Tricyclic cytosine tC
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |
InChI Key |
SRXXFIYNNTZZBB-WHQNPHMOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tricyclic Cytosine (tC) and its Analogs
Tricyclic cytosine (tC) is a fluorescent nucleobase analog that has garnered significant attention within the scientific community for its utility as a probe in nucleic acid research.[1][2][3] Its unique photophysical properties and minimal structural perturbation to DNA and RNA make it an invaluable tool for studying nucleic acid structure, dynamics, and interactions with other molecules.[1][4][5] This guide provides a comprehensive overview of tC and its derivatives, focusing on their properties, applications, and the methodologies for their use.
Core Properties of Tricyclic Cytosine (tC)
Tricyclic cytosine and its analogs, such as tCO and tCnitro, are distinguished by their rigid, extended aromatic system which imparts favorable fluorescent characteristics.[4][5][6] A key advantage of tC is that its fluorescence is not significantly quenched upon incorporation into DNA or RNA, a common issue with many other fluorescent base analogs.[4][5] This allows for the direct and sensitive monitoring of nucleic acid behavior in various states.[6]
Structurally, tC is a cytosine analog that maintains the Watson-Crick hydrogen bonding face, allowing it to pair with guanine (B1146940) with minimal disruption to the nucleic acid duplex.[7] Incorporation of tC into an oligonucleotide can even increase the melting temperature (Tm) of the duplex by an average of 3°C, indicating a stabilizing effect.[5][6][7]
Photophysical Characteristics
The fluorescence of tC and its derivatives is central to their application. These properties are summarized in the tables below.
| Compound | Excitation Max (λexc) | Emission Max (λem) | Molar Absorptivity (ε) | Notes |
| tC | 385 - 395 nm[6][8] | 505 nm[6][8] | - | |
| tCO | 365 nm[6] | 460 nm[6] | 9000 M-1 cm-1[6] | Average brightness is almost double that of tC.[6] |
| 8-DEA-tC | - | - | - | Exhibits up to a 20-fold fluorescence enhancement in duplex DNA.[9][10] |
| Compound | System | Quantum Yield (Φem) | Fluorescence Lifetime (τ) |
| tC | Free Nucleoside | - | 3.2 ns[7] |
| tC | Single-stranded DNA | 0.17 - 0.24[6][7] | ~5.7 ns[6][7] |
| tC | Double-stranded DNA | 0.16 - 0.21[7] | ~6.3 ns[6] |
| tCO | Double-stranded DNA | ~0.2[10] | ~4.1 ns[6] |
| 8-DEA-tC | Free Nucleoside | 0.006[9][10] | - |
| 8-DEA-tC | Single-stranded DNA | 0.01 - 0.03[9] | - |
| 8-DEA-tC | Double-stranded DNA | up to 0.12[9] | - |
Experimental Protocols
While detailed, step-by-step protocols are proprietary or specific to individual research labs, the general methodologies for the synthesis and application of tC are well-established.
Synthesis of tC Phosphoramidite (B1245037):
The synthesis of the tC phosphoramidite, the monomer used for incorporation into oligonucleotides via solid-phase synthesis, is described as a straightforward process that takes approximately 8 days.[1][2] The procedure involves multi-step organic synthesis to construct the tricyclic ring system and then convert it into the phosphoramidite form compatible with automated DNA synthesizers.[1][2] Re-optimized synthetic routes have been developed to improve yields and tolerate a wider range of functional groups for creating tC derivatives.[5]
Oligonucleotide Incorporation and Purification:
Once the tC phosphoramidite is synthesized, its incorporation into a desired oligonucleotide sequence is a standard procedure using automated solid-phase DNA synthesis.[1][2] The subsequent purification of the tC-labeled oligonucleotide typically takes an additional day and can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).[1][2]
Applications in Research
The unique properties of tC and its analogs make them powerful tools for a variety of applications in molecular biology and biophysics.
DNA and RNA Structural Analysis:
Due to its minimal structural perturbation, tC is an excellent probe for investigating the local environment within a nucleic acid duplex.[1][4] Changes in its fluorescence can report on conformational changes in DNA and RNA.[6]
Monitoring Molecular Interactions:
The sensitivity of tC's fluorescence to its microenvironment allows for the monitoring of interactions between nucleic acids and proteins, such as DNA polymerases.[6]
Fluorescence Resonance Energy Transfer (FRET):
tC and its derivatives are well-suited as FRET donors.[6] For instance, tC has been used as a FRET donor in pairs with rhodamine and Alexa-555.[6] The tCO (donor) and tCnitro (a non-fluorescent acceptor) pair is particularly useful for measuring distances within nucleic acid structures.[6]
Fluorescence Anisotropy:
tC and tCO are excellent probes for monitoring the motion of nucleic acid helical structures through fluorescence anisotropy studies.[6]
Visualizations
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe. | Department of Chemistry [chem.ox.ac.uk]
- 4. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Advent of Tricyclic Cytosine: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclic cytosine (tC) and its derivatives have emerged as a significant class of fluorescent nucleobase analogues. Their unique photophysical properties, coupled with a minimal structural perturbation to nucleic acid structures, have established them as invaluable tools in molecular biology and biotechnology. This technical guide provides an in-depth overview of the discovery, synthesis, and diverse applications of tricyclic cytosine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.
Discovery and Properties of Tricyclic Cytosine (tC)
First developed as a tool to stabilize double-stranded nucleic acids, tricyclic cytosine (tC) was later discovered to possess unique fluorescent properties. Unlike many fluorescent nucleobase analogues that are quenched when incorporated into DNA or RNA, tC and its analogue, tCO, maintain their fluorescence in duplex structures. This makes them exceptional probes for studying nucleic acid structure, dynamics, and interactions. The incorporation of a single tC molecule can increase the melting temperature (Tm) of a 10-mer DNA duplex by an average of 3°C.
The family of tricyclic cytosine analogues, including tC, tCO, and tCnitro, exhibit distinct photophysical properties. tC and tCO are brightly fluorescent, while tCnitro is virtually non-fluorescent under normal conditions. These characteristics make them suitable for a range of applications, including Förster Resonance Energy Transfer (FRET) studies, where tCO often serves as an ideal donor.
Photophysical and Chemical Properties
The key photophysical and chemical data for tricyclic cytosine and its common analogues are summarized in the tables below. This data is essential for designing experiments and interpreting results.
| Property | Tricyclic Cytosine (tC) | tCO[1] |
| Excitation Maximum (λexc) | 375 nm | 365 nm[1] |
| Emission Maximum (λem) | 505 nm | 460 nm[1] |
| Extinction Coefficient (ε) | 4000 M-1cm-1 | 9000 M-1cm-1[1] |
| Quantum Yield (Φ) | 0.2 | ~0.2[2] |
| Molecular Weight | 349.36 g/mol | Not specified |
| Chemical Formula | C15H15N3O5S | Not specified |
| Purity (typical) | ≥95% (HPLC) | Not specified |
| Storage Conditions | Store at -20°C | Not specified |
| Solubility | Soluble to 100 mM in DMSO | Not specified |
Synthesis of Tricyclic Cytosine Analogues
The synthesis of tricyclic cytosine and its derivatives has been a subject of refinement to improve yields and accommodate a variety of functional groups. The general strategies for the synthesis of tC and tCO are outlined below, with detailed experimental protocols provided in the subsequent section.
General Synthetic Schemes
The synthesis of tC and tCO analogues involves multi-step chemical reactions starting from protected deoxyuridine derivatives. The core of the synthesis involves the formation of a secondary amine followed by a ring-closing reaction to form the tricyclic structure.
Caption: Overview of the synthetic pathways for tCO and tC analogues.
Detailed Experimental Protocols
The following protocols are based on established and optimized methods for the synthesis of tC and tCO analogues.
This protocol describes a re-optimized route that provides adequate yields for various tCO derivatives.
-
Activation of the O4 Position: Start with 3′,5′-di-O-acetyl-5-bromo-2′-deoxyuridine. Activate the O4 position using Appel chemistry (triphenylphosphine and carbon tetrachloride) to convert it to a 4-chloro intermediate.
-
Formation of the Secondary Amine: The 4-chloro intermediate is used in situ for a nucleophilic aromatic substitution (SNAr) reaction with substituted 2-aminophenols in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step yields the corresponding secondary amines.
-
Ring Closure: The final step involves an intramolecular SNAr reaction to close the third ring, forming the tricyclic tCO framework.
Yields for this protocol vary depending on the substituents:
-
Step 2 (Secondary Amine Formation): 20% - 61% over two steps for various derivatives.[2]
-
Step 3 (Ring Closure): 3% - 53% for various derivatives.[2]
This re-optimized route significantly improves the overall yield of tC analogues.
-
Synthesis of the 4-Thiophenol Intermediate: The synthesis starts with the preparation of 3′,5′-di-O-toluoyl-4-(3-methoxy-4-nitrophenyl)thio-2′-deoxyuridine.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Cyclization: The intermediate undergoes cyclization to form the tricyclic ring system.
-
2'-Deoxyribosylation and Deprotection: The final steps involve 2'-deoxyribosylation followed by the removal of the toluoyl protecting groups using methoxide (B1231860) to yield the final tC analogue.
Overall yield for this optimized route:
-
The overall yield for the synthesis of the parent tC was substantially improved from 10-15% to 43%.[2]
Applications in Research and Drug Development
The unique properties of tricyclic cytosine have led to its widespread use as a fluorescent probe in various biological studies.
Probing Nucleic Acid Structure and Dynamics
Due to their minimal structural perturbation, tC and its analogues can be incorporated into DNA and RNA to study:
-
Hybridization and Melting: The change in fluorescence upon duplex formation can be used to monitor DNA and RNA hybridization in real-time.
-
Conformational Changes: tC can report on local conformational changes within nucleic acid structures.
-
Nucleic Acid-Protein Interactions: The fluorescence of tC can be sensitive to its local environment, providing a means to study the binding of proteins to DNA and RNA.
Cellular Imaging
Tricyclic cytosine is a fluorescent cytosine analog used for imaging RNA in living cells. This allows for the investigation of RNA synthesis, degradation, and trafficking at the single-cell level when combined with confocal imaging.
Caption: Workflow for the application of tC in cellular RNA imaging.
Conclusion
Tricyclic cytosine and its derivatives represent a powerful class of fluorescent nucleobase analogues. Their development has provided researchers with sophisticated tools to investigate the intricate world of nucleic acids. The continuous refinement of their synthesis and the expansion of their applications promise to yield further insights into fundamental biological processes and to aid in the development of novel therapeutic strategies. The straightforward synthesis of the tC phosphoramidite (B1245037) now allows for its incorporation into oligonucleotides using standard solid-phase synthesis, making this valuable probe accessible to a wider research community.[3][4] The total synthesis of the tC phosphoramidite takes approximately 8 days, with an additional day for incorporation and purification.[3]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
The Tricyclic Cytosine Analog tC: A Technical Guide to its Fluorescent Properties and Applications in Nucleic Acid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tricyclic cytosine analog, tC (1,3-diaza-2-oxophenothiazine), has emerged as a powerful fluorescent tool in the study of nucleic acids. Its unique photophysical properties, including a high and environmentally insensitive fluorescence quantum yield, make it an exceptional probe for investigating the structure, dynamics, and interactions of DNA and RNA. This technical guide provides a comprehensive overview of tC, including its quantitative photophysical data, detailed experimental protocols for its synthesis and application, and visualizations of key experimental workflows.
Core Properties of tC
tC is a fluorescent nucleobase analog that closely mimics the structure and base-pairing properties of natural cytosine.[1][2][3][4] Unlike many other fluorescent base analogs, such as 2-aminopurine (B61359) (2-AP), the fluorescence of tC is not significantly quenched when incorporated into DNA or RNA duplexes.[1][5][6] This remarkable feature, combined with its minimal perturbation of the nucleic acid structure, makes tC a robust and reliable probe for a wide range of applications.[1][2][7][8]
Photophysical Characteristics
The fluorescence of tC is characterized by a significant Stokes shift, with an absorption maximum around 395 nm and an emission maximum around 505 nm.[3][9] This allows for selective excitation of tC without interference from the natural DNA bases.[1] The quantum yield of tC is consistently high, typically around 0.2, and remains stable across different neighboring base contexts in both single- and double-stranded DNA.[1][3][5][10] Its fluorescence lifetime is in the range of 5-7 ns, making it well-suited for time-resolved fluorescence measurements.[1][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative photophysical properties of tC and its common derivatives, tCO and tCnitro.
| Compound | Environment | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| tC | Free in solution | ~375 | ~505 | 0.13 - 0.2 | 3.2 |
| Single-stranded DNA | ~395 | ~505 | 0.17 - 0.24 | 5.3 - 6.9 (avg. 5.7) | |
| Double-stranded DNA | ~395 | ~505 | 0.16 - 0.21 | 5.3 - 6.9 (avg. 6.3) | |
| tCO | Free in solution | ~365 | ~450 | 0.30 | - |
| Double-stranded DNA | ~365 | ~450 | 0.17 - 0.27 | ~4.1 | |
| tCnitro | - | ~440 | Non-emissive | - | - |
Data compiled from multiple sources.[1][3][5][9][11][12]
Experimental Protocols
Synthesis of tC Phosphoramidite (B1245037)
The synthesis of the tC phosphoramidite is a crucial step for its incorporation into oligonucleotides via automated solid-phase synthesis.[2][13][14] The total synthesis typically takes around 8 days.[2]
Key Steps:
-
Synthesis of the tC nucleobase: This involves the condensation of 2,4-dihydroxy-5-bromopyrimidine with 2-aminothiophenol.[3]
-
Glycosylation: The tC base is then coupled to a protected deoxyribose sugar.
-
Protection of the 5'-hydroxyl group: A dimethoxytrityl (DMT) group is added to the 5'-hydroxyl position.
-
Phosphitylation: The final step involves the addition of the phosphoramidite moiety to the 3'-hydroxyl group.
A detailed, step-by-step protocol can be found in the work by Sandin et al. (2007).[4]
Incorporation of tC into Oligonucleotides
tC is incorporated into DNA and RNA sequences using standard phosphoramidite chemistry on an automated synthesizer.[2][15][16]
Methodology:
-
The synthesized tC phosphoramidite is dissolved in anhydrous acetonitrile.
-
The solution is placed on a port of the DNA/RNA synthesizer.
-
The desired oligonucleotide sequence, including the position of tC, is programmed into the synthesizer.
-
Standard synthesis cycles are used, with a potentially extended coupling time for the tC monomer to ensure high incorporation efficiency.[16][17]
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures.
-
The final product is purified, typically by HPLC.
Applications and Experimental Workflows
The unique properties of tC make it a versatile tool for a variety of fluorescence-based assays.
Fluorescence Resonance Energy Transfer (FRET)
tC and its derivatives are excellent candidates for FRET studies to measure intramolecular and intermolecular distances.[1][9][18][19] The pair tCO (donor) and tCnitro (acceptor) represents the first all-nucleobase FRET pair.[9][18][19]
Fluorescence Anisotropy
The rigid incorporation of tC into the DNA helix makes it an excellent probe for fluorescence anisotropy measurements to study molecular rotation and binding events.[1][9]
Fluorescence Quenching
While tC's fluorescence is generally stable, it can be quenched by specific interactions, such as protonation in i-motif structures, allowing for the development of pH-sensitive probes.[20]
Conclusion
The tricyclic cytosine analog tC and its derivatives represent a significant advancement in the field of fluorescent nucleic acid probes. Their exceptional photophysical properties, coupled with their ability to mimic natural cytosine with minimal structural perturbation, provide researchers with a powerful and reliable tool for a wide array of applications. From detailed structural analysis using FRET to the real-time monitoring of biomolecular interactions through fluorescence anisotropy, tC offers unparalleled opportunities to unravel the complexities of nucleic acid biology. This guide provides the foundational knowledge and protocols to effectively integrate tC into your research endeavors.
References
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 4. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe. | Department of Chemistry [chem.ox.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. Characterization and use of tricyclic fluorescent nucleic acid base analogues [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, oligonucleotide incorporation and fluorescence properties in DNA of a bicyclic thymine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Characterization of nucleobase analogue FRET acceptor tCnitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: A Technical Guide to the Quantum Yield of Tricyclic Cytosine (tC) in DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the photophysical properties of tricyclic cytosine (tC), a fluorescent nucleobase analog that has emerged as a powerful tool for probing DNA structure, dynamics, and interactions. A key parameter governing its utility is its fluorescence quantum yield (Φf), which remarkably remains high and stable upon incorporation into DNA, a stark contrast to many other fluorescent base analogs that suffer from quenching in the stacked environment of the DNA helix. This guide provides a comprehensive overview of the quantum yield of tC in various DNA contexts, details the experimental protocols for its measurement, and presents visual workflows to aid in experimental design.
Quantitative Analysis of tC Quantum Yield
The fluorescence quantum yield of tC is a measure of its efficiency in emitting a photon after absorbing one. A high quantum yield is desirable for sensitive detection in various biochemical and biophysical assays. The data presented below, compiled from multiple studies, highlights the remarkable stability of tC's fluorescence, largely independent of its sequence context and whether it is in single- or double-stranded DNA.
| DNA Context | Quantum Yield (Φf) Range | Average Quantum Yield (Φf) | Reference |
| Single-stranded DNA (ssDNA) | 0.17 - 0.24 | 0.21 | [1][2] |
| Double-stranded DNA (dsDNA) | 0.16 - 0.21 | 0.19 | [1][2] |
| Monomeric forms (KtC, tCnuc) | ~0.2 | Not Applicable | [1] |
Table 1: Quantum Yield of Tricyclic Cytosine (tC) in Different DNA Environments. The data demonstrates the consistently high quantum yield of tC, with only a slight decrease observed upon hybridization to form a duplex.
The identity of the bases flanking tC has a negligible effect on its quantum yield, a unique and advantageous property among fluorescent base analogs.[1][3] This stability makes tC a reliable reporter for a wide range of applications, as its brightness is not significantly modulated by the local DNA sequence.
For comparison, a related analog, tCO, also exhibits a high and relatively stable quantum yield in double-stranded DNA, ranging from 0.17 to 0.27.[2] However, some derivatives of tC have been specifically designed to exhibit changes in their quantum yield in response to their environment, offering a "turn-on" fluorescence signal upon DNA duplex formation.[4][5] For instance, the 8-diethylamino-tC (8-DEA-tC) analog shows up to a 20-fold increase in its quantum yield when it is correctly base-paired in a DNA duplex compared to its free nucleoside form.[4][5]
Experimental Protocols
Accurate determination of the fluorescence quantum yield is crucial for the reliable application of tC as a molecular probe. The following sections outline the key experimental methodologies cited in the literature.
Sample Preparation: Oligonucleotide Synthesis with tC Incorporation
The foundation of any study involving tC is the successful incorporation of the tC phosphoramidite (B1245037) into a DNA oligonucleotide of the desired sequence.
-
Protocol: The synthesis is typically performed using standard automated solid-phase DNA synthesis protocols.[6] The tC phosphoramidite is commercially available and can be incorporated at any desired position within the oligonucleotide sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Purification is then carried out, commonly by high-performance liquid chromatography (HPLC), to ensure a homogenous sample of the tC-labeled DNA.
Measurement of Fluorescence Quantum Yield
The relative quantum yield of tC in DNA is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Reference Standard: A commonly used standard is 9,10-diphenylanthracene (B110198) in degassed ethanol, which has a known quantum yield of 0.95.[1][7]
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.[1]
-
Protocol:
-
Prepare solutions of the tC-containing oligonucleotide and the reference standard with identical absorbance at the excitation wavelength. This ensures that both solutions absorb the same number of photons.
-
Record the fluorescence emission spectrum of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength for tC is typically around 385-395 nm.[2][8]
-
Integrate the area under the emission spectra for both the sample (Isample) and the reference (Iref).
-
Measure the absorbance of the sample (Asample) and the reference (Aref) at the excitation wavelength.
-
Measure the refractive index of the solvents used for the sample (nsample) and the reference (nref).
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
-
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime measurements provide complementary information to steady-state quantum yield data and can reveal details about the excited-state dynamics of tC.
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method for measuring fluorescence lifetimes in the nanosecond range.[1]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a pulsed diode laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Protocol:
-
The tC-containing DNA sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s) (τ). The fluorescence lifetime of tC in single-stranded DNA is approximately 5.7 ns, and in double-stranded DNA, it is around 6.3 ns.[2]
-
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Figure 1: A comprehensive workflow illustrating the key stages from oligonucleotide design to the determination of fluorescence quantum yield and lifetime for tC-containing DNA.
Figure 2: A logical diagram illustrating the inputs and the formula used for the calculation of the relative fluorescence quantum yield of tricyclic cytosine.
Conclusion
Tricyclic cytosine stands out as a superior fluorescent probe for DNA studies due to its high and remarkably stable quantum yield within the DNA helix. This property, combined with its minimal perturbation to DNA structure, makes it an invaluable tool for a wide array of applications, including the study of DNA-protein interactions, DNA conformational changes, and the development of novel diagnostic assays. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to confidently employ tC in their investigations, paving the way for new discoveries in molecular biology and drug development.
References
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. medchemexpress.com [medchemexpress.com]
The Structural Impact of Tricyclic Cytosine (tC) Incorporation in Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and thermodynamic consequences of incorporating the fluorescent nucleobase analogue, tricyclic cytosine (tC), into DNA and RNA oligonucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows to support researchers in the fields of molecular biology, chemical biology, and therapeutic oligonucleotide development.
Introduction: The Role of Modified Oligonucleotides
Chemically modified oligonucleotides are indispensable tools in modern molecular biology and drug development. Modifications are introduced to enhance properties such as nuclease resistance, binding affinity, and cellular uptake. Fluorescent nucleobase analogues, in particular, serve as powerful probes for investigating nucleic acid structure, dynamics, and interactions without significantly perturbing the native conformation.
Tricyclic cytosine (tC) is a fluorescent analogue of cytosine that has garnered significant attention due to its favorable photophysical properties and minimal structural impact on oligonucleotide duplexes. Understanding the precise structural and thermodynamic effects of tC incorporation is crucial for its effective application in research and diagnostics.
Structural Impact of tC Incorporation
The incorporation of tC into oligonucleotide duplexes has been shown to cause minimal perturbation to the overall helical structure. Extensive studies using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have demonstrated that DNA duplexes containing tC retain the canonical B-form conformation.[1] Similarly, when incorporated into DNA-RNA hybrids, the duplexes adopt a conformation that is characteristic of A-form helices.
The three-ring structure of tC is believed to enhance stacking interactions within the duplex, which can contribute to a slight increase in thermal stability.[1] This is in contrast to many other fluorescent base analogues that often destabilize the duplex.
Quantitative Data: Thermodynamic Stability
The thermodynamic stability of oligonucleotide duplexes is a critical parameter in their design and application. The incorporation of modified nucleobases can significantly alter the melting temperature (Tm) and other thermodynamic properties. The following tables summarize the quantitative effects of incorporating a tricyclic cytosine analogue on duplex stability.
Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing a Single Tricyclic Nucleoside Modification
| Oligonucleotide Sequence (5'-3') | Complement | Modification Position | Tm (°C) | ΔTm per modification (°C) |
| GAG TTA CTT GAG | CTC AAT GAA CTC | None (Reference) | 48.9 | - |
| GAG Ttc A CTT GAG | CTC AAT GAA CTC | 4 | 50.3 | +1.4 |
| GAG TTA Ctc T GAG | CTC AAT GAA CTC | 7 | 51.4 | +2.5 |
Data adapted from a study on tricyclo-DNA (tc-DNA), a closely related analogue of tC. Conditions: 2 µM oligonucleotide in 10 mM NaH2PO4, 150 mM NaCl, pH 7.0.[2]
Table 2: Melting Temperatures (Tm) of DNA/RNA Hybrid Duplexes Containing Tricyclic Nucleoside Modifications
| DNA Oligonucleotide Sequence (5'-3') | RNA Complement (5'-3') | Modification(s) | Tm (°C) | ΔTm per modification (°C) | | :--- | :--- | :--- | :--- | | GAG TTA CTT GAG | GAG UUC AAU GAG | None (Reference) | 54.3 | - | | GAG Ttc A CTT GAG | GAG UUC AAU GAG | Single | 58.3 | +4.0 | | GAG tc TA Ctc T GAG | GAG UUC AAU GAG | Discontinuous | 61.7 | +3.7 | | GAG Ttc tc C Ttc GAG | GAG UUC AAU GAG | Continuous | 64.2 | +3.3 |
Data adapted from a study on tricyclo-DNA (tc-DNA). Conditions: 2 µM oligonucleotide in 10 mM NaH2PO4, 150 mM NaCl, pH 7.0.[2]
Table 3: Thermodynamic Parameters for Duplex Formation
Experimental Protocols
Oligonucleotide Synthesis and Purification
Protocol: Automated Phosphoramidite (B1245037) Synthesis of tC-Containing Oligonucleotides
-
Synthesizer Setup: Utilize a standard automated DNA/RNA synthesizer.
-
Reagents: Use standard DNA or RNA phosphoramidites for natural bases. For tC incorporation, use the corresponding tC-phosphoramidite. Ensure all reagents (activator, capping reagents, oxidizing solution, deblocking solution, and acetonitrile) are fresh and anhydrous.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: Activation of the phosphoramidite (natural base or tC) with an activator (e.g., 5-ethylthiotetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
-
-
Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone using concentrated aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia.
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). Desalt the purified oligonucleotide using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography.
UV-Melting Temperature (Tm) Analysis
Protocol: Determination of Duplex Thermal Stability
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare a series of dilutions with known concentrations.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute).
-
Monitor the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
Protocol: Analysis of Oligonucleotide Conformation
-
Sample Preparation: Prepare the annealed duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Spectropolarimeter Setup: Use a circular dichroism spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the oligonucleotide sample over a wavelength range of approximately 200-320 nm at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
The resulting spectrum provides information about the helical conformation. A positive band around 270-280 nm and a negative band around 240-250 nm are characteristic of B-form DNA. A-form helices typically show a strong positive band around 260 nm and a negative band around 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: High-Resolution Structural Analysis
-
Sample Preparation: Prepare a highly concentrated and pure sample of the tC-containing oligonucleotide duplex in a suitable NMR buffer (e.g., containing 90% H₂O/10% D₂O or 100% D₂O).
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:
-
1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within the same sugar spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-³¹P Correlation Spectra: To probe the backbone conformation.
-
-
Data Analysis:
-
Resonance Assignment: Assign all the proton, carbon, and phosphorus resonances to their respective atoms in the oligonucleotide sequence.
-
Structural Restraint Generation: Derive distance restraints from NOESY cross-peak intensities and dihedral angle restraints from scalar coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of 3D structures consistent with the NMR data.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of tC-modified oligonucleotides.
Caption: Automated phosphoramidite synthesis workflow for tC-oligonucleotides.
Caption: Experimental workflow for the structural analysis of tC-oligonucleotides.
Caption: Logical relationships between tC incorporation and its functional implications.
Conclusion
The incorporation of tricyclic cytosine into oligonucleotides offers a powerful strategy for introducing fluorescence with minimal disruption to the native nucleic acid structure. The available data indicate that tC maintains the canonical B-form of DNA and can even confer a slight increase in thermal stability, likely due to enhanced base stacking interactions. The detailed experimental protocols and workflows presented in this guide provide a practical framework for researchers to utilize tC effectively in their studies of nucleic acid structure, dynamics, and interactions. Further detailed thermodynamic characterization will continue to refine our understanding and expand the applications of this valuable molecular tool.
References
A Technical Guide to the Photophysical Characteristics of the Tricyclic Cytosine Family
For Researchers, Scientists, and Drug Development Professionals
The family of tricyclic cytosine analogues, including tC, tCO, and their derivatives, has emerged as a class of exceptional fluorescent nucleobase analogues.[1][2] These molecules serve as powerful tools in biophysical studies, diagnostics, and drug development due to their unique photophysical properties, most notably their high fluorescence quantum yields that are largely retained within DNA and RNA structures.[1][3][4] This technical guide provides a comprehensive overview of the core photophysical characteristics of these remarkable compounds, detailed experimental protocols for their characterization, and a summary of their applications.
Core Photophysical Properties
The tricyclic cytosine analogues are prized for their brightness and sensitivity to the local microenvironment.[2][4] Unlike many other fluorescent nucleobase analogues that suffer from significant quenching when incorporated into nucleic acid duplexes, tC and tCO maintain high quantum yields, making them ideal probes for studying nucleic acid structure, dynamics, and interactions.[1][5]
Solvatochromism
Several functionalized tricyclic cytosine analogues exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[2] This property makes them valuable as reporters on the local environment within a nucleic acid structure or at a protein-nucleic acid interface.[2]
Förster Resonance Energy Transfer (FRET) Applications
The favorable spectral properties of the tricyclic cytosine family, particularly the high quantum yields of tC and tCO, make them excellent donors in Förster Resonance Energy Transfer (FRET) experiments.[6] The development of a non-fluorescent nitro-substituted analogue, tCnitro, as a FRET acceptor has enabled the creation of the first all-nucleobase FRET pair.[6][7] This allows for precise distance measurements within nucleic acid structures.[6]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for selected members of the tricyclic cytosine family.
Table 1: Photophysical Properties of Tricyclic Cytosine (tC) Analogues in Different Environments
| Analogue | Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Reference(s) |
| tC | ssDNA | ~395 | ~505 | ~9,000 | 0.17 - 0.24 | [1] |
| tC | dsDNA | ~395 | ~505 | ~9,000 | 0.16 - 0.21 | [1] |
| (7-Cl)tC | 1X PBS | 398 | 503 | 11,200 | 0.21 | [2] |
| (7-Cl)tC | 1,4-Dioxane | 390 | 474 | 12,100 | 0.38 | [2] |
| (8-OMe)tC | 1X PBS | 408 | 528 | 6,500 | 0.05 | [2] |
| (8-OMe)tC | 1,4-Dioxane | 392 | 471 | 10,100 | 0.49 | [2] |
Table 2: Photophysical Properties of Tricyclic Oxocytosine (tCO) Analogues in Different Environments
| Analogue | Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Reference(s) |
| tCO | dsDNA | ~365 | ~460-470 | ~9,000 | 0.17 - 0.27 | [1] |
| (7-Cl)tCO | 1X PBS | 370 | 465 | 13,300 | 0.24 | [2] |
| (7-Cl)tCO | 1,4-Dioxane | 362 | 438 | 13,800 | 0.33 | [2] |
| (8-Cl)tCO | 1X PBS | 374 | 474 | 10,700 | 0.22 | [2] |
| (8-Cl)tCO | 1,4-Dioxane | 365 | 441 | 12,200 | 0.37 | [2] |
Experimental Protocols
Accurate characterization of the photophysical properties of tricyclic cytosine analogues is crucial for their effective application. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a tricyclic cytosine analogue relative to a known standard.[8][9]
1. Materials and Instruments:
- UV-Vis Spectrophotometer
- Spectrofluorometer with a corrected emission spectrum function
- 1 cm path length quartz cuvettes
- Volumetric flasks and pipettes
- Spectroscopic grade solvent
- Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)
- Sample of the tricyclic cytosine analogue
2. Procedure:
- Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.
- Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
- Determine the gradient (slope) of the linear fit for both plots. The plots should be linear and pass through the origin.
- Calculate the quantum yield of the sample (ΦX) using the following equation:
Protocol 2: Time-Resolved Fluorescence Spectroscopy using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the measurement of fluorescence lifetimes using the TCSPC technique.[10][11][12]
1. Instruments:
- Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with a high repetition rate.
- Sample holder and optics for fluorescence collection.
- Monochromator or bandpass filter to select the emission wavelength.
- Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).
- TCSPC electronics module.
- Computer with data acquisition and analysis software.
2. Procedure:
- Prepare a dilute solution of the tricyclic cytosine analogue to ensure single photon counting statistics.
- Set the excitation wavelength of the pulsed laser to match the absorption maximum of the sample.
- Direct the fluorescence emission through the monochromator or filter to the detector.
- The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of a single emitted photon (stop signal).[12]
- A histogram of these time delays is constructed over many excitation-emission cycles, representing the fluorescence decay profile.[10]
- Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent colloidal solution (e.g., Ludox) into the detector.
- Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The fitting provides the fluorescence lifetime(s) (τ) and their relative amplitudes.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a novel tricyclic cytosine analogue.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 11. becker-hickl.com [becker-hickl.com]
- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
The Dawn of a New Light: Early Research and Development of Tricyclic Cytosine Probes
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biophysical studies and biotechnology, fluorescent nucleoside analogues serve as indispensable tools for interrogating the intricate structures, dynamics, and interactions of nucleic acids.[1][2] For decades, the field was dominated by probes that, while useful, often suffered from significant drawbacks such as structural perturbation of the native DNA or RNA helix or a fluorescence quantum yield that was highly sensitive to the local microenvironment, often leading to quenching.[3][4] The advent of tricyclic cytosine analogues marked a paradigm shift, offering a class of fluorescent probes that are minimally perturbing to the B-form of DNA and exhibit remarkable photophysical stability, particularly the 1,3-diaza-2-oxophenothiazine (tC) and its oxo-homologue, 1,3-diaza-2-oxophenoxazine (B1259096) (tCO).[5][6][7] These probes maintain their fluorescence within the stacked environment of a DNA duplex, making them exceptionally bright reporters for a variety of applications.[1][7][8] This technical guide delves into the foundational research and development of these pioneering probes, detailing their synthesis, photophysical characteristics, and the experimental protocols that underpin their use.
Synthesis of Tricyclic Cytosine Analogues
The development of a reliable synthetic pathway was crucial for the widespread adoption of tricyclic cytosine probes. Early methods were refined to improve yields and tolerate a wider range of functional groups, enabling the creation of a family of analogues with diverse properties.[1][5] The total synthesis of the tC phosphoramidite, the standard monomer form for solid-phase DNA synthesis, is a multi-step process that takes approximately 8 days to complete.[9]
General Synthetic Workflow
An improved synthetic route for tCO analogues begins with 3′,5′-di-O-acetyl-5-bromo-2′-deoxyuridine. The key steps involve the activation of the O4 position, followed by an SNAr reaction with a substituted 2-aminophenol (B121084) and subsequent ring closure. This refined methodology proved more tolerant to both electron-donating and electron-withdrawing groups on the phenoxazine (B87303) ring system.[1]
Photophysical Properties of Early Tricyclic Cytosine Probes
A defining feature of the tC family of probes is their high fluorescence quantum yield, which remains largely unquenched when incorporated into both single- and double-stranded DNA.[10][11] This environmental insensitivity is a significant advantage over earlier probes like 2-aminopurine.[3][4] The family includes the highly fluorescent tC and tCO, and the non-fluorescent FRET-acceptor, tCnitro.[3][12]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of the parent tricyclic cytosine nucleosides, tC and tCO, providing a basis for comparison.
| Property | tC | tCO | Notes |
| Chemical Structure | Phenothiazine-derived | Phenoxazine-derived | The central ring contains a sulfur atom in tC and an oxygen atom in tCO.[12] |
| Excitation Max (λex) | ~395 nm[3] | ~365 nm[3] | |
| Emission Max (λem) | ~505 nm[3] | ~460 nm[3] | |
| Molar Absorptivity (ε) | ~9,000 M-1cm-1[3] | ~9,000 M-1cm-1[12] | With a similar molar absorptivity, the brightness of tCO is nearly double that of tC due to its higher quantum yield.[3] |
| Quantum Yield (Φf) in ssDNA | 0.17–0.24[10][11] | ~0.30 (in H2O)[12] | The quantum yield of tC is virtually insensitive to its immediate surroundings in both single- and double-stranded DNA.[3][10][11] |
| Quantum Yield (Φf) in dsDNA | 0.16–0.21[3][10][11] | 0.17–0.27[3] | The quantum yield of tCO decreases slightly in dsDNA compared to water but remains very high, making it one of the brightest known fluorescent nucleobase analogues inside a DNA duplex.[3][12] |
| Fluorescence Lifetime (τ) in ssDNA | ~5.7 ns[3][10] | - | The fluorescence decays for tC are mono-exponential, which is advantageous for anisotropy measurements and suggests a well-defined orientation within the DNA helix.[10][11][12] |
| Fluorescence Lifetime (τ) in dsDNA | ~6.3 ns[3][10] | ~4.1 ns[3] | The lifetimes are well-suited for fluorescence anisotropy measurements of oligonucleotides and their complexes.[10] |
| Structural Impact | Increases Tm by ~3 °C; minimal perturbation to B-form DNA.[3] | Increases Tm by ~3 °C; minimal perturbation to B-form DNA.[3] | Both analogues base-pair selectively with guanine (B1146940) and stabilize the DNA duplex compared to natural cytosine.[12] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The determination of fluorescence quantum yields (Φf) for the novel tricyclic cytosine analogues was typically performed using a comparative method.[1] This protocol involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol: Comparative Quantum Yield Determination
-
Standard Preparation: Prepare a solution of a fluorescence standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (accepted Φf = 0.54), with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.[1]
-
Sample Preparation: Prepare solutions of the tricyclic cytosine analogue in the desired solvent (e.g., 1X PBS buffer, 1,4-dioxane) across a similar absorbance range as the standard.
-
Absorbance Measurement: Record the absorbance spectra for both the standard and sample solutions. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the standard and the sample. The excitation wavelength should be the same for both.
-
Data Integration: Calculate the integrated area under the emission peak for both the standard and the sample.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'std' refers to the standard and 'sample' refers to the compound being tested.[13]
-
Determination of Fluorescence Lifetime
Fluorescence lifetimes are critical for applications like FRET and fluorescence anisotropy. Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for these measurements.[10]
Protocol: Fluorescence Lifetime Measurement by TCSPC
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a pulsed diode laser with an appropriate center wavelength, such as 370 nm for tC) and a sensitive single-photon detector.[10]
-
Sample Preparation: Prepare the oligonucleotide sample containing the tricyclic cytosine probe in a suitable buffer solution.
-
Excitation: Excite the sample with the pulsed laser. The repetition rate of the laser should be set to allow for the full decay of the fluorescence before the next pulse arrives.
-
Photon Counting: The detector measures the arrival time of individual emitted photons relative to the excitation pulse. This data is collected over many cycles to build a histogram of photon arrival times.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution to account for the temporal spread of the instrumentation.
-
Data Analysis: The resulting fluorescence decay curve is deconvoluted with the IRF and fitted to an exponential decay model (single, double, etc.) to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).[14]
Applications in Probing Nucleic Acid Structure and Dynamics
The unique properties of tC and tCO make them ideal probes for sophisticated biophysical techniques, particularly Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy.
FRET-Based Distance Measurements
The development of tCnitro as a non-fluorescent acceptor for the donor tCO (or tC) represented a major breakthrough, creating the first-ever nucleobase FRET pair.[3] This allows for precise distance measurements within the nucleic acid structure itself, over more than one turn of the DNA helix.[3] The stable quantum yield and well-defined orientation of the donor are critical for accurate determination of the Förster distance (R0), which in turn enables precise distance calculations.[3]
Probing DNA-Protein Interactions
Tricyclic cytosine probes have been successfully used to study the intricate mechanisms of DNA-processing enzymes. For instance, the 5'-triphosphates of tC and tCO can be efficiently incorporated into DNA by enzymes like the Klenow fragment of DNA polymerase.[2] This allows for real-time monitoring of conformational changes in the polymerase-DNA complex during nucleotide binding and incorporation, providing valuable insights into the fidelity and mechanism of DNA replication.[2]
Conclusion
The early research and development of tricyclic cytosine probes, particularly tC and tCO, represented a significant leap forward in the field of nucleic acid research. Their novel design successfully addressed the long-standing challenges of structural perturbation and environmental sensitivity that plagued previous generations of fluorescent base analogues. By providing bright, stable, and structurally integrated reporters, these probes unlocked new possibilities for studying the structure, dynamics, and enzymatic processing of DNA and RNA with unprecedented detail. The foundational work on their synthesis, photophysical characterization, and application has paved the way for a continually expanding toolkit of fluorescent probes that are essential for modern molecular biology and drug discovery.
References
- 1. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and use of tricyclic fluorescent nucleic acid base analogues [research.chalmers.se]
- 9. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. clf.stfc.ac.uk [clf.stfc.ac.uk]
An In-depth Technical Guide to the Chemical Structure and Synthesis of tC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and application of tC phosphoramidite (B1245037), a fluorescent cytosine analogue crucial for the synthesis of modified oligonucleotides used in research and drug development.
Chemical Structure of tC Phosphoramidite
The tC phosphoramidite is a chemically modified nucleoside phosphoramidite. The "tC" designation refers to the fluorescent base, 1,3-diaza-2-oxophenothiazine, which is a tricyclic cytosine analogue. This fluorescent base is attached to a 2'-deoxyribose sugar moiety. For incorporation into oligonucleotides, the 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to form the reactive phosphoramidite.
For RNA synthesis applications, a similar structure is used, with the key difference being the presence of a hydroxyl group at the 2' position of the ribose sugar. This 2'-hydroxyl group is protected with a 1,1-dioxo-λ6-thiomorpholine-4-carbothioate (TC) group to prevent unwanted side reactions during oligonucleotide synthesis.
Below is a diagram illustrating the general chemical structure of a deoxy-tC phosphoramidite.
Caption: Chemical structure of deoxy-tC phosphoramidite.
Synthesis of tC Phosphoramidite
The synthesis of tC phosphoramidite is a multi-step process that begins with the synthesis of the tC nucleobase, followed by glycosylation, protection of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.
Synthesis Pathway
The following diagram outlines the key steps in the synthesis of tC phosphoramidite.
Caption: Synthesis pathway of tC phosphoramidite.
Quantitative Data
The following table summarizes the reported yields for each step of the tC phosphoramidite synthesis.[1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| a | Glycosylation | i) 1.1 eq. NaH in DMF, RTii) 1.1 eq. 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, 2 h, RT | - |
| b | Deprotection | 1 eq. NaOMe in methanol (B129727), RT | 14 (from starting material) |
| c | 5'-O-DMT Protection | 1.1 eq. 4,4′-dimethoxytrityl chloride in pyridine, 2 h, RT | 70 |
| d | Phosphitylation | 1.5 eq. 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, 2.5 eq. diisopropylethylamine in anhydrous tetrahydrofuran (B95107), 30 min, RT | 94 |
Experimental Protocols
Synthesis of 5'-DMT-tC-deoxycytidine-3'-CE Phosphoramidite[1]
Step a & b: Synthesis of tC Deoxynucleoside
-
To a solution of 1,3-diaza-2-oxophenoxazine in DMF, add 1.1 equivalents of sodium hydride (NaH) at room temperature (RT).
-
After stirring, add 1.1 equivalents of 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride and stir for 2 hours at RT.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the protected tC nucleoside.
-
Dissolve the protected nucleoside in methanol and add 1 equivalent of sodium methoxide (B1231860) (NaOMe).
-
Stir the reaction at RT and monitor by TLC.
-
Upon completion, neutralize the reaction and purify the product by column chromatography to yield the tC deoxynucleoside.
Step c: 5'-O-DMT Protection of tC Deoxynucleoside
-
Dissolve the tC deoxynucleoside in pyridine.
-
Add 1.1 equivalents of 4,4′-dimethoxytrityl chloride (DMTr-Cl) and stir the reaction for 2 hours at RT.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5'-DMT-tC deoxynucleoside.
Step d: Phosphitylation of 5'-DMT-tC Deoxynucleoside
-
Dissolve the 5'-DMT-tC deoxynucleoside in anhydrous tetrahydrofuran (THF).
-
Add 2.5 equivalents of diisopropylethylamine (DIPEA).
-
Add 1.5 equivalents of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and stir the reaction for 30 minutes at RT under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the final tC phosphoramidite.
Solid-Phase Oligonucleotide Synthesis using tC Phosphoramidite
The incorporation of tC phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
| Parameter | Recommendation |
| Coupling Time | A minimum coupling time of 3 minutes is recommended for 2'-O-TC-protected RNA amidites.[2] For DNA synthesis, a similar or slightly longer time compared to standard phosphoramidites may be optimal. |
| Activator | Standard activators such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) can be used. |
| Concentration | A standard concentration of 0.1 M in anhydrous acetonitrile (B52724) is typically used. |
| Deprotection | Deprotection of the synthesized oligonucleotide can be carried out using standard procedures, such as treatment with aqueous ammonia. |
Applications in Research and Drug Development
tC phosphoramidite is a valuable tool for researchers and drug development professionals due to the fluorescent properties of the tC base.
-
Structural Studies of Nucleic Acids: The fluorescence of tC is sensitive to its local environment, making it a useful probe for studying DNA and RNA conformation, dynamics, and interactions with other molecules.[1]
-
Diagnostic Assays: Oligonucleotides containing tC can be used as fluorescent probes in various diagnostic applications, such as real-time PCR and fluorescence in situ hybridization (FISH).
-
Drug Development: The unique properties of tC can be leveraged in the development of therapeutic oligonucleotides, for example, to monitor their delivery and localization within cells. The incorporation of modified nucleosides like tC can also enhance the therapeutic properties of oligonucleotides.[3]
Conclusion
tC phosphoramidite is a versatile and powerful building block for the synthesis of fluorescently labeled oligonucleotides. Its well-defined chemical structure and established synthesis protocols, coupled with the unique photophysical properties of the tC base, make it an invaluable tool for a wide range of applications in molecular biology, diagnostics, and drug discovery. The detailed information provided in this guide is intended to assist researchers in the successful synthesis and application of tC-modified oligonucleotides.
References
Methodological & Application
Application Notes and Protocols for Tricyclic Cytosine (tC) in FRET Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to Tricyclic Cytosine (tC) in FRET
Tricyclic cytosine (tC) and its analogs, such as tCO and tCnitro, are powerful fluorescent nucleobase analogs that have emerged as exceptional tools for studying the structure, dynamics, and interactions of nucleic acids using Förster Resonance Energy Transfer (FRET).[1][2] Unlike many traditional fluorescent dyes, tC is incorporated directly into the DNA or RNA sequence as a base analog, providing a minimally perturbative probe with a well-defined position and orientation.[3][4] This unique characteristic allows for more precise FRET measurements and, consequently, more accurate structural and dynamic information.[1][4]
The tC family of nucleobase analogs offers a versatile FRET system. tC and its oxo-homolog, tCO, serve as excellent FRET donors due to their high and stable quantum yields, even within the stacked environment of a nucleic acid duplex.[1][5] A nitro-substituted version, tCnitro, is a non-fluorescent acceptor, making it an ideal FRET partner for tC and tCO.[1][5] The development of the tCO-tCnitro pair represented the first all-nucleobase FRET system, enabling highly detailed studies of nucleic acid conformation.[5]
This document provides detailed application notes and protocols for utilizing tC and its analogs in FRET experiments, covering oligonucleotide synthesis, steady-state and time-resolved FRET measurements, data analysis, and applications in studying biomolecular interactions and drug discovery.
Photophysical Properties of tC and its Analogs
A thorough understanding of the photophysical properties of the tC family is crucial for designing and interpreting FRET experiments. The key parameters are summarized in the table below.
| Property | tC | tCO | tCnitro |
| Role in FRET | Donor | Donor | Acceptor (non-fluorescent) |
| Absorption Max (λabs) | ~395 nm | ~365 nm | ~440 nm |
| Emission Max (λem) | ~505 nm | ~450 nm | Virtually non-fluorescent |
| Quantum Yield (Φ) | ~0.20 (in dsDNA)[5] | ~0.22 (in dsDNA) | - |
| Fluorescence Lifetime (τ) | 5-7 ns (in DNA)[1] | 3-5 ns (in dsDNA)[1] | - |
| Molar Extinction Coefficient (ε) | ~10,000 M-1cm-1 at λabs | ~18,000 M-1cm-1 at λabs | ~12,000 M-1cm-1 at λabs |
Förster Resonance Energy Transfer (FRET) Parameters for tC-based Pairs
The Förster distance (R0) is a critical parameter in FRET experiments, representing the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.
| FRET Pair | Förster Distance (R0) | Reference |
| tCO - tCnitro | 27 Å | [1] |
| tC - Alexa Fluor 555 | ~50-60 Å (estimated) | Donor-acceptor pair used in cited studies[1] |
Experimental Protocols
Oligonucleotide Synthesis and Purification with tC Incorporation
The incorporation of tC into oligonucleotides is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. A key prerequisite is the synthesis of the tC phosphoramidite.
Protocol for Oligonucleotide Synthesis:
-
tC Phosphoramidite Synthesis: The synthesis of tC phosphoramidite is a multi-step organic synthesis process. For a detailed protocol, refer to Sandin et al., Nature Protocols, 2007.[4] The total synthesis of the tC phosphoramidite takes approximately 8 days.[4]
-
Automated DNA/RNA Synthesis:
-
Dissolve the tC phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other phosphoramidites on your synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for tC incorporation.
-
Use standard synthesis cycles and reagents for coupling, capping, oxidation, and detritylation. The coupling time for tC phosphoramidite is typically similar to standard phosphoramidites.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) treatment.
-
-
Purification:
-
Purify the crude tC-labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is generally preferred for achieving high purity.
-
Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
-
Quantification:
-
Determine the concentration of the purified tC-labeled oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm. The molar extinction coefficient of the tC-labeled oligonucleotide can be estimated by summing the extinction coefficients of the individual nucleobases, including that of tC.
-
References
- 1. Conformational dynamics of DNA polymerase probed with a novel fluorescent DNA base analogue [research.chalmers.se]
- 2. DSE-FRET: A new anticancer drug screening assay for DNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Conformational transitions in DNA polymerase I revealed by single-molecule FRET. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Anisotropy Assays Using Tricyclic Cytosine (tC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence anisotropy is a powerful technique for studying molecular interactions, binding events, and conformational changes in real-time. This method relies on the measurement of the rotational diffusion of a fluorescently labeled molecule. When a small fluorescent molecule binds to a larger molecule, its rotational motion is slowed, leading to an increase in the measured fluorescence anisotropy. The tricyclic cytosine analogue, tC, is a fluorescent nucleobase that serves as an exceptional probe for these studies, particularly in nucleic acid systems.[1][2] Its unique photophysical properties, including a high fluorescence quantum yield that is largely insensitive to its surrounding environment, and minimal perturbation to the native structure of DNA and RNA, make it an ideal tool for fluorescence anisotropy-based assays.[3][4][5]
These application notes provide a comprehensive protocol for utilizing tC in fluorescence anisotropy experiments to investigate biomolecular interactions, catering to researchers in basic science and professionals in drug development.
Principle of Fluorescence Anisotropy with tC
Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence from a sample. When a solution of tC-labeled biomolecules is excited with plane-polarized light, the tC fluorophores that are aligned with the polarization plane will be preferentially excited. The subsequent emission will also be polarized. However, during the interval between absorption and emission (the fluorescence lifetime), the molecules will rotate. The extent of this rotation, and thus the depolarization of the emitted light, depends on the size and shape of the molecule.
-
Small, freely rotating tC-labeled molecules (e.g., a short oligonucleotide) will tumble rapidly, leading to significant depolarization and a low anisotropy value.
-
Large tC-labeled complexes (e.g., the oligonucleotide bound to a protein) will rotate much more slowly, resulting in less depolarization and a high anisotropy value.
By monitoring the change in fluorescence anisotropy, one can quantitatively assess binding affinities, kinetics, and stoichiometry of molecular interactions.
Key Advantages of Using tC in Fluorescence Anisotropy
-
Minimal Structural Perturbation: tC closely mimics the structure of natural cytosine, causing minimal disruption to the overall structure and stability of nucleic acids.[1][3]
-
Environmentally Insensitive Fluorescence: The quantum yield of tC is not significantly quenched by its local environment within single or double-stranded nucleic acids, leading to more reliable and interpretable data.[3][4]
-
Favorable Photophysical Properties: tC possesses a suitable fluorescence lifetime and quantum yield for anisotropy measurements.[4]
Quantitative Data Summary
The following tables summarize the key photophysical properties of tricyclic cytosine (tC) and provide a general guide for expected anisotropy values in a typical binding experiment.
Table 1: Photophysical Properties of Tricyclic Cytosine (tC)
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~385-395 nm | [3][6] |
| Emission Wavelength (λem) | ~505 nm | [3][6][7] |
| Quantum Yield (Φ) in dsDNA | 0.16 - 0.21 | [4] |
| Fluorescence Lifetime (τ) in dsDNA | ~6.3 ns | [4] |
| Molar Extinction Coefficient (ε) | ~4000 M⁻¹cm⁻¹ | [7] |
Table 2: Typical Fluorescence Anisotropy Values
| State | Description | Expected Anisotropy (r) |
| Free tC-labeled Oligonucleotide | Small, rapidly tumbling molecule | Low (e.g., 0.05 - 0.15) |
| tC-labeled Oligonucleotide-Protein Complex | Large, slowly tumbling complex | High (e.g., 0.20 - 0.35) |
Experimental Protocols
This section provides a detailed methodology for performing a fluorescence anisotropy binding assay using a tC-labeled oligonucleotide and a target protein.
Materials and Reagents
-
tC-labeled oligonucleotide (custom synthesis)
-
Target protein of interest
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific interaction)
-
Fluorometer or plate reader capable of measuring fluorescence anisotropy
-
Low-volume, black, non-binding surface microplates or cuvettes
-
High-purity water and other necessary reagents for buffer preparation
Experimental Workflow Diagram
Caption: Experimental workflow for a fluorescence anisotropy binding assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the binding buffer and filter it through a 0.22 µm filter to remove any particulate matter that could cause light scattering.
-
Resuspend the tC-labeled oligonucleotide in the binding buffer to a stock concentration of ~1 µM. Determine the precise concentration using the molar extinction coefficient of the oligonucleotide.
-
Prepare a concentrated stock solution of the target protein in the binding buffer. Determine the protein concentration accurately (e.g., via Bradford or BCA assay).
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation wavelength to 390 nm and the emission wavelength to 505 nm.
-
Set the instrument to measure fluorescence anisotropy (or polarization). Ensure that the excitation and emission polarizers are correctly positioned.
-
-
Assay Plate Preparation (Titration):
-
Prepare a series of dilutions of the target protein in the binding buffer. The concentration range should typically span from 0.1 to 10 times the expected dissociation constant (Kd).
-
In a microplate, add a constant, low concentration of the tC-labeled oligonucleotide to each well (e.g., 1-10 nM). The final concentration should be well below the expected Kd to ensure that the free ligand concentration is approximately equal to the total ligand concentration.
-
To each well containing the tC-labeled oligonucleotide, add the varying concentrations of the target protein. Include a control well with only the tC-labeled oligonucleotide (no protein) to measure the anisotropy of the free ligand.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium. The required incubation time will depend on the kinetics of the interaction and should be determined empirically (typically 15-60 minutes).
-
-
Fluorescence Anisotropy Measurement:
-
Place the microplate in the fluorometer.
-
Measure the fluorescence anisotropy for each well. It is good practice to take multiple readings per well and average them to improve precision.
-
Data Analysis
-
Data Plotting: Plot the measured fluorescence anisotropy (r) as a function of the total protein concentration.
-
Curve Fitting: Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is:
r = r_free + (r_bound - r_free) * (([P] + [L] + Kd) - sqrt((([P] + [L] + Kd)^2) - (4 * [P] * [L]))) / (2 * [L])
Where:
-
r is the observed anisotropy
-
r_free is the anisotropy of the free tC-labeled oligonucleotide
-
r_bound is the anisotropy of the fully bound complex
-
[P] is the total protein concentration
-
[L] is the total concentration of the tC-labeled oligonucleotide
-
Kd is the dissociation constant
-
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the underlying principles and logical flow of the fluorescence anisotropy experiment.
Principle of Anisotropy Change upon Binding
Caption: Change in molecular tumbling and anisotropy upon binding.
Logical Flow for Data Interpretation
Caption: Logical flow for interpreting fluorescence anisotropy data.
Conclusion
The use of the tricyclic cytosine analogue, tC, in fluorescence anisotropy assays provides a robust and sensitive method for characterizing biomolecular interactions. Its favorable photophysical properties and minimal structural perturbation to nucleic acids make it a superior probe for these studies. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers and drug development professionals can effectively employ this technique to gain valuable insights into the binding affinity and kinetics of protein-nucleic acid interactions and other molecular recognition events.
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tricyclic cytosine tC Supplier | CAS 1174063-74-1 | Tocris Bioscience [tocris.com]
Illuminating the Dance of Life: Applications of tC in Studying DNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between DNA and proteins is fundamental to nearly all cellular processes, from gene expression and replication to DNA repair. Understanding these interactions at a molecular level is paramount for basic research and for the development of novel therapeutics. The fluorescent nucleoside analog, tricyclic cytosine (tC), has emerged as a powerful tool in this endeavor. Its unique photophysical properties, including high quantum yield, sensitivity to its local environment, and minimal perturbation to the DNA double helix, make it an exceptional probe for investigating the dynamics and kinetics of DNA-protein interactions.[1][2]
This document provides detailed application notes and protocols for utilizing tC in studying these critical molecular interactions.
Key Applications of tC
The versatility of tC allows for its application in a range of fluorescence-based assays to elucidate the intricacies of DNA-protein binding.
Fluorescence Quenching Assays: Monitoring Binding Events in Real-Time
Fluorescence quenching is a powerful technique to monitor the association and dissociation of proteins and DNA. The fluorescence of tC can be quenched upon the binding of a protein, either through direct contact with amino acid residues like tryptophan or through conformational changes in the DNA that alter the microenvironment of the tC probe. This change in fluorescence intensity provides a direct readout of the binding event.
Application Note: This method is particularly useful for determining binding affinities (Kd) and studying the kinetics of DNA-protein interactions. By monitoring the fluorescence change over time, association (kon) and dissociation (koff) rate constants can be determined.
Fluorescence Resonance Energy Transfer (FRET): A Molecular Ruler for Conformational Changes
FRET is a technique that can measure distances between two fluorescent molecules (a donor and an acceptor) on the nanometer scale. tC can serve as an excellent FRET donor when paired with a suitable acceptor dye.[3] By strategically placing tC and an acceptor on the DNA and/or the protein, conformational changes in the DNA-protein complex, such as DNA bending or wrapping, can be monitored in real-time.[4][5]
Application Note: FRET is invaluable for studying the structural dynamics of DNA-protein complexes. It can be used to investigate how protein binding affects DNA conformation, to study the assembly of multi-protein complexes on DNA, and to monitor the activity of enzymes like DNA polymerases and helicases that induce large conformational changes in the DNA.[6][7][8][9]
Fluorescence Anisotropy: Measuring Binding Affinity and Stoichiometry
Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a small, fluorescently labeled DNA molecule (containing tC) binds to a much larger protein, its rotational motion is significantly slowed. This results in an increase in the fluorescence anisotropy. By titrating a fixed concentration of tC-labeled DNA with increasing concentrations of a protein, a binding curve can be generated from which the dissociation constant (Kd) can be determined.[10][11]
Application Note: Fluorescence anisotropy is a robust and quantitative method for determining binding affinities in solution.[10][11] It is a homogenous assay that does not require separation of bound and free species, making it suitable for high-throughput screening of potential drug candidates that disrupt DNA-protein interactions.[12]
Quantitative Data Summary
| Parameter | Description | Typical Range of Values | Technique |
| Kd (Dissociation Constant) | A measure of the binding affinity between the protein and DNA. A smaller Kd indicates a stronger interaction. | pM to µM | Fluorescence Quenching, FRET, Fluorescence Anisotropy |
| kon (Association Rate Constant) | The rate at which the protein and DNA bind to each other. | 103 to 108 M-1s-1 | Fluorescence Quenching, Stopped-flow FRET |
| koff (Dissociation Rate Constant) | The rate at which the protein-DNA complex dissociates. | 10-6 to 1 s-1 | Fluorescence Quenching, Stopped-flow FRET |
| FRET Efficiency (E) | The fraction of energy transferred from the donor (tC) to the acceptor. It is dependent on the distance between the two fluorophores. | 0 to 1 | FRET |
| Anisotropy (r) | A measure of the rotational mobility of the tC-labeled DNA. Increases upon protein binding. | 0 to 0.4 | Fluorescence Anisotropy |
Experimental Protocols
Here, we provide detailed protocols for incorporating tC into DNA and for using tC-labeled DNA in the key applications described above.
Protocol 1: Incorporation of tC into Oligonucleotides
tC is commercially available as a phosphoramidite (B1245037), which allows for its site-specific incorporation into synthetic oligonucleotides using standard automated DNA synthesis.
Materials:
-
tC phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
Automated DNA synthesizer
-
Ammonia (B1221849) or other deprotection solution
-
HPLC for purification
Procedure:
-
Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for tC incorporation.
-
Dissolve the tC phosphoramidite in anhydrous acetonitrile (B52724) to the recommended concentration.
-
Install the tC phosphoramidite vial on the DNA synthesizer.
-
Initiate the DNA synthesis protocol. The synthesizer will automatically perform the coupling, capping, oxidation, and detritylation steps for each nucleotide, including tC.
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect it using the standard ammonia cleavage and deprotection procedure.
-
Purify the tC-labeled oligonucleotide using reverse-phase HPLC to ensure high purity.
-
Verify the identity and purity of the final product by mass spectrometry.
Protocol 2: Fluorescence Quenching Assay to Determine Binding Affinity
This protocol describes a steady-state fluorescence quenching experiment to determine the dissociation constant (Kd) of a DNA-protein interaction.
Materials:
-
tC-labeled DNA oligonucleotide
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the tC-labeled DNA in the binding buffer. The concentration should be low enough to be in the linear range of the fluorometer (typically in the nanomolar range).
-
Prepare a series of dilutions of the protein in the binding buffer. The concentration range should span from well below to well above the expected Kd.
-
In a quartz cuvette, add the tC-labeled DNA to the desired final concentration.
-
Measure the initial fluorescence intensity of the DNA solution (F0).
-
Add increasing concentrations of the protein to the cuvette, allowing the system to reach equilibrium after each addition (incubation time will depend on the kinetics of the interaction).
-
Measure the fluorescence intensity (F) after each protein addition.
-
Plot the change in fluorescence (ΔF = F0 - F) or the fractional fluorescence change (ΔF/F0) as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
Caption: Workflow for a fluorescence quenching assay.
Protocol 3: FRET Assay to Monitor Protein-Induced DNA Bending
This protocol outlines a steady-state FRET experiment to detect conformational changes in DNA upon protein binding.
Materials:
-
DNA oligonucleotide labeled with tC (donor) and a suitable acceptor fluorophore (e.g., a Cy dye).
-
Purified protein of interest.
-
Binding buffer.
-
Fluorometer capable of measuring donor and acceptor emission spectra.
Procedure:
-
Prepare a stock solution of the dual-labeled DNA in the binding buffer.
-
Record the emission spectrum of the donor (tC) in the absence of the acceptor to determine its emission maximum.
-
Record the emission spectrum of the dual-labeled DNA by exciting the donor (tC). You should observe both donor emission and sensitized acceptor emission.
-
Calculate the initial FRET efficiency (E) using the ratio of acceptor to donor fluorescence intensity, after correcting for spectral crosstalk.
-
Add the protein of interest to the cuvette and allow the binding reaction to reach equilibrium.
-
Record the emission spectrum of the DNA-protein complex, again by exciting the donor.
-
Calculate the new FRET efficiency in the presence of the protein.
-
A change in FRET efficiency indicates a change in the distance between the donor and acceptor, reflecting a conformational change in the DNA upon protein binding.
Caption: Workflow for a FRET-based DNA bending assay.
Protocol 4: Fluorescence Anisotropy Assay for Binding Affinity
This protocol describes how to perform a fluorescence anisotropy titration to determine the Kd of a DNA-protein interaction.
Materials:
-
tC-labeled DNA oligonucleotide.
-
Purified protein of interest.
-
Binding buffer.
-
Fluorometer equipped with polarizers.
Procedure:
-
Prepare a stock solution of the tC-labeled DNA in the binding buffer at a concentration that gives a stable fluorescence signal.
-
Prepare a series of dilutions of the protein in the binding buffer.
-
In a suitable cuvette or microplate well, add the tC-labeled DNA.
-
Measure the initial anisotropy (rfree) of the free DNA.
-
Add increasing concentrations of the protein, allowing for equilibration at each step.
-
Measure the anisotropy (r) after each addition.
-
Plot the change in anisotropy (Δr = r - rfree) against the protein concentration.
-
Fit the data to a binding isotherm to calculate the Kd.
Caption: Workflow for a fluorescence anisotropy binding assay.
Applications in Drug Discovery
The study of DNA-protein interactions is a cornerstone of modern drug discovery, as many diseases, including cancer, are driven by aberrant gene regulation.[13] tC-based assays are particularly well-suited for high-throughput screening (HTS) campaigns to identify small molecules that modulate these interactions.
Application Note:
-
Inhibitor Screening: Fluorescence anisotropy and FRET assays can be adapted for HTS to screen large compound libraries for inhibitors of specific DNA-protein interactions.[12] A decrease in anisotropy or a change in FRET efficiency in the presence of a test compound would indicate inhibition of binding.
-
Mechanism of Action Studies: For hit compounds identified in primary screens, tC-based assays can be used to elucidate their mechanism of action. For example, by determining whether a compound is a competitive or non-competitive inhibitor of DNA binding.
-
Binding Kinetics: Stopped-flow fluorescence quenching experiments with tC can be used to determine the effect of a drug candidate on the association and dissociation rates of a DNA-protein complex.
The use of tC as a built-in fluorescent probe offers significant advantages over traditional methods, providing a more direct and less disruptive means to study the dynamic and intricate world of DNA-protein interactions. As our understanding of these fundamental processes grows, so too will the applications of this versatile fluorescent nucleoside analog in both basic research and the quest for new medicines.
References
- 1. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Studies of DNA-Protein Interactions Using FRET Techniques | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of fluorescence resonance energy transfer (FRET) in studying protein-induced DNA bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Dynamics of DNA Polymerases Revealed at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational transitions in DNA polymerase I revealed by single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational transitions in DNA polymerase I revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-throughput Screening - TDC [tdcommons.ai]
Application Notes and Protocols for RNA Structure Analysis Using Tricyclic Cytosine (tC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricyclic cytosine (tC) is a fluorescent nucleobase analog that serves as a powerful tool for investigating the structure, dynamics, and interactions of RNA.[1] Unlike many fluorescent probes that are quenched when incorporated into a nucleic acid duplex, tC and its derivatives maintain a high fluorescence quantum yield, making them exceptionally bright reporters of the local RNA environment.[2][3] This property, combined with minimal perturbation to the native RNA structure, allows for sensitive and accurate measurements in a variety of applications.[3][4][5] These notes provide an overview of tC's properties, applications, and detailed protocols for its use in RNA research.
Principle of the Method
The core advantage of tC lies in its unique photophysical properties. It is a cytosine analog that can be incorporated into RNA strands during solid-phase synthesis.[1] Once inside an RNA molecule, its fluorescence is largely unaffected by stacking with neighboring bases, a common issue that quenches the fluorescence of other probes.[3] However, derivatives of tC have been developed that exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon binding to a target RNA sequence.[6] This makes tC an excellent tool for:
-
Monitoring RNA folding and conformational changes: Changes in the local environment of the tC probe can be detected through changes in fluorescence.
-
Studying RNA-ligand and RNA-protein interactions: Binding events can be monitored by observing changes in the fluorescence of a strategically placed tC probe.
-
Fluorescence Resonance Energy Transfer (FRET) studies: tC and its derivatives can act as highly efficient FRET donors, allowing for precise distance measurements within RNA molecules or between RNA and other molecules.[4]
The logical principle behind using environmentally sensitive tC derivatives is illustrated below.
Caption: Principle of "turn-on" fluorescence with tC derivatives.
Quantitative Data
The photophysical properties of tC and its related analogs are crucial for experimental design and data interpretation. The following tables summarize key data points.
Table 1: Photophysical Properties of tC and Related Analogs
| Analog | Excitation (λ_exc, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_em) in Duplex | Fluorescence Lifetime (τ, ns) in Duplex |
| tC | 395[4] | 505[4][7] | 0.16 - 0.21[4] | ~6.3[4] |
| tCO | 365[4] | 460[4] | 0.17 - 0.27[4] | ~4.1[4] |
| DEAtC | N/A | N/A | ~8-fold increase upon hybridization[6] | N/A |
| ABN | N/A | ~540 | 0.50 - 0.53[8] | N/A |
Data for DEAtC is presented as a relative change as it is a "turn-on" probe. ABN is a brighter, red-shifted analog.
Experimental Protocols
Protocol 1: Incorporation of tC into RNA Oligonucleotides
This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing a tC residue using solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
tC phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer
-
Reagents for oligonucleotide synthesis (e.g., activator, oxidizing agent, deblocking solution)
-
Reagents for cleavage and deprotection
-
HPLC purification system
Methodology:
-
Synthesis Planning: Design the RNA sequence and specify the position for tC incorporation.
-
Phosphoramidite Preparation: Dissolve the tC phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration as required by the synthesizer.
-
Automated Solid-Phase Synthesis:
-
Program the RNA synthesizer with the desired sequence.
-
Install the reagent bottles, including the tC phosphoramidite, on the synthesizer.
-
Initiate the synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition. At the specified position, the tC phosphoramidite will be coupled to the growing RNA chain.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support with the synthesized RNA to a vial.
-
Add the cleavage/deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Incubate at the recommended temperature and time to cleave the RNA from the solid support and remove the protecting groups from the bases and backbone.
-
-
Purification:
-
Dry the cleaved and deprotected RNA sample.
-
Resuspend the sample in a suitable buffer.
-
Purify the tC-labeled RNA oligonucleotide using High-Performance Liquid Chromatography (HPLC).
-
-
Quality Control:
-
Verify the purity and identity of the synthesized RNA using techniques such as mass spectrometry and analytical HPLC.
-
Quantify the concentration of the purified RNA using UV-Vis spectroscopy.
-
Protocol 2: RNA-Ligand Binding Assay Using tC Fluorescence
This protocol describes how to perform a fluorescence-based titration experiment to determine the binding affinity of a ligand to a tC-labeled RNA.
Materials:
-
Purified tC-labeled RNA
-
Ligand of interest
-
Binding buffer (e.g., Tris-HCl, NaCl, MgCl₂)
-
Spectrofluorometer
-
Micro-volume cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the tC-labeled RNA in the binding buffer.
-
Prepare a series of dilutions of the ligand in the same binding buffer.
-
-
Fluorescence Measurement Setup:
-
Set the spectrofluorometer to the excitation and emission wavelengths specific for tC (e.g., λ_exc = 395 nm, λ_em = 505 nm).[4]
-
Set the slit widths to optimize the signal-to-noise ratio.
-
-
Titration Experiment:
-
Place a fixed concentration of the tC-labeled RNA in the cuvette.
-
Record the initial fluorescence intensity of the RNA solution.
-
Incrementally add small aliquots of the ligand solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition, allowing the system to equilibrate.
-
Continue the additions until the fluorescence signal is saturated or no further change is observed.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
The general workflow for this type of experiment is depicted below.
Caption: Workflow for a fluorescence-based RNA-ligand binding assay.
Applications in Drug Development
The use of tC in RNA structure analysis has significant implications for drug development, particularly in the context of RNA-targeting therapeutics.
-
High-Throughput Screening (HTS): The fluorescence properties of tC make it suitable for developing HTS assays to screen for small molecules that bind to a specific RNA target. A change in fluorescence upon ligand binding can be used as a readout to identify potential drug candidates.
-
Mechanism of Action Studies: For a known RNA-binding compound, tC can be used to elucidate the mechanism of action by providing insights into how the compound affects the structure and dynamics of its RNA target.
-
Validation of RNA as a Drug Target: By enabling detailed biophysical characterization of RNA-ligand interactions, tC can help validate novel RNA structures as viable targets for therapeutic intervention.
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 6. Sequence-Specific Fluorescence Turn-On Sensing of RNA by DNA Probes Incorporating the Tricyclic Cytidine Analogue DEAtC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Single-molecule fluorescence detection of a tricyclic nucleoside analogue - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03903A [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of tC into DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the fluorescent tricyclic cytosine analog, tC, into DNA. This document outlines the chemical and enzymatic methods for site-specific labeling, protocols for experimental procedures, and methods for the purification and characterization of tC-containing oligonucleotides.
Introduction to tC
The fluorescent nucleoside analog tC (1,3-diaza-2-oxophenothiazine) is a valuable tool for investigating DNA structure, dynamics, and interactions. As a cytosine analog, it can be incorporated into DNA with minimal structural perturbation. Its key advantages include a high and stable fluorescence quantum yield that is largely independent of the surrounding sequence context, making it an excellent probe for various biophysical studies.[1][2]
Photophysical Properties of tC
The photophysical properties of tC make it a superior fluorescent probe for nucleic acid studies. It possesses a lowest energy electronic transition at approximately 375 nm, which is well-separated from the absorption of natural DNA bases, allowing for selective excitation.[1] Furthermore, its emission overlaps well with the emission of tryptophan, making it a suitable acceptor in Förster Resonance Energy Transfer (FRET) experiments.[1]
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~375 nm | [1] |
| Emission Maximum (λem) | ~505 nm | [3] |
| Fluorescence Quantum Yield (Φf) in ssDNA | 0.17–0.24 | [1][2] |
| Fluorescence Quantum Yield (Φf) in dsDNA | 0.16–0.21 | [1][2] |
| Fluorescence Lifetime (τ) in ssDNA | ~5.7 ns | [1] |
| Fluorescence Lifetime (τ) in dsDNA | ~6.3 ns | [1] |
Section 1: Chemical Incorporation of tC via Solid-Phase Synthesis
The most common and robust method for incorporating tC into a desired DNA sequence is through automated solid-phase synthesis using tC phosphoramidite (B1245037). This method allows for the precise placement of the fluorescent analog at any desired position within the oligonucleotide.
Experimental Workflow for Solid-Phase Synthesis of tC-labeled Oligonucleotides
Protocol for Solid-Phase Synthesis using tC Phosphoramidite
This protocol outlines the key steps for incorporating a tC phosphoramidite monomer into a DNA oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
tC phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Controlled Pore Glass (CPG) solid support
Procedure:
-
Preparation:
-
Dissolve the tC phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency.
-
Install the tC phosphoramidite solution on a designated port of the DNA synthesizer.
-
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation. The cycle is repeated for each nucleotide addition.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support by treatment with the deblocking solution.
-
Coupling: The tC phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing DNA chain.
-
Note on Coupling Time: Modified phosphoramidites such as tC may exhibit slower coupling kinetics compared to standard DNA phosphoramidites. A longer coupling time is recommended. For a related TC-RNA phosphoramidite, a coupling time of 3 minutes is suggested, compared to 90 seconds for standard monomers.[1] It is advisable to perform an initial small-scale synthesis to optimize the coupling time for your specific synthesizer and conditions.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide.
-
-
Purification:
-
The crude tC-labeled oligonucleotide is purified to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purifying labeled oligonucleotides.
-
Quantitative Data: Coupling Efficiency
The coupling efficiency of each step is critical for the overall yield of the full-length oligonucleotide. While the typical coupling efficiency for standard phosphoramidites is >98-99%, the efficiency for modified phosphoramidites can vary. It is recommended to monitor the coupling efficiency of the tC phosphoramidite during synthesis, for example, by trityl cation monitoring.
| Parameter | Typical Value (Standard Phosphoramidites) | Recommendation for tC Phosphoramidite |
| Coupling Efficiency | >98-99% | Monitor via trityl cation assay; may be slightly lower. |
| Coupling Time | 60-90 seconds | 3 minutes (based on TC RNA amidite data)[1]; optimization recommended. |
Section 2: Enzymatic Incorporation of tC
An alternative method for incorporating tC into DNA is through enzymatic incorporation of its triphosphate derivative (tCTP) using a DNA polymerase. This method is particularly useful for generating longer strands of modified DNA.
Experimental Workflow for Enzymatic Incorporation of tC
Protocol for Steady-State Kinetic Analysis of tC Triphosphate Incorporation
This protocol describes a primer extension assay to determine the steady-state kinetic parameters (Km and Vmax) for the incorporation of tCTP by a DNA polymerase, such as the Klenow fragment.
Materials:
-
tC triphosphate (tCTP)
-
Natural dNTPs (dATP, dGTP, dTTP, dCTP)
-
DNA polymerase (e.g., Klenow fragment, exo-)
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence for tC incorporation
-
Reaction buffer (e.g., 10x polymerase buffer)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing:
-
Anneal the labeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in an appropriate annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing the annealed primer-template, DNA polymerase, and reaction buffer.
-
Vary the concentration of tCTP across the different reaction tubes while keeping the concentrations of the other dNTPs constant and saturating. A corresponding set of reactions with varying concentrations of dCTP should be prepared as a control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the DNA polymerase to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period. It is important to ensure that the product formation is in the linear range (typically <20% of the primer is extended) to maintain steady-state conditions.
-
-
Quenching:
-
Stop the reactions at various time points by adding the stop solution.
-
-
Analysis:
-
Separate the reaction products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction at each tCTP concentration.
-
Plot the initial velocity against the tCTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
-
Quantitative Data: Enzymatic Incorporation Kinetics
The kinetic parameters for the incorporation of tCTP provide a quantitative measure of the efficiency and fidelity of a given DNA polymerase. Studies have shown that the Klenow fragment can incorporate tC and its analog tCo with high efficiency, in some cases even slightly higher than the natural dCTP. However, specific kinetic parameters are dependent on the polymerase and reaction conditions and should be determined experimentally.
| Parameter | Description | Method of Determination |
| Km (Michaelis Constant) | The concentration of tCTP at which the reaction rate is half of Vmax. It is an indicator of the affinity of the polymerase for the tCTP substrate. | Primer extension assay with varying tCTP concentrations. |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating tCTP concentrations. | Primer extension assay with varying tCTP concentrations. |
| kcat (Turnover Number) | The number of tCTP molecules incorporated per enzyme molecule per unit time. Calculated from Vmax and the enzyme concentration. | Calculated from Vmax. |
| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme for incorporating tCTP. | Calculated from kcat and Km. |
Conclusion
The fluorescent cytosine analog tC is a powerful probe for studying nucleic acids. Its incorporation into DNA can be achieved reliably through both chemical synthesis using tC phosphoramidite and enzymatic incorporation of tCTP. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully label their DNA of interest with tC and to characterize the incorporation process. The unique photophysical properties of tC, combined with these robust incorporation methods, open up a wide range of applications in molecular biology, diagnostics, and drug development.
References
Application Notes and Protocols: Measuring Nucleic Acid Dynamics with Tricyclic Cytosine (tC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Tricyclic Cytosine (tC) in Nucleic Acid Research
The study of nucleic acid structure, dynamics, and interactions is fundamental to understanding biological processes and developing novel therapeutics. Fluorescent nucleobase analogues are powerful tools for this purpose, offering a minimally invasive way to probe these systems. Tricyclic cytosine (tC) and its derivatives are a class of fluorescent base analogues with exceptional properties for investigating DNA and RNA.[1]
Unlike many other fluorescent probes that are significantly quenched or alter the native structure of nucleic acids, tC is unique.[2] It is a cytosine analogue that integrates into the DNA or RNA helix with minimal structural perturbation, maintaining the natural B-form of DNA and even slightly increasing duplex stability.[2][3] Crucially, its fluorescence quantum yield is high and remarkably insensitive to the surrounding microenvironment, whether in single- or double-stranded structures.[2][3] These features make tC an exceptionally reliable and bright reporter for a variety of applications, particularly Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy measurements.[1][3]
This document provides an overview of the applications of tC, a summary of its quantitative properties, and detailed protocols for its use in key experiments.
Key Applications
The stable and bright fluorescence of tC and its derivatives enables a range of applications for studying nucleic acid dynamics.
-
Fluorescence Resonance Energy Transfer (FRET): The tC family includes an ideal FRET pair: the fluorescent donor tCO and the non-fluorescent acceptor tCnitro .[3] Because these probes replace native bases, they provide a fixed and known orientation within the helix. This allows for highly precise distance and orientation measurements over more than one turn of a DNA helix, making it possible to monitor conformational changes, such as the B- to Z-DNA transition, with high detail.[3][4]
-
Fluorescence Anisotropy: The rigid positioning of tC within the base stack makes it an excellent probe for fluorescence anisotropy studies.[3] This technique measures the rotational motion of the fluorophore. Since tC's movement is restricted to the motion of the helix itself, rather than wobbling independently, it allows for the direct monitoring of the helical dynamics of the nucleic acid structure.[3]
-
Stopped-Flow Kinetics: The responsiveness of tC fluorescence to changes in its environment, such as upon protein binding, can be exploited to study the kinetics of nucleic acid-protein interactions in real-time.[5] Stopped-flow fluorescence experiments, which allow for the rapid mixing of reactants, can track these changes on a millisecond timescale, providing insights into pre-steady-state kinetics and reaction mechanisms, such as those of DNA polymerases.[5][6][7]
-
Monitoring Local Environmental Changes: While generally insensitive to its neighbors, the fluorescence of some tC derivatives can be quenched upon interaction with specific residues or upon duplex melting.[8][9] For example, the fluorescence of tCo is quenched in the presence of dGTP when it is the templating base in a DNA polymerase complex, a phenomenon that can be used to study the pre-insertion steps of nucleotide incorporation.[5][8]
Quantitative Data Presentation
The photophysical properties of tC and its derivatives are summarized below.
| Property | tC | tCO | Reference |
| Excitation Max (λexc) | ~395 nm | ~365 nm | [3] |
| Emission Max (λem) | ~505 nm | ~460 nm | [3] |
| Quantum Yield (Φf) in ssDNA | 0.17 - 0.24 | N/A | [2] |
| Quantum Yield (Φf) in dsDNA | 0.16 - 0.21 | 0.17 - 0.27 | [2][3] |
| Lifetime (τ) in ssDNA | ~5.7 ns | ~4.1 ns | [2][3] |
| Lifetime (τ) in dsDNA | ~6.3 ns | ~4.1 ns | [2][3] |
Table 1: Photophysical properties of tC and tCO in DNA.
| FRET Pair | Donor | Acceptor | Key Feature | Reference |
| tCO / tCnitro | tCO | tCnitro | Enables precise distance and orientation determination within the DNA helix. | [3][4] |
Table 2: Characteristics of the tC-based FRET pair.
Experimental Protocols
Protocol 1: Incorporation of tC into Oligonucleotides
The tricyclic cytosine analogue is incorporated into DNA or RNA sequences using standard solid-phase synthesis.
Materials:
-
tC-phosphoramidite (or other tC derivative phosphoramidite).
-
Standard reagents for automated DNA/RNA synthesis.
-
DNA/RNA synthesizer.
-
Reagents for oligonucleotide cleavage, deprotection, and purification (e.g., HPLC).
Methodology:
-
The synthesis of the tC phosphoramidite (B1245037) is a multi-day process that can be performed following established chemical synthesis routes.[1][2]
-
Incorporate the tC phosphoramidite into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The coupling efficiency is typically high, similar to natural bases.
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purify the tC-labeled oligonucleotide using High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Verify the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Stopped-Flow Fluorescence Kinetics of DNA-Protein Interaction
This protocol describes how to measure the pre-steady-state kinetics of a DNA polymerase binding to a tC-labeled DNA primer-template duplex.
Materials:
-
Stopped-flow spectrometer equipped with a fluorescence detector.[6][10]
-
Syringe 1: Solution containing the tC-labeled primer-template DNA duplex and DNA polymerase in reaction buffer.
-
Syringe 2: Solution containing the incoming nucleotide (e.g., dGTP) in the same reaction buffer.
-
Reaction Buffer (example): 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
Methodology:
-
Setup: Equilibrate the stopped-flow instrument and all solutions to the desired reaction temperature (e.g., 25°C). Set the excitation wavelength to 365 nm (for tCO) and use a cutoff filter (e.g., >420 nm) to collect the emission signal.
-
Loading: Load Syringe 1 with the DNA-polymerase complex and Syringe 2 with the dNTP solution.
-
Mixing: Rapidly mix the contents of the two syringes. This initiates the reaction as the dNTP binds to the active site, which may induce a conformational change and subsequent quenching of the tCO fluorescence.[5]
-
Data Acquisition: The instrument records the fluorescence intensity as a function of time, starting from the moment of mixing. Data is collected on a millisecond timescale.[11]
-
Analysis: Fit the resulting fluorescence decay curve to an appropriate kinetic model (e.g., single or double exponential decay) to extract rate constants (k) for the observed conformational change(s).[11]
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Studying Z-DNA and B- to Z-DNA transitions using a cytosine analogue FRET-pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 7. Stopped-Flow Application Notes [photophysics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for FRET-based Distance Measurements Using tC as a Donor
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that functions as a "spectroscopic ruler" to measure nanometer-scale distances within and between biomolecules.[1][2] The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor molecule is exquisitely sensitive to the distance separating them, typically in the range of 1-10 nm.[3] This makes FRET an invaluable tool for studying the structure and dynamics of proteins and nucleic acids, monitoring conformational changes, and investigating molecular interactions.[1][4]
A significant advancement in nucleic acid research has been the development of fluorescent nucleobase analogues, which can be incorporated directly into the DNA or RNA backbone with minimal structural perturbation.[5] Among these, the tricyclic cytosine analogue, tC , has emerged as an exceptional FRET donor.[6] Its unique photophysical properties, including a high and environmentally insensitive quantum yield and a single fluorescence lifetime, make it a reliable probe for quantitative distance measurements.[5][7]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting FRET-based distance measurements using tC as the donor fluorophore.
The tC Donor: Photophysical Properties
The tricyclic cytosine, tC, is a fluorescent base analogue that seamlessly integrates into the nucleic acid base stack, mimicking the natural cytosine without significantly distorting the helical structure.[6][7] Its key advantage lies in its robust and stable fluorescence properties, which are largely unaffected by the surrounding sequence, a common issue with other base analogues like 2-aminopurine.[5][7]
Key photophysical characteristics of tC are summarized below.
| Property | Value | Significance for FRET |
| Excitation Maximum (λex) | ~375 nm[5] | Allows for selective excitation without exciting natural bases or amino acids.[5] |
| Emission Maximum (λem) | ~470 nm | Well-separated from its excitation, facilitating clear signal detection. |
| Quantum Yield (ΦD) | ~0.20 (20%)[7] | High and stable quantum yield in both single- and double-stranded DNA.[7] |
| Fluorescence Lifetime (τD) | 5 - 7 ns[7] | Monoexponential decay, simplifying data analysis for time-resolved FRET.[7] |
| Structural Perturbation | Minimal[5] | Ensures that measured distances reflect the native conformation of the biomolecule. |
Suitable Acceptors for tC
The choice of an acceptor is critical for a successful FRET experiment. The acceptor's absorption spectrum must overlap with the donor's emission spectrum.[8] For tC, a specifically designed non-emissive "dark" acceptor, tCnitro (7-nitro-1,3-diaza-2-oxophenothiazine), is an excellent partner.[7][9] Being non-fluorescent, it eliminates the complication of acceptor emission bleed-through, simplifying data analysis.[10] The rigid and well-defined position of both tC and tCnitro within the DNA double helix provides excellent control over the orientation factor (κ²), a critical parameter in the FRET efficiency equation.[9][11]
The properties of the tC family FRET pairs are detailed below.
| FRET Pair | Förster Distance (R₀) | Acceptor Type | Key Characteristics |
| tC / tCnitro | ~24 Å (2.4 nm) | Non-emissive Chromophore | Good spectral overlap; tCnitro provides efficient quenching. |
| tC⁰ / tCnitro | 27 Å (2.7 nm)[7][12] | Non-emissive Chromophore | tC⁰ has a higher quantum yield than tC, resulting in a larger R₀.[7] |
Note: R₀ is the distance at which FRET efficiency is 50%. The practical distance range that can be measured is typically 0.5 R₀ to 1.5 R₀.[13]
Core Principles of tC-FRET
The fundamental principle of FRET involves the excitation of the tC donor and the subsequent non-radiative transfer of this energy to a nearby acceptor, like tCnitro. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
Figure 1. The basic principle of FRET using tC as a donor and a non-emissive acceptor.
Experimental Workflow and Protocols
A typical tC-FRET experiment involves several key stages, from the synthesis of labeled oligonucleotides to the final data analysis and distance calculation.
Figure 2. A high-level overview of the experimental workflow for tC-FRET measurements.
Protocol 1: Incorporation of tC and tCnitro into Oligonucleotides
The synthesis of oligonucleotides containing tC and tCnitro is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[6]
Materials:
-
tC phosphoramidite
-
tCnitro phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Solid support (e.g., CPG)
-
Standard synthesis reagents (activator, capping, oxidation, deblocking solutions)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Monomer Installation: Install the tC and tCnitro phosphoramidite vials onto the synthesizer at the positions corresponding to their desired location in the sequence.
-
Synthesis: Initiate the automated synthesis protocol. The coupling time for tC and tCnitro is typically similar to standard bases.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using the manufacturer's recommended protocol (e.g., ammonium (B1175870) hydroxide/methylamine).
-
Purification: Purify the full-length, labeled oligonucleotide using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to ensure high purity.
-
Quantification: Determine the concentration of the purified oligonucleotides using UV-Vis spectrophotometry at 260 nm. Confirm successful incorporation of tC and tCnitro by observing their characteristic absorbance peaks (~375 nm for tC, ~440 nm for tCnitro).[5][7]
Protocol 2: Sample Preparation and FRET Measurements
Accurate FRET measurements require carefully prepared samples and controls. This protocol covers both steady-state and time-resolved measurements.
Required Samples:
-
Donor-Only (D-only): Oligonucleotide containing tC but no acceptor. This is used to measure the fluorescence intensity and lifetime of the donor in the absence of FRET.
-
Donor-Acceptor (D-A): The experimental sample containing both tC and tCnitro, typically by annealing complementary labeled strands.
-
Buffer Blank: The buffer solution used for measurements.
Procedure:
-
Annealing:
-
Prepare solutions of the complementary oligonucleotides (e.g., one with tC, the other with tCnitro) in an appropriate annealing buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0).
-
Mix the strands in a 1:1 or slight excess of the unlabeled strand to ensure all labeled strands are hybridized.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
Steady-State FRET Measurement (Fluorometer):
-
Set the excitation wavelength to 375 nm (for tC).
-
Record the emission spectrum from 400 nm to 600 nm.
-
Measure the fluorescence intensity of the Buffer Blank , the D-only sample, and the D-A sample.
-
Subtract the buffer blank spectrum from both the D-only and D-A spectra.
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the peak fluorescence intensity of the donor in the D-A sample and I_D is the peak intensity in the D-only sample.
-
-
-
Time-Resolved FRET Measurement (TCSPC):
-
Use a pulsed laser source for excitation at 375 nm.
-
Collect the fluorescence decay at the donor's emission maximum (~470 nm).
-
Measure the fluorescence lifetime of the D-only sample (τ_D) and the D-A sample (τ_DA). The decay of tC is typically monoexponential.[7]
-
The FRET efficiency (E) is calculated from the reduction in the donor's lifetime:
-
E = 1 - (τ_DA / τ_D)
-
-
Protocol 3: Data Analysis and Distance Calculation
Once the FRET efficiency (E) is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation.
Figure 3. Logical workflow for calculating the inter-dye distance from FRET data.
Procedure:
-
Calculate FRET Efficiency (E): Use one of the methods described in Protocol 2. Time-resolved measurements are often more robust as they are less susceptible to concentration errors.
-
Determine Förster Radius (R₀): Use the established R₀ value for the tC/tCnitro pair (or tC⁰/tCnitro). This value depends on the donor's quantum yield, the acceptor's extinction coefficient, the spectral overlap, and the orientation factor (κ²). For DNA, κ² is often assumed to be 2/3 for freely rotating dyes, but the rigid nature of the tC family within the helix allows for more precise estimations.[12]
-
Calculate Distance (r): Rearrange the Förster equation to solve for r:
-
r = R₀ * [(1/E) - 1]^(1/6)
-
Applications in Research and Drug Development
The tC-FRET system is a high-precision tool for investigating a variety of biological phenomena:
-
Nucleic Acid Structure and Dynamics: Probing the structure of DNA and RNA, including non-canonical forms like G-quadruplexes or Z-DNA.[7]
-
Protein-Nucleic Acid Interactions: Measuring conformational changes in DNA or RNA upon protein binding.
-
Enzyme Kinetics: Monitoring the activity of helicases, polymerases, or nucleases in real-time.
-
Drug Screening: Assessing how small molecules bind to nucleic acid targets and alter their conformation, aiding in drug development.
-
DNA Hybridization: Developing sensitive probes for detecting specific DNA or RNA sequences.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low FRET Efficiency | - Distance (r) is much greater than R₀.- Poor annealing of oligonucleotides.- Incorrect R₀ value. | - Redesign the construct to bring the donor and acceptor closer.- Optimize annealing conditions (buffer, temperature ramp).- Verify the photophysical parameters of your specific system. |
| High Background Signal | - Sample impurity.- Autofluorescence from buffer components. | - Re-purify oligonucleotides.- Use high-purity, fluorescence-free reagents and buffers. |
| Inconsistent Results | - Inaccurate sample concentration.- Photobleaching of the donor.- Temperature fluctuations. | - Carefully quantify all oligonucleotides before use.- Minimize light exposure to the sample; use neutral density filters if necessary.- Use a temperature-controlled sample holder. |
References
- 1. news-medical.net [news-medical.net]
- 2. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]
- 3. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 4. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Characterization of nucleobase analogue FRET acceptor tCnitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring DNA Conformational Changes with the Fluorescent Nucleobase Analog tC
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of DNA conformational changes is crucial for understanding fundamental biological processes such as DNA replication, repair, and transcription, as well as for the development of novel therapeutics that target DNA. The fluorescent nucleobase analog, 1,3-diaza-2-oxophenothiazine (tC), has emerged as a powerful tool for monitoring these dynamics. As a tricyclic cytosine analog, tC can be incorporated into DNA strands with minimal structural perturbation.[1][2] Its exceptional photophysical properties, including a high and stable fluorescence quantum yield that is largely independent of its neighboring bases, make it an ideal probe for biophysical studies.[2][3][4] This application note provides a comprehensive overview of the use of tC in monitoring DNA conformational changes, including detailed experimental protocols and data analysis guidelines.
Key Features of tC
-
High and Stable Quantum Yield: tC exhibits a fluorescence quantum yield of approximately 0.2, which is remarkably stable upon incorporation into both single-stranded and double-stranded DNA.[2][3][5] This property provides a bright and consistent signal for sensitive detection.
-
Minimal Environmental Sensitivity: Unlike many other fluorescent probes, the fluorescence of tC is not significantly quenched by adjacent nucleobases, making it a reliable reporter of conformational changes rather than local environmental fluctuations.[2][4]
-
Distinct Spectral Properties: tC has an absorption maximum around 385-395 nm and an emission maximum around 505 nm, which are well-separated from the absorption of natural DNA bases, allowing for selective excitation.[2][4]
-
Structural Fidelity: The incorporation of tC into a DNA duplex causes minimal disruption to the native B-form conformation and can even slightly increase the thermal stability of the duplex.[2]
-
Versatile Applications: tC is an excellent tool for a variety of fluorescence-based techniques, including Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy, to probe DNA structure, dynamics, and interactions with proteins and other molecules.[1][4][6]
Quantitative Data Summary
The following table summarizes the key photophysical properties of tC, providing a reference for experimental design and data interpretation.
| Property | Value in Single-Stranded DNA (ssDNA) | Value in Double-Stranded DNA (dsDNA) | Reference(s) |
| Fluorescence Quantum Yield (Φf) | 0.17 – 0.24 | 0.16 – 0.21 | [2] |
| Fluorescence Lifetime (τ) | ~5.7 ns (average) | ~6.3 ns (average) | [2] |
| Absorption Maximum (λabs) | ~385 nm | ~385 nm | [2] |
| Emission Maximum (λem) | ~505 nm | ~505 nm | [4] |
Experimental Protocols
Protocol 1: Incorporation of tC into Oligonucleotides
This protocol outlines the standard solid-phase synthesis method for incorporating the tC phosphoramidite (B1245037) into a custom DNA oligonucleotide.
Materials:
-
tC phosphoramidite
-
Standard DNA phosphoramidites (A, G, C, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Oxidizer (Iodine solution)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Deblocking agent (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for tC incorporation.
-
Phosphoramidite Preparation: Dissolve the tC phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through repeated cycles of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. b. Coupling: Addition of the next phosphoramidite (standard base or tC) to the 5'-hydroxyl group, catalyzed by the activator. A slightly longer coupling time (e.g., 2-3 minutes) may be beneficial for the tC phosphoramidite to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases by incubating with concentrated ammonium hydroxide.
-
Purification: Purify the tC-labeled oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 2: Monitoring DNA Hybridization using tC Fluorescence
This protocol describes how to monitor the hybridization of a tC-labeled single-stranded DNA (ssDNA) to its complementary strand by observing the change in fluorescence intensity.
Materials:
-
tC-labeled ssDNA oligonucleotide
-
Complementary unlabeled ssDNA oligonucleotide
-
Hybridization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Fluorometer with temperature control
Procedure:
-
Sample Preparation: Prepare a solution of the tC-labeled ssDNA in the hybridization buffer at a concentration of approximately 100-200 nM.
-
Initial Fluorescence Measurement: Place the sample in the fluorometer and measure the initial fluorescence intensity of the ssDNA at 25°C. Excite the sample at ~385 nm and record the emission at ~505 nm.
-
Titration with Complementary Strand: Add increasing concentrations of the complementary ssDNA to the sample. After each addition, allow the system to equilibrate for 5-10 minutes before measuring the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the molar ratio of the complementary strand to the tC-labeled strand. The point of saturation indicates the stoichiometry of binding. A binding curve can be fitted to determine the dissociation constant (Kd).
Protocol 3: Fluorescence Anisotropy to Monitor DNA-Protein Interactions
This protocol details the use of fluorescence anisotropy to study the binding of a protein to a tC-labeled DNA duplex.
Materials:
-
tC-labeled DNA duplex
-
Purified protein of interest
-
Binding buffer (specific to the protein-DNA interaction being studied)
-
Fluorometer equipped with polarizers
Procedure:
-
Sample Preparation: Prepare a solution of the tC-labeled DNA duplex in the binding buffer at a low nanomolar concentration (e.g., 1-10 nM).
-
Anisotropy Measurement Setup: Configure the fluorometer to measure fluorescence anisotropy. Set the excitation wavelength to ~385 nm and the emission wavelength to ~505 nm. The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.
-
Initial Anisotropy: Measure the initial anisotropy of the free tC-labeled DNA duplex.
-
Protein Titration: Add increasing concentrations of the purified protein to the DNA solution. After each addition, incubate the sample to allow binding to reach equilibrium (incubation time will depend on the specific interaction).
-
Anisotropy Measurement: Measure the fluorescence anisotropy after each protein addition.
-
Data Analysis: Plot the change in fluorescence anisotropy as a function of the protein concentration. The resulting binding curve can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd). An increase in anisotropy upon protein binding indicates the formation of a larger, more slowly tumbling complex.
Visualizations
Caption: General experimental workflow for using tC.
Caption: Signaling pathway for detecting conformational changes.
Caption: Logical relationship between DNA state and fluorescence.
Applications in Drug Development
The ability of tC to report on DNA conformational changes has significant implications for drug development.
-
High-Throughput Screening: tC-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that bind to specific DNA structures (e.g., G-quadruplexes) or inhibit DNA-protein interactions.
-
Mechanism of Action Studies: For DNA-binding drugs, tC can be used to elucidate the drug's mechanism of action by providing insights into how the drug alters DNA structure and dynamics.
-
Quantifying Binding Affinity: The protocols described above can be used to accurately determine the binding affinities of drug candidates for their DNA targets, a critical parameter in drug optimization.
Conclusion
The fluorescent nucleobase analog tC is a versatile and robust tool for the real-time monitoring of DNA conformational changes. Its excellent photophysical properties and minimal perturbation to DNA structure make it superior to many other fluorescent probes. The detailed protocols and data provided in this application note will enable researchers, scientists, and drug development professionals to effectively utilize tC in their studies of DNA structure, function, and interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis[v1] | Preprints.org [preprints.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
Time-Resolved Fluorescence Studies Using Tricyclic Cytosine (tC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tricyclic cytosine analogue, tC, is a fluorescent nucleobase that has emerged as a powerful tool in the study of nucleic acid structure, dynamics, and interactions.[1][2] Unlike many fluorescent probes that are significantly quenched upon incorporation into DNA or RNA, tC and its derivatives maintain a high fluorescence quantum yield, making them exceptionally bright probes within the nucleic acid environment.[2][3] Furthermore, tC minimally perturbs the native structure of DNA and RNA, ensuring that the observed dynamics are representative of the natural system.[2][3][4] These properties make tC an ideal candidate for a variety of time-resolved fluorescence applications, including the study of DNA and RNA conformational changes, protein-nucleic acid binding events, and the development of novel diagnostic and therapeutic agents.
This document provides detailed application notes and experimental protocols for utilizing tC in time-resolved fluorescence studies.
Key Photophysical Properties of tC and its Analogs
The utility of tC as a fluorescent probe is rooted in its robust photophysical properties. A summary of these properties for tC and a related analog, tCO, is presented below.
| Property | tC (in dsDNA) | tC (in ssDNA) | tC (Free Nucleoside) | tCO (in dsDNA) | Reference |
| Quantum Yield (Φf) | 0.16 – 0.21 | 0.17 – 0.24 | ~0.006 | 0.17 – 0.27 | [2][3][5] |
| Fluorescence Lifetime (τ) | ~6.3 ns | ~5.7 ns | 3.2 ns | ~4.1 ns | [2][3] |
| Excitation Max (λex) | ~395 nm | ~395 nm | ~395 nm | ~365 nm | [3] |
| Emission Max (λem) | ~505 nm | ~505 nm | ~505 nm | Not specified | [3] |
| Molar Absorptivity (ε) | Not specified | Not specified | Not specified | ~9000 M-1 cm-1 (almost double that of tC) | [3] |
Applications in Time-Resolved Fluorescence
Probing Nucleic Acid Structure and Dynamics
The stable and bright fluorescence of tC makes it an excellent reporter for local conformational changes in DNA and RNA. Time-resolved fluorescence anisotropy can be employed to monitor the rotational dynamics of the tC probe, which is influenced by the local structure and flexibility of the nucleic acid.
Experimental Protocol: Time-Resolved Fluorescence Anisotropy
Objective: To measure the local dynamics of a tC-labeled nucleic acid.
Materials:
-
tC-labeled oligonucleotide (DNA or RNA)
-
Hybridization buffer (e.g., phosphate-buffered saline, PBS)
-
Time-correlated single photon counting (TCSPC) system equipped with polarizing optics
-
Pulsed laser source with an excitation wavelength appropriate for tC (e.g., ~390 nm)
Methodology:
-
Sample Preparation:
-
Dissolve the tC-labeled oligonucleotide in the hybridization buffer to the desired concentration.
-
If studying a duplex, anneal the labeled strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Instrument Setup:
-
Configure the TCSPC system for anisotropy measurements. This typically involves using a vertically polarized excitation source and detecting the emitted fluorescence in both parallel and perpendicular orientations relative to the excitation polarization.
-
Set the excitation wavelength to the absorption maximum of tC (~395 nm).[3]
-
Set the emission wavelength to the fluorescence maximum of tC (~505 nm).[3]
-
-
Data Acquisition:
-
Acquire the fluorescence decay curves for the parallel (I||(t)) and perpendicular (I⊥(t)) components of the emission.
-
Measure the instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
Calculate the time-resolved fluorescence anisotropy, r(t), using the following equation: r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t)) where G is the G-factor, a correction factor for the detection system's sensitivity to different polarizations.
-
Fit the anisotropy decay curve to an appropriate model (e.g., a single or multi-exponential decay) to extract rotational correlation times, which provide information about the probe's motion.
-
Caption: Workflow for Time-Resolved Fluorescence Anisotropy.
Monitoring Nucleic Acid-Protein Interactions
The binding of a protein to a nucleic acid can alter the local environment of a tC probe, leading to changes in its fluorescence lifetime and anisotropy. These changes can be used to monitor binding events and determine binding affinities.
Experimental Protocol: Protein Binding Assay
Objective: To monitor the binding of a protein to a tC-labeled nucleic acid.
Materials:
-
tC-labeled oligonucleotide
-
Purified protein of interest
-
Binding buffer (optimized for the specific protein-nucleic acid interaction)
-
TCSPC system
Methodology:
-
Sample Preparation:
-
Prepare a solution of the tC-labeled oligonucleotide in the binding buffer.
-
Prepare a series of solutions with a fixed concentration of the labeled oligonucleotide and increasing concentrations of the protein.
-
Allow the solutions to equilibrate.
-
-
Data Acquisition:
-
Measure the fluorescence lifetime and/or steady-state anisotropy of each sample.
-
-
Data Analysis:
-
Plot the change in fluorescence lifetime or anisotropy as a function of protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Caption: Protein-Nucleic Acid Binding Monitored by tC.
Förster Resonance Energy Transfer (FRET) Studies
The consistent quantum yield and well-defined orientation of tC within a nucleic acid duplex make it an excellent donor for FRET experiments.[3] When paired with a suitable acceptor, such as tCnitro, FRET can be used to measure distances and detect conformational changes in nucleic acids and their complexes.[3]
Experimental Protocol: FRET-Based Distance Measurement
Objective: To measure the distance between two points in a nucleic acid construct using a tC-tCnitro FRET pair.
Materials:
-
Oligonucleotide labeled with both the donor (tC) and acceptor (tCnitro) at specific positions
-
Control oligonucleotide labeled only with the donor (tC)
-
Hybridization buffer
-
TCSPC system
Methodology:
-
Sample Preparation:
-
Prepare solutions of the donor-acceptor labeled oligonucleotide and the donor-only control.
-
Anneal the oligonucleotides if they are part of a duplex structure.
-
-
Data Acquisition:
-
Measure the fluorescence lifetime of the donor (tC) in the presence (τDA) and absence (τD) of the acceptor (tCnitro).
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (τDA / τD)
-
Calculate the distance (R) between the donor and acceptor using the Förster equation: R = R0 * ( (1-E) / E )1/6 where R0 is the Förster distance, the distance at which FRET efficiency is 50%.
-
Caption: Principle of FRET using a tC donor.
Drug Development Applications
The unique properties of tC and its derivatives are also being leveraged in the field of drug discovery and development. For instance, the fluorescence turn-on response of some tC analogs upon DNA hybridization can be exploited for the development of sensitive diagnostic probes for specific DNA or RNA sequences.[5][6][7] Furthermore, understanding the interactions of potential drug candidates with nucleic acids is crucial, and tC can serve as a non-invasive probe to monitor these interactions in real-time.
Synthesis and Incorporation of tC
The use of tC in these applications requires its incorporation into oligonucleotides. This is typically achieved through standard solid-phase DNA/RNA synthesis using the tC phosphoramidite (B1245037). The synthesis of the tC phosphoramidite is a multi-step process that can be performed in a chemistry lab.[1][2] Once synthesized, the phosphoramidite can be used in an automated DNA/RNA synthesizer to incorporate tC at any desired position within an oligonucleotide sequence.[2]
Conclusion
Tricyclic cytosine and its analogs are versatile and powerful fluorescent probes for studying the intricacies of nucleic acid biology. Their bright and stable fluorescence, coupled with their minimal structural perturbation, provides a unique window into the dynamic world of DNA and RNA. The protocols and application notes provided here serve as a starting point for researchers looking to harness the potential of these remarkable molecules in their own investigations.
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio with Tricyclic Cytosine (tC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorescent base analog, tricyclic cytosine (tC), to optimize the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tricyclic cytosine (tC) and what are its main advantages?
A1: Tricyclic cytosine (tC) is a fluorescent analog of the natural DNA base cytosine.[1][2] Its key advantages include:
-
High and Stable Fluorescence: Unlike many other fluorescent base analogs, tC exhibits a high fluorescence quantum yield that is largely unaffected by its incorporation into both single- and double-stranded DNA.[3][4] This intrinsic brightness contributes to a strong signal.
-
Minimal Structural Perturbation: tC integrates into DNA duplexes without significantly altering their natural B-form structure.[1][5] This is crucial for studying the natural dynamics and interactions of nucleic acids.
-
Environmental Insensitivity: The fluorescence of tC is remarkably stable and less sensitive to the surrounding base sequence compared to other probes like 2-aminopurine.[3] This leads to more predictable and reproducible results.
Q2: What are the different variants of tC and how do they differ?
A2: The tC family includes several derivatives with distinct photophysical properties. The most common are tC, tCO, and tCnitro.[5]
-
tC: A bright and environmentally insensitive probe.[3]
-
tCO: Generally brighter than tC due to a higher molar absorptivity and is also well-suited for FRET and fluorescence anisotropy experiments.[5]
-
tCnitro: Virtually non-fluorescent under normal conditions and serves as an excellent FRET acceptor when paired with tC or tCO as donors.[5]
Q3: What are the primary applications of tC in research?
A3: The unique properties of tC make it a valuable tool for a range of applications, including:
-
Fluorescence Resonance Energy Transfer (FRET): The tCO/tCnitro pair is the first described nucleobase FRET pair, allowing for precise distance measurements in nucleic acids.[5]
-
Fluorescence Anisotropy: Due to its rigid stacking within the DNA helix, tC is an excellent probe for studying the local dynamics and motion of nucleic acid structures.[5]
-
Protein-DNA Interaction Studies: Changes in tC fluorescence upon protein binding can be used to monitor binding events, stoichiometry, and conformational changes in solution.[6][7][8][9]
-
Nucleic Acid Hybridization Assays: The brightness of tC can improve the sensitivity of hybridization-based assays.[10][11][12][13][14]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR)
Q: I am observing a poor signal-to-noise ratio in my experiment. What are the possible causes and how can I improve it?
A: A low SNR can arise from several factors. Here is a systematic approach to troubleshooting:
-
Verify Probe Incorporation and Integrity:
-
Possible Cause: Incomplete synthesis or degradation of the tC-labeled oligonucleotide.
-
Solution: Confirm the successful incorporation and purity of your tC-labeled probe using mass spectrometry and HPLC.
-
-
Optimize Hybridization Conditions:
-
Possible Cause: Inefficient hybridization of your tC-labeled probe to its target sequence.
-
Solution: Optimize hybridization temperature, buffer composition (especially salt concentration), and incubation time.[14] For surface-based assays, consider optimizing probe density and using linkers to reduce steric hindrance.[12]
-
-
Check for Quenching Effects:
-
Possible Cause: Unintended fluorescence quenching can significantly reduce your signal.
-
Solution:
-
Review your sequence design: While tC is less sensitive to neighboring bases than other probes, certain sequences might still cause minor quenching.[3]
-
Identify potential quenchers in your buffer: Components like molecular oxygen, iodide ions, or acrylamide (B121943) can act as collisional quenchers.[15] Degassing your buffer may help in some cases.
-
Consider static quenching: Formation of a non-fluorescent complex between tC and another molecule can lead to static quenching.[16] This can sometimes be identified by changes in the absorption spectrum.
-
-
-
Instrument Settings:
Issue 2: Unexpected Fluorescence Quenching
Q: My tC fluorescence is significantly lower than expected, suggesting quenching. How can I identify the cause?
A: Fluorescence quenching is a process that decreases the intensity of fluorescence.[15] Identifying the mechanism is key to resolving the issue.
-
Dynamic (Collisional) Quenching:
-
Static Quenching:
-
Characteristics: Results from the formation of a stable, non-fluorescent complex between tC and a quencher. This process is typically less sensitive to temperature changes.[16]
-
Troubleshooting:
-
Examine the UV-Vis absorption spectrum of your sample. Changes in the spectrum upon addition of a suspected quencher can indicate complex formation.
-
If studying protein-DNA interactions, quenching of intrinsic tryptophan fluorescence upon binding can also be a source of signal change.[8]
-
-
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between experiments. What should I check?
A: Inconsistency often points to subtle variations in experimental conditions.
-
Reagent Stability:
-
Possible Cause: Degradation of tC-labeled oligonucleotides or other critical reagents.
-
Solution: Aliquot your stock solutions and store them properly, avoiding repeated freeze-thaw cycles.
-
-
Buffer Preparation:
-
Possible Cause: Inconsistent pH or salt concentration in your buffers.
-
Solution: Prepare fresh buffers and verify the pH for each experiment. Even small variations can impact nucleic acid structure and hybridization efficiency.[20]
-
-
Experimental Protocol:
-
Possible Cause: Minor deviations in incubation times, temperatures, or washing steps.
-
Solution: Adhere strictly to your optimized protocol. For manual procedures, ensure consistent handling across all samples.
-
Data Presentation
Table 1: Photophysical Properties of tC Family Nucleosides
| Fluorophore | Excitation (λexc) | Emission (λem) | Quantum Yield (Φ) in dsDNA | Lifetime (τ) in dsDNA |
| tC | ~395 nm[5] | ~505 nm[5][21] | 0.16 - 0.21[3][5] | ~6.3 ns[3][5] |
| tCO | ~365 nm[5] | ~460 nm[5] | 0.17 - 0.27[5] | ~4.1 ns[5] |
| tCnitro | N/A | Non-fluorescent[5] | N/A | N/A |
Note: Values can vary slightly depending on the local sequence environment and buffer conditions.
Experimental Protocols
Protocol 1: Incorporation of tC into Oligonucleotides
This protocol outlines the general steps for synthesizing a tC-labeled oligonucleotide using solid-phase synthesis.
-
Synthesis: The tC phosphoramidite (B1245037) is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[2]
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate chemical treatment (e.g., ammonium (B1175870) hydroxide).
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, tC-containing product.
-
Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV-Vis spectroscopy. The purity and correct mass are confirmed by HPLC and mass spectrometry.
Protocol 2: FRET Measurement with tCO (Donor) and tCnitro (Acceptor)
This protocol describes a typical experiment to measure FRET efficiency between a tCO-tCnitro pair in a DNA duplex.
-
Sample Preparation: Anneal the tCO-labeled DNA strand with its complementary strand containing tCnitro at the desired separation distance. Prepare a donor-only control sample with the tCO-labeled strand and an unlabeled complementary strand.
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the absorbance maximum of tCO (~365 nm).[5]
-
Record the emission spectrum of the donor-only sample.
-
Record the emission spectrum of the FRET sample (containing both tCO and tCnitro).
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor (tCO) in the presence of the acceptor (tCnitro), and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizations
Caption: Experimental workflow for using tC-labeled oligonucleotides.
Caption: FRET mechanism between tC-O (donor) and tC-nitro (acceptor).
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Studies of protein--DNA interactions by capillary electrophoresis/laser-induced fluorescence polarization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast TATA Binding Protein Interaction with DNA: Fluorescence Determination of Oligomeric State, Equilibrium Binding, On-Rate, and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for optimizing DNA hybridization on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of quantitative optimization of hybridization conditions on gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 18. edinst.com [edinst.com]
- 19. researchgate.net [researchgate.net]
- 20. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Quantum Yield of tC in Oligonucleotides
This guide provides in-depth troubleshooting for researchers encountering low fluorescence quantum yield with the tricyclic cytosine analogue, tC, in oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my tC-labeled oligonucleotide unexpectedly low?
A1: While tC is known for its relatively stable and high quantum yield, several factors can lead to lower than expected fluorescence.[1] These can include issues with oligonucleotide synthesis and purification, degradation of the sample, conformational changes in the DNA, and problems with the experimental setup for fluorescence measurement. It is crucial to systematically verify each of these aspects.
Q2: How much does the local sequence environment affect the quantum yield of tC?
A2: One of the significant advantages of tC is that its quantum yield is largely unaffected by the neighboring bases.[1][2] Studies have shown that the quantum yield of tC remains high and stable regardless of the flanking nucleotides in both single- and double-stranded DNA.[1] This is a distinct advantage over other fluorescent base analogs that can be heavily quenched by adjacent bases, particularly guanine.[3] If you suspect sequence-dependent effects, it is more likely due to an issue with the overall oligonucleotide structure or purity rather than direct quenching by neighboring bases.
Q3: What are the typical quantum yield values for tC in oligonucleotides?
A3: The quantum yield (Φf) of tC is consistently high. For single-stranded DNA (ssDNA), it typically ranges from 0.17 to 0.24.[1] In double-stranded DNA (dsDNA), the range is similarly high, from 0.16 to 0.21.[1][2] The average fluorescence quantum yield is slightly higher in single strands (around 0.21) compared to double strands (around 0.19).[4]
Q4: Can the hybridization state (single-stranded vs. double-stranded) impact the quantum yield?
A4: Yes, but the effect is generally minimal. The quantum yield of tC remains high in both ssDNA and dsDNA.[1] There is a slight decrease observed upon hybridization to form a duplex, but the change is not drastic.[4] A significant drop in fluorescence upon forming a duplex might indicate problems with the complementary strand, such as the presence of quenchers, or incorrect buffer conditions affecting the duplex stability.
Q5: Could my purification method be the cause of the low quantum yield?
A5: It is possible. Inefficient purification can leave behind synthesis byproducts or residual protecting groups that may quench fluorescence.[5] It is important to use a purification method, such as HPLC, that effectively separates the full-length, correctly synthesized tC-containing oligonucleotide from any truncated or modified species.[6] The final purity of the oligonucleotide can have a significant impact on its performance.[7]
Q6: How can I verify the integrity and concentration of my tC-labeled oligonucleotide?
A6: It is essential to verify the integrity and concentration of your oligonucleotide. You can assess the purity and check for degradation using methods like denaturing polyacrylamide gel electrophoresis (PAGE). The concentration should be determined by UV-Vis spectrophotometry at 260 nm.[8] Note that the presence of tC will contribute to the absorbance spectrum. For accurate concentration determination, the extinction coefficient of the specific oligonucleotide sequence should be calculated.
Troubleshooting Workflow
If you are experiencing low quantum yield, follow this systematic troubleshooting workflow to identify the potential cause.
Caption: A step-by-step workflow for troubleshooting low quantum yield in tC-labeled oligonucleotides.
Quantitative Data Summary
The following tables summarize the expected quantum yield (Φf) and fluorescence lifetime (τ) for tC in various contexts.
Table 1: Quantum Yield and Lifetime of tC in Single-Stranded DNA (ssDNA)
| 5'-Flanking Base | 3'-Flanking Base | Quantum Yield (Φf) | Lifetime (τ) in ns |
| A | A | 0.24 | 6.0 |
| A | C | 0.22 | 5.8 |
| A | G | 0.21 | 5.7 |
| A | T | 0.23 | 5.8 |
| C | C | 0.17 | 5.4 |
| C | G | 0.20 | 5.5 |
| C | T | 0.21 | 5.6 |
| G | G | 0.19 | 5.3 |
| G | T | 0.21 | 5.6 |
| T | T | 0.23 | 5.9 |
| Data adapted from studies on DNA decamers.[1] |
Table 2: Quantum Yield and Lifetime of tC in Double-Stranded DNA (dsDNA)
| 5'-Flanking Base | 3'-Flanking Base | Quantum Yield (Φf) | Lifetime (τ) in ns |
| A | A | 0.21 | 6.9 |
| A | C | 0.20 | 6.5 |
| A | G | 0.19 | 6.3 |
| A | T | 0.20 | 6.4 |
| C | C | 0.16 | 5.9 |
| C | G | 0.18 | 6.1 |
| C | T | 0.19 | 6.2 |
| G | G | 0.17 | 6.0 |
| G | T | 0.19 | 6.2 |
| T | T | 0.20 | 6.5 |
| Data adapted from studies on DNA decamers.[1] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a tC-labeled oligonucleotide using a known standard.[9][10]
Materials:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
1 cm path length quartz cuvettes
-
Buffer of choice (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Quantum yield standard (e.g., 9,10-diphenylanthracene (B110198) in ethanol, Φf = 0.95)[1][4]
-
tC-labeled oligonucleotide (sample)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the standard and the tC-labeled oligonucleotide in the appropriate solvents/buffers.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]
-
Measure Absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (for tC, typically around 390-393 nm).[1][4]
-
Measure Fluorescence:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the emission spectrum for each dilution of the standard and the sample. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
The emission spectra should be corrected for the wavelength-dependent response of the detector.[9]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φf_sample):
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used.[10] (If the same solvent is used for the sample and standard, this term is 1).
-
Protocol 2: Thermal Melt (Tm) Analysis
This protocol is used to assess the stability and melting temperature of a tC-containing DNA duplex.
Materials:
-
UV-Vis Spectrophotometer with a temperature-controlled multi-cell holder or a dedicated thermal cycler with fluorescence detection capabilities.
-
tC-labeled oligonucleotide and its complementary strand.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
Procedure:
-
Sample Preparation: Mix the tC-labeled oligonucleotide and its complementary strand in a 1:1 molar ratio in the annealing buffer to a final concentration of approximately 1-2 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition:
-
Place the annealed sample in the spectrophotometer or thermal cycler.
-
Monitor either the absorbance at 260 nm or the fluorescence of tC as a function of temperature.
-
Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5-1°C per minute), allowing the sample to equilibrate at each step before taking a reading.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence versus temperature. This will generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state and 50% is single-stranded. This corresponds to the midpoint of the transition in the melting curve. The Tm can be determined by finding the maximum of the first derivative of the melting curve.
-
References
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Frequently asked questions - Oligonucleotides [eurogentec.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Best Practices for FRET Experiments Using Tetracysteine (tC) Probes
Welcome to the technical support center for Förster Resonance Energy Transfer (FRET) experiments utilizing tetracysteine (tC) tag technology. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful tC-FRET experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are tC probes and how do they work for FRET?
A1: The tC-tag system is a powerful tool for protein labeling in living cells. It involves genetically fusing a small tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) to a protein of interest.[1][2] This tag has a high affinity for biarsenical dyes, such as FlAsH (a fluorescein (B123965) derivative) and ReAsH (a resorufin (B1680543) derivative), which act as FRET probes.[1][2][3] These dyes are initially non-fluorescent but become highly fluorescent upon binding to the tC-tag.[1][4] For FRET experiments, two proteins of interest can be tagged with the tC-motif and labeled with a suitable donor (e.g., FlAsH) and acceptor (e.g., ReAsH) pair.[5] Proximity between the donor and acceptor due to protein-protein interaction allows for energy transfer, which can be measured to study molecular interactions.
Q2: What are the advantages of using tC probes over fluorescent proteins for FRET?
A2: The primary advantage of tC probes is their small size. The tetracysteine tag is only six amino acids long, making it less likely to interfere with the function, folding, or localization of the protein of interest compared to the much larger fluorescent proteins (FPs) like GFP or YFP.[6] This is particularly beneficial when studying sensitive protein dynamics. Additionally, the spectral properties of FlAsH are comparable to YFP, making it a suitable FRET partner for CFP, while offering a smaller tag size.[7][8]
Q3: What are the key considerations when choosing a tC-FRET pair?
A3: Successful FRET experiments depend on the careful selection of a donor-acceptor pair. Key factors include:
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor.[9][10]
-
Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The expected distance between your interacting proteins should fall within the dynamic range of the FRET pair's R₀ (typically 0.5 to 1.5 times R₀).[11]
-
Quantum Yield and Extinction Coefficient: A high quantum yield for the donor and a high extinction coefficient for the acceptor will maximize the FRET signal.[12]
Q4: How can I minimize background fluorescence in my tC-FRET experiments?
A4: Nonspecific binding of the biarsenical dyes to endogenous cysteine-rich proteins is a common source of background. To mitigate this:
-
Use Wash Buffers: Washing with solutions containing dimercaptopropanol (BAL) or ethanedithiol (EDT) after labeling can help to remove nonspecifically bound dye and improve the signal-to-noise ratio.[1][7]
-
Optimize Labeling Conditions: Use the lowest effective concentration of the biarsenical dye and optimize the incubation time to maximize specific labeling while minimizing background.[1][3]
-
Cell Density: Ensure optimal cell confluency (typically 60-90% for adherent cells) at the time of labeling.[1]
-
Reduced Serum Media: For cells sensitive to serum components, culturing in reduced-serum media can help lower background fluorescence.[1]
Quantitative Data for tC Probes and Common FRET Pairs
For quantitative analysis and experimental design, the photophysical properties of the fluorescent probes are critical. The table below summarizes key parameters for FlAsH and ReAsH, as well as a common fluorescent protein FRET pair for comparison.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Förster Distance (R₀) (nm) |
| FlAsH | Donor/Acceptor | ~508 | ~528 | ~70,000-80,000 | ~0.49-0.79 | ~5.4 (with ReAsH) |
| ReAsH | Acceptor | ~593 | ~608 | Data not readily available | Lower than FlAsH | ~5.4 (with FlAsH) |
| CFP | Donor | ~433 | ~475 | ~32,500 | ~0.40 | ~4.9 (with YFP) |
| YFP | Acceptor | ~514 | ~527 | ~83,400 | ~0.61 | ~4.9 (with CFP) |
Note: The Förster distance for the FlAsH-ReAsH pair is an estimate based on their spectral properties and may vary depending on the experimental conditions. The quantum yield of FlAsH can vary depending on the specific tetracysteine motif and its local environment.[13]
Experimental Protocols
Protocol 1: Sequential Labeling of Two tC-tagged Proteins for FRET
This protocol describes the sequential labeling of two different proteins, each fused with a tC-tag, with a donor (FlAsH) and an acceptor (ReAsH) for sensitized emission FRET analysis.
Materials:
-
Cells expressing two different tC-tagged proteins of interest.
-
FlAsH-EDT₂ labeling solution (e.g., 1 µM in a suitable buffer like HBSS).
-
ReAsH-EDT₂ labeling solution (e.g., 1 µM in a suitable buffer).
-
Wash buffer (e.g., HBSS with 250 µM BAL).[3]
-
Imaging medium (e.g., Opti-MEM).
Procedure:
-
Cell Preparation: Culture cells expressing the tC-tagged proteins on a suitable imaging dish or slide to the desired confluency (60-90%).
-
Donor Labeling:
-
Wash the cells gently with pre-warmed HBSS.
-
Incubate the cells with the FlAsH-EDT₂ labeling solution for 30-60 minutes at 37°C.[3] The optimal time and concentration should be determined empirically for your specific system.
-
Wash the cells three times with pre-warmed HBSS to remove unbound FlAsH.
-
-
First Wash with BAL: Incubate the cells with the BAL wash buffer for 15 minutes at 37°C to reduce nonspecific background.[3]
-
Acceptor Labeling:
-
Wash the cells gently with pre-warmed HBSS.
-
Incubate the cells with the ReAsH-EDT₂ labeling solution for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed HBSS.
-
-
Second Wash with BAL: Perform a second wash with the BAL wash buffer for 15 minutes at 37°C.
-
Imaging: Replace the wash buffer with pre-warmed imaging medium and proceed with FRET microscopy.
Protocol 2: Control Experiments for tC-FRET
Running proper controls is essential to validate your FRET results. Here are the minimum recommended controls:
-
Donor-Only Sample: Cells expressing only the donor-labeled protein. This is used to measure the donor's fluorescence lifetime in the absence of FRET and to determine the level of donor bleed-through into the acceptor channel.
-
Acceptor-Only Sample: Cells expressing only the acceptor-labeled protein. This is used to determine the level of direct acceptor excitation by the donor excitation wavelength.
-
Negative Control (No Interaction): Cells expressing both donor- and acceptor-labeled proteins that are known not to interact. This helps to establish the baseline FRET signal in your system.
-
Positive Control (Forced Interaction): Cells expressing a fusion construct of the two proteins of interest, or a known interacting pair, to establish the maximum FRET signal.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No FRET Signal | 1. Proteins are not interacting: The distance between the donor and acceptor is greater than the Förster radius. 2. Incorrect probe orientation: The dipole moments of the donor and acceptor are not favorably aligned. 3. Low labeling efficiency: Insufficient amounts of donor and/or acceptor are bound to the proteins. 4. Donor photobleaching: The donor is being bleached before energy transfer can occur. | 1. Confirm protein interaction using an alternative method (e.g., co-immunoprecipitation). 2. Try different labeling sites on your proteins by moving the tC-tag to the other terminus or an internal loop. 3. Optimize labeling concentrations and incubation times. Confirm labeling efficiency using fluorescence microscopy of single-labeled samples. 4. Reduce excitation laser power and/or exposure time. Use an anti-fade agent in your imaging medium. |
| High Background Fluorescence | 1. Nonspecific binding of biarsenical dyes: Dyes are binding to endogenous cysteine-rich proteins. 2. Autofluorescence: Cells or medium components are fluorescing in the detection channels. 3. High dye concentration: Excess unbound dye in the sample. | 1. Increase the concentration or duration of the BAL/EDT wash steps. Optimize the tC-tag sequence for higher affinity.[13] 2. Image cells in a low-fluorescence medium. Acquire an image of unlabeled cells to determine the autofluorescence background and subtract it from your FRET images. 3. Reduce the concentration of the FlAsH/ReAsH labeling solutions. Ensure thorough washing after labeling. |
| High Donor Bleed-through | 1. Suboptimal emission filter for the acceptor: The acceptor emission filter is allowing a significant amount of donor fluorescence to pass through. | 1. Use a narrower bandpass filter for the acceptor emission channel that is further from the donor's emission peak. Perform spectral imaging and linear unmixing to computationally separate the donor and acceptor signals. |
| High Direct Acceptor Excitation | 1. Suboptimal excitation filter for the donor: The donor excitation wavelength is also exciting the acceptor. | 1. Use a narrower bandpass filter for donor excitation that minimizes acceptor excitation. Correct for this "crosstalk" mathematically using the acceptor-only control sample. |
| Phototoxicity or Altered Cell Morphology | 1. Toxicity of biarsenical dyes or wash reagents. 2. Excessive light exposure during imaging. | 1. Use the lowest possible concentrations of labeling and wash reagents that still provide a good signal. Minimize incubation times. 2. Reduce laser power and exposure times. Use a more sensitive detector. |
Visualizing Experimental Workflows and Concepts
Experimental Workflow for a tC-FRET Experiment
Troubleshooting Logic for Low FRET Signal
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein labeling with FlAsH and ReAsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]
- 8. Time Resolved-Fluorescence Resonance Energy Transfer platform for quantitative nucleosome binding and footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. FRET Building Blocks | AAT Bioquest [aatbio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. FlAsH-EDT2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Fluorescence Anisotropy Accuracy with TCSPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their fluorescence anisotropy measurements using Time-Correlated Single Photon Counting (TCSPC).
Frequently Asked Questions (FAQs)
Q1: What is fluorescence anisotropy and what information does it provide?
A1: Fluorescence anisotropy is a measure of the rotational mobility of a fluorescent molecule.[1][2] When a fluorophore is excited with polarized light, only those molecules with their absorption dipole oriented parallel to the light's electric vector will be preferentially excited.[1][2] If the molecule rotates before it emits a photon, the polarization of the emitted light will be different from the excitation light. The extent of this depolarization is quantified as fluorescence anisotropy. This technique provides valuable information about the size, shape, and flexibility of molecules, as well as their interactions with other molecules, such as protein-ligand binding or protein-protein association.[1][3]
Q2: Why is Time-Correlated Single Photon Counting (TCSPC) a suitable technique for measuring fluorescence anisotropy?
A2: TCSPC is a highly sensitive technique that allows for the precise measurement of fluorescence decay kinetics.[3] By measuring the arrival times of individual photons with respect to a pulsed excitation source, TCSPC can resolve the time-dependent decay of fluorescence anisotropy.[2] This provides much more detailed information than steady-state measurements, allowing for the determination of rotational correlation times, residual anisotropy, and the resolution of complex rotational dynamics.[2]
Q3: What is the G-factor and why is it crucial for accurate anisotropy measurements?
A3: The G-factor is an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the detection system, including components like monochromators and detectors.[1][4] Failure to apply the correct G-factor will lead to systematic errors in the calculated anisotropy values. The G-factor is specific to each instrument and experimental setup and should be determined carefully.[1]
Q4: What is the "pile-up" effect in TCSPC and how does it affect anisotropy measurements?
A4: The pile-up effect occurs when more than one photon is detected per excitation cycle.[5][6] Since the TCSPC electronics can only process one photon per cycle, subsequent photons are lost.[5] This leads to a statistical over-representation of early-arriving photons, which can distort the measured fluorescence decay and, consequently, the calculated anisotropy decay.[7] It is generally recommended to keep the photon counting rate at 1-5% of the laser repetition rate to minimize this effect.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence anisotropy experiments using TCSPC.
Issue 1: The measured anisotropy value is unexpectedly high (r > 0.4).
-
Possible Cause: Light scattering from the sample.[1][9] Scattered light is typically highly polarized and can artificially inflate the measured anisotropy.[9]
-
Troubleshooting Steps:
-
Check for Sample Turbidity: Visually inspect the sample for any cloudiness or precipitates. If present, filter or centrifuge the sample.
-
Measure Blank Sample: Measure the anisotropy of the buffer solution alone. The fluorescence from the buffer should be negligible compared to the sample.[9]
-
Optimize Wavelengths: If possible, choose excitation and emission wavelengths that minimize scattering.
-
Use a Monochromator: Employ a monochromator to separate the fluorescence signal from scattered excitation light.[9]
-
Issue 2: The measured anisotropy value is negative or lower than expected.
-
Possible Causes:
-
Troubleshooting Steps:
-
Review Excitation Wavelength: Ensure the excitation wavelength corresponds to the main absorption band of the fluorophore and not a shorter wavelength that might excite a different transition dipole.[10]
-
Check Detector Saturation: Reduce the excitation intensity or sample concentration to ensure the detector is not saturated.
-
Consider Fluorophore Concentration: For labeled macromolecules, ensure the labeling density is low enough to minimize homo-FRET.
-
Issue 3: The G-factor value is unstable or difficult to determine accurately.
-
Possible Causes:
-
Instability in the light source or detector.
-
Photobleaching of the sample during measurement.
-
Incorrect measurement sequence.
-
-
Troubleshooting Steps:
-
Allow for System Warm-up: Ensure the light source and detectors have stabilized before starting measurements.
-
Minimize Photobleaching: Reduce the excitation intensity and/or the data acquisition time. If photobleaching is significant, consider using a fresh sample for each measurement.
-
Optimize Measurement Sequence: When measuring the horizontally and vertically polarized components sequentially, be aware that photobleaching can introduce artifacts. Alternating between the two measurements or using a dual-channel detection setup can mitigate this.
-
Issue 4: The data is noisy, leading to poor fitting of the anisotropy decay.
-
Possible Causes:
-
Low fluorescence signal.
-
Insufficient data acquisition time.
-
-
Troubleshooting Steps:
-
Increase Signal Strength: If possible, increase the fluorophore concentration or the excitation intensity (while being mindful of photobleaching and pile-up).
-
Increase Acquisition Time: Collect data for a longer period to improve the signal-to-noise ratio. Anisotropy calculations involve the division of a small difference by a large sum, which requires high statistical precision.[3]
-
Data Presentation
Table 1: Common Artifacts in Fluorescence Anisotropy Measurements and Their Solutions.
| Artifact | Cause | Effect on Anisotropy | Solution |
| Light Scattering | Sample turbidity, Rayleigh or Raman scattering.[9] | Artificially high anisotropy values.[1] | Filter/centrifuge sample, use monochromators, measure blank.[9] |
| Pile-up Effect | Photon counting rate is too high relative to the laser repetition rate.[5] | Distortion of the fluorescence decay, leading to incorrect anisotropy decay parameters. | Keep the count rate at 1-5% of the laser repetition rate.[6][8] |
| Photobleaching | Prolonged exposure to high-intensity excitation light. | Can lead to incorrect G-factor determination and distorted decay curves if measurements are sequential. | Reduce excitation intensity, limit acquisition time, use fresh samples. |
| G-factor Miscalculation | Instrumental bias in detecting different polarizations.[1] | Systematic error in the calculated anisotropy. | Carefully determine the G-factor for your specific instrument and experimental settings.[1][3] |
| Detector Saturation | Fluorescence intensity is too high for the detector. | Can lead to non-linear detector response and inaccurate intensity measurements, potentially resulting in negative anisotropy.[1] | Reduce excitation intensity or sample concentration. |
Experimental Protocols
Key Experiment: Determination of Time-Resolved Fluorescence Anisotropy
Objective: To accurately measure the time-resolved fluorescence anisotropy of a sample using TCSPC.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent sample to avoid aggregation and inner-filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
-
Prepare a blank sample containing only the buffer for background subtraction and to check for scattering.[9]
-
-
Instrument Setup:
-
G-factor Determination:
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the vertically (I_VV) and horizontally (I_VH) polarized fluorescence decay components of the sample. To do this, keep the excitation polarizer vertical and rotate the emission polarizer.
-
To avoid polarization effects on the fluorescence lifetime determination, a measurement can also be performed with the emission polarizer set to the "magic angle" (54.7°).[3][12]
-
Ensure the photon counting rate is low enough to avoid the pile-up effect (typically <5% of the laser repetition rate).[6][8]
-
-
Data Analysis:
-
Subtract the background decay (from the blank sample) from the sample decays.
-
Calculate the time-resolved anisotropy, r(t), using the following equation: r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t))[3]
-
Fit the anisotropy decay, r(t), to an appropriate model (e.g., a single or multi-exponential decay) to extract parameters such as the rotational correlation time(s) and the residual anisotropy.
-
Visualizations
Caption: Experimental workflow for TCSPC fluorescence anisotropy measurement.
Caption: Troubleshooting flowchart for common anisotropy measurement issues.
Caption: Factors influencing the accuracy of fluorescence anisotropy measurements.
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 3. technoinfo.ru [technoinfo.ru]
- 4. horiba.com [horiba.com]
- 5. becker-hickl.com [becker-hickl.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. arxiv.org [arxiv.org]
- 8. youtube.com [youtube.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
- 12. Fayer Lab - Time-Correlated Single Photon Counting [web.stanford.edu]
Technical Support Center: Tricyclic Cytosine (tC) Labeling
Welcome to the technical support center for tricyclic cytosine (tC) labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying tC labeling in their experiments.
Troubleshooting Guides
This section addresses common pitfalls encountered during the synthesis, purification, and application of tC-labeled nucleic acids.
Section 1: Oligonucleotide Synthesis with tC Phosphoramidite (B1245037)
Q1: Why is the coupling efficiency of my tC phosphoramidite lower than that of standard phosphoramidites?
A1: The tricyclic structure of tC is bulkier than natural nucleobases, which can lead to steric hindrance during the coupling reaction. This is a known characteristic of many modified phosphoramidites. For TC-RNA phosphoramidites, the coupling rate is noticeably slower than for standard DNA monomers.
Troubleshooting:
-
Increase Coupling Time: For tC-RNA phosphoramidites, a minimum coupling time of 3 minutes is recommended, compared to the standard 90 seconds for DNA phosphoramidites. For other modified phosphoramidites, a general recommendation is to double the standard coupling time.[1]
-
Optimize Reagent Concentration: Using a higher concentration of the tC phosphoramidite (e.g., 0.1 M) can help drive the reaction to completion.[1][]
-
Ensure Anhydrous Conditions: Moisture is a critical inhibitor of the coupling reaction. Use fresh, anhydrous acetonitrile (B52724) for dissolving the phosphoramidite and ensure all reagents and the synthesizer lines are dry.[3]
-
Double or Triple Coupling: For critical positions, performing the coupling step two or three times before proceeding to the next cycle can significantly increase the incorporation efficiency.[1]
Q2: I'm observing a significant amount of n-1 species in my crude tC-labeled oligonucleotide. What could be the cause?
A2: A high proportion of n-1 shortmers indicates incomplete coupling at one or more steps during synthesis. This is a common issue with modified phosphoramidites due to their potentially lower reactivity.
Troubleshooting:
-
Review Coupling Efficiency: The primary cause is likely suboptimal coupling. Refer to the troubleshooting steps in Q1 to improve coupling efficiency.
-
Check Phosphoramidite Quality: Ensure the tC phosphoramidite has not degraded. It is recommended to use dissolved phosphoramidites within a few days of preparation.
-
Activator Selection: Use a suitable activator. Mildly acidic activators like tetrazole derivatives are generally effective.[]
-
Synthesizer Maintenance: Ensure the synthesizer is functioning correctly, with proper reagent delivery and no leaks.
Section 2: Purification of tC-Labeled Oligonucleotides
Q3: My tC-labeled oligonucleotide shows an unusual peak profile during HPLC purification. How should I adjust my protocol?
A3: The hydrophobic nature of the tC moiety can alter the retention time of the labeled oligonucleotide compared to its unmodified counterpart during reverse-phase HPLC (RP-HPLC). This can lead to co-elution with failure sequences or other impurities if the gradient is not optimized.
Troubleshooting:
-
Adjust Gradient: The increased hydrophobicity due to the tC label may require a modified acetonitrile gradient for optimal separation. More hydrophobic ion-pairing agents can also be used to improve separation.[4][5]
-
Monitor at Multiple Wavelengths: Monitor the elution profile at both 260 nm (for the nucleic acid) and the absorbance maximum of tC (~385 nm) to distinguish the tC-labeled product from unlabeled failure sequences.[6]
-
Elevated Temperature: Running the HPLC at an elevated temperature (e.g., 60°C) can help to denature any secondary structures in the oligonucleotide, leading to sharper peaks and better resolution.[4]
-
Consider Alternative Purification Methods: For applications requiring very high purity, consider dual purification methods, such as a combination of RP-HPLC and anion-exchange HPLC (AEX-HPLC).[7] However, be aware that some purification methods like PAGE may not be suitable for oligonucleotides with certain fluorescent modifications.[8]
Table 1: General HPLC Purification Parameters for Labeled Oligonucleotides
| Parameter | Recommendation | Rationale |
| Column | C8 or C18 reverse-phase | Good retention and separation of hydrophobic molecules. |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) | Common ion-pairing agent for oligonucleotide purification. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | Linear gradient of Mobile Phase B | Optimized based on oligonucleotide length and hydrophobicity. |
| Temperature | 60°C | Denatures secondary structures, improving peak shape.[4] |
| Detection | 260 nm and ~385 nm | To detect both the oligonucleotide and the tC label. |
Section 3: Enzymatic Incorporation of tC Triphosphate
Q4: I am seeing low incorporation of tC triphosphate (tCTP) in my PCR/primer extension reaction. What can I do?
A4: The efficiency of enzymatic incorporation of modified nucleotides can vary significantly depending on the DNA polymerase used. The bulky tC moiety can be a challenging substrate for many polymerases.
Troubleshooting:
-
Screen Different Polymerases: Some polymerases are more tolerant of modified nucleotides than others. High-fidelity proofreading polymerases may be less efficient at incorporating modified bases. It is advisable to screen a panel of polymerases to find one that efficiently incorporates tCTP.
-
Optimize Reaction Conditions: Adjusting the concentration of tCTP, dNTPs, magnesium, and the enzyme may improve incorporation.
-
Consider Polymerase Fidelity: Be aware that the incorporation of modified nucleotides can sometimes reduce the fidelity of the polymerase.[9][10] If the sequence integrity is critical, the final product should be sequenced.
-
Template-Specific Effects: The sequence context of the template can influence the efficiency of modified nucleotide incorporation.
Section 4: Fluorescence and Photostability
Q5: The fluorescence intensity of my tC-labeled probe is lower than expected or is decreasing rapidly during imaging.
A5: The fluorescence of tC is sensitive to its local environment and can be subject to photobleaching.
Troubleshooting:
-
Check Environmental Conditions: The fluorescence quantum yield of tC can be influenced by solvent polarity, pH, and temperature.[11] For instance, some tC derivatives show a significant increase in fluorescence in less polar environments.
-
Minimize Photobleaching: Photobleaching is the irreversible destruction of a fluorophore upon light exposure.[12] To minimize this effect:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade mounting medium if applicable.
-
Employ oxygen scavenging systems.[12]
-
-
Consider Probe Design: The position of the tC label within the oligonucleotide and the identity of neighboring bases can influence its fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q: What are the excitation and emission maxima of tC? A: The excitation wavelength is approximately 385 nm, and the emission wavelength is around 505 nm.[6]
Q: How does tC incorporation affect the stability of a DNA duplex? A: Substitution of a cytosine with tC can increase the thermal stability (Tm) of a DNA duplex, on average by 3°C.[13]
Q: Can tC be used in FRET experiments? A: Yes, tC is an excellent fluorescent probe for Förster Resonance Energy Transfer (FRET) applications, often used as a donor.[14]
Q: Is the fluorescence of tC sensitive to its local environment? A: Yes, the fluorescence of tC can be sensitive to factors such as solvent polarity and the formation of secondary structures like i-motifs. This sensitivity can be exploited for sensing applications.
Experimental Protocols
Protocol 1: General Guidelines for Oligonucleotide Synthesis with tC Phosphoramidite
-
Phosphoramidite Preparation: Dissolve the tC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Use the dissolved amidite within 3 days.
-
Synthesis Cycle:
-
Deblocking: Standard detritylation step.
-
Coupling: Program the synthesizer for an extended coupling time for the tC monomer (e.g., 3 minutes for TC-RNA amidites). For critical applications, consider a double coupling protocol.[1]
-
Capping: Standard capping step.
-
Oxidation: Standard oxidation step.
-
-
Cleavage and Deprotection: Follow the standard cleavage and deprotection protocol recommended for the other phosphoramidites and the solid support used in the synthesis. Be mindful that some fluorescent dyes are not stable under harsh deprotection conditions.[1]
-
Purification: Purify the crude oligonucleotide using RP-HPLC, following the recommendations in Section 2 of the troubleshooting guide.
Protocol 2: General Primer Extension Assay for tC Triphosphate Incorporation
-
Reaction Setup: Prepare a reaction mixture containing:
-
DNA template
-
Primer
-
DNA polymerase and corresponding reaction buffer
-
dATP, dGTP, dTTP
-
tC triphosphate (at a concentration optimized for the chosen polymerase)
-
MgCl2
-
-
Thermal Cycling:
-
Initial denaturation (e.g., 95°C for 2 minutes).
-
Annealing (e.g., 55°C for 30 seconds).
-
Extension (e.g., 72°C for a duration appropriate for the template length and polymerase).
-
-
Analysis: Analyze the reaction products by gel electrophoresis (e.g., denaturing PAGE) to confirm the incorporation of tCTP and the formation of the full-length product.
Visualizations
Caption: Workflow for tC-labeled oligonucleotide synthesis and troubleshooting.
Caption: FRET-based detection of protein-protein interaction using a tC-labeled probe.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lcms.cz [lcms.cz]
- 5. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. idtdna.com [idtdna.com]
- 9. neb-online.de [neb-online.de]
- 10. Impact of Polymerase Fidelity on Background Error Rates in Next-Generation Sequencing with Unique Molecular Identifiers/Barcodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature sensitivity and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Enhancing tC Fluorescence Signal
Welcome to the technical support center for tC fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of the tricyclic cytosine (tC) family of fluorescent base analogues. Our goal is to help you optimize your experimental setup to achieve a robust and reliable fluorescence signal.
Troubleshooting Guide: Low Fluorescence Signal
A weak or unstable fluorescence signal can compromise experimental results. This guide provides a systematic approach to identifying and resolving common issues that lead to low signal intensity when using tC probes.
| Observation | Potential Cause | Recommended Action |
| Low Overall Fluorescence Intensity | Suboptimal Environment: The fluorescence of tC is highly sensitive to its local environment. Stacking with neighboring bases, especially purines, can cause significant quenching. | • Sequence Context: If possible, design the nucleic acid sequence so that tC is flanked by pyrimidines rather than purines. The local sequence can significantly influence the quantum yield. • Check pH: The fluorescence of some tC analogs can be pH-dependent. Ensure the buffer pH is stable and optimal for your specific tC variant. For instance, i-motif formation in C-rich sequences at acidic pH can quench tC fluorescence.[1] |
| Incorrect Instrument Settings: Improper configuration of the fluorometer or microscope can lead to poor signal detection. | • Verify Wavelengths: Ensure the excitation and emission wavelengths are set correctly for the specific tC analog. For the standard tricyclic cytosine, the excitation maximum is ~385 nm and the emission maximum is ~505 nm.[2] • Adjust Slit Widths/Gain: Increase the excitation and/or emission slit widths to allow more light to pass. Increase the detector gain, but be mindful of also increasing background noise.[3] | |
| Concentration Issues: The concentration of the tC-labeled oligonucleotide may be too low, or, conversely, too high, leading to inner filter effects or self-quenching. | • Verify Concentration: Confirm the concentration of your labeled nucleic acid using UV-Vis absorbance. • Optimize Concentration: For fluorometry, test a dilution series to find a concentration that gives a linear response. Absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[4] | |
| Signal Fades Quickly | Photobleaching: The tC fluorophore is being chemically damaged by the excitation light, leading to an irreversible loss of fluorescence. | • Reduce Excitation Intensity: Lower the power of the excitation source (e.g., laser, lamp).[5] • Minimize Exposure Time: Limit the duration of light exposure during measurement.[5] • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade agent to protect the sample.[5] • Deoxygenate Solution: Dissolved oxygen can contribute to photobleaching. If compatible with your experiment, deoxygenate buffers.[6] |
| High Background Noise | Sample Impurities: The sample may contain fluorescent impurities from synthesis or buffer components. | • Purify Oligonucleotides: Ensure the tC-labeled oligonucleotide is highly purified, for example by HPLC, to remove any residual fluorescent contaminants from the synthesis process.[7] • Use High-Purity Reagents: Use spectroscopy-grade solvents and high-purity buffer components. |
| Instrument Light Leaks/Stray Light: Extraneous light is entering the detector. | • Check Instrument: Ensure the sample chamber is properly sealed. • Use Filters: Use appropriate cutoff filters to block stray excitation light from reaching the emission detector.[3] |
Quantitative Data on tC Properties
The fluorescence of tC and its derivatives is highly dependent on the molecular environment. The following table summarizes key quantitative properties.
| Probe | Condition | Quantum Yield (Φ) | Excitation (λ_ex) | Emission (λ_em) | Notes |
| tC | Mismatched in dsDNA | ~0.2 | ~385 nm | ~505 nm | High sensitivity to base pairing and stacking. |
| tC | ssDNA | ~0.2 - 0.3 | ~385 nm | ~505 nm | Quantum yield varies with sequence context. |
| tC | Base-paired in dsDNA | ~0.02 - 0.07 | ~385 nm | ~505 nm | Fluorescence is significantly quenched when base-paired. |
| tC⁰ | ssDNA | 0.3 | ~364 nm | ~450 nm | Reported as one of the brightest DNA base analogs.[8] |
| tC⁰ | dsDNA | 0.22 | ~364 nm | ~450 nm | Shows a significant signal change upon DNA melting.[8] |
Diagrams and Workflows
Experimental Workflow for tC Fluorescence Measurement
This diagram outlines the typical steps for preparing and measuring a sample containing a tC-labeled nucleic acid.
Troubleshooting Low tC Fluorescence Signal
This flowchart provides a logical path for diagnosing and resolving issues of low fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: What is tC and why is it used? A1: tC, or tricyclic cytosine, is a fluorescent analog of the natural base cytosine.[2][7] It is incorporated into DNA or RNA sequences to act as a sensitive probe of local structure, dynamics, and interactions with other molecules like proteins.[7] Its fluorescence properties are highly sensitive to its immediate environment, making it a powerful tool for studying conformational changes.
Q2: What are the main causes of tC fluorescence quenching? A2: Fluorescence quenching is any process that decreases fluorescence intensity.[9] For tC, the primary quenching mechanisms are:
-
Collisional/Dynamic Quenching: Interaction of the excited tC molecule with a quencher (like molecular oxygen or iodide ions) that leads to non-radiative decay.[9]
-
Static Quenching: Formation of a non-fluorescent ground-state complex between tC and another molecule.[9] In nucleic acids, this often occurs through stacking interactions with adjacent bases, particularly purines.
-
Protonation: In some contexts, such as the formation of i-motifs at acidic pH, protonation of the cytosine face can lead to efficient quenching.[1]
Q3: How does base pairing affect the tC signal? A3: When tC is correctly base-paired with guanine (B1146940) in a double helix, its fluorescence is significantly quenched compared to when it is in a single-stranded region or opposite a mismatch. This property is highly useful for monitoring DNA or RNA hybridization, melting, and enzyme kinetics, where the transition from a single-stranded (bright) to a double-stranded (dim) state can be tracked in real-time.[8]
Q4: Can I use tC for Fluorescence Resonance Energy Transfer (FRET) experiments? A4: Yes, tC is an excellent probe for FRET experiments.[7] Its well-defined emission spectrum and sensitivity make it a good donor or acceptor when paired with an appropriate fluorophore. Its relatively small size compared to traditional dye labels means it perturbs the native nucleic acid structure less, which is a significant advantage.[7]
Q5: What is the difference between tC, tC⁰, and tCnitro? A5: These are all derivatives of the tricyclic cytosine core with different photophysical properties. tC⁰ (1,3-diaza-2-oxophenoxazine) is an isomer that is exceptionally bright and sensitive to DNA melting.[8] tCnitro contains a nitro group, which alters its electronic properties and can act as a quencher in certain applications. Always consult the supplier's data for the specific spectral properties of the analog you are using.
Key Experimental Protocols
Protocol 1: Preparation of a tC-labeled Duplex for Measurement
-
Resuspend Oligonucleotides: Resuspend the purified tC-labeled oligonucleotide and its complementary strand in the desired experimental buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.0).
-
Determine Concentration: Measure the absorbance of each single strand at 260 nm (A₂₆₀) to determine its concentration using the manufacturer-provided extinction coefficient.
-
Annealing: Mix the tC-labeled strand and the complementary strand in a 1:1.1 molar ratio (a slight excess of the unlabeled strand ensures all labeled strands are hybridized).
-
Heating and Cooling: Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Slow Cool: Allow the mixture to cool slowly to room temperature over several hours to facilitate proper annealing. A thermocycler with a ramp-down program is ideal.
-
Final Dilution: Dilute the final annealed duplex to the desired working concentration for fluorescence measurements.
Protocol 2: Basic Fluorescence Spectrum Acquisition
-
Instrument Warm-up: Turn on the fluorometer and allow the excitation lamp to warm up for at least 30 minutes for stable output.
-
Set Parameters:
-
Set the excitation wavelength to the maximum for your tC analog (e.g., ~385 nm for tC).
-
Set the emission scan range to capture the full fluorescence peak (e.g., 420 nm to 650 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm). Start with narrower slits and increase if the signal is too low.[3]
-
-
Blank Measurement: Fill a clean cuvette with the experimental buffer only. Place it in the fluorometer and record a "blank" scan. This will be used for background subtraction.
-
Sample Measurement: Replace the blank with your tC-labeled sample. Record the emission spectrum.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to get the corrected fluorescence signal. Identify the emission maximum and integrated intensity for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 7. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Technical Support Center: Correcting for Spectral Overlap in tC-Based FRET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with spectral overlap in Time-Correlated Single Photon Counting (TCSPC)-based Förster Resonance Energy Transfer (FRET) experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in the context of FRET?
A1: Spectral overlap refers to the partial overlap of the emission spectrum of the donor fluorophore with the absorption spectrum of the acceptor fluorophore. While this overlap is essential for FRET to occur, it can also lead to signal contamination, a phenomenon often called spectral bleed-through or crosstalk.[1][2][3][4] This contamination can interfere with accurate FRET measurements.
Q2: What are the main types of spectral bleed-through in FRET experiments?
A2: There are two primary types of spectral bleed-through that can compromise FRET data:
-
Donor Bleed-Through (DBT): This occurs when a portion of the donor's fluorescence emission is detected in the acceptor's detection channel.[2][5] This is due to the tail of the donor's emission spectrum extending into the wavelength range monitored for the acceptor.
-
Acceptor Bleed-Through (ABT) or Direct Acceptor Excitation: This happens when the excitation light intended for the donor directly excites the acceptor fluorophore, causing it to fluoresce.[2][3][5] This is common when the acceptor's absorption spectrum overlaps with the donor's excitation wavelength.
Q3: How does spectral bleed-through affect TCSPC-based FRET measurements?
A3: Spectral bleed-through can significantly impact the accuracy of FRET efficiency calculations. In TCSPC, FRET is often measured by the reduction in the donor's fluorescence lifetime. Donor bleed-through can artificially increase the signal in the acceptor channel, leading to an overestimation of FRET efficiency in intensity-based measurements. Direct excitation of the acceptor adds unwanted fluorescence to the acceptor channel, which does not originate from FRET, thereby confounding the results.[6] While TCSPC is less sensitive to these issues than intensity-based methods, accurate lifetime analysis still requires careful consideration and correction for these spectral artifacts.[7]
Q4: Why is correcting for spectral overlap crucial for quantitative FRET analysis?
Troubleshooting Guide
Problem 1: My calculated FRET efficiency seems unexpectedly high, even in my negative control samples.
-
Possible Cause: This is a classic sign of significant donor bleed-through (DBT) into the acceptor channel or direct acceptor excitation.
-
Troubleshooting Steps:
-
Verify Filter Selection: Ensure that the emission filters for your donor and acceptor channels are optimal for minimizing spectral overlap. Consult the spectral profiles of your fluorophores to select filters with minimal crossover.
-
Perform Control Experiments: Image "donor-only" and "acceptor-only" samples under the exact same experimental conditions as your FRET sample.
-
Quantify Bleed-Through: Use the control samples to calculate the percentage of donor bleed-through and acceptor direct excitation. The detailed protocol for this is provided below.
-
Apply Corrections: Subtract the calculated bleed-through contributions from your raw FRET data.
-
Problem 2: I am observing a decrease in donor lifetime, but I am not confident it's solely due to FRET.
-
Possible Cause: While a decrease in donor lifetime is the hallmark of FRET, environmental factors can also influence fluorescence lifetime. Additionally, a significant population of directly excited acceptors could contribute to the overall detected signal, complicating the analysis.
-
Troubleshooting Steps:
-
Analyze Lifetime Components: In TCSPC, the fluorescence decay curve is often fitted with one or more exponential components. A FRET population will appear as a shorter lifetime component. Ensure your fitting model accurately represents the decay kinetics. For complex decays, multi-exponential analysis is necessary.[9]
-
Use a FRET Standard: Validate your experimental setup and analysis workflow using a known FRET standard (e.g., a fluorescent protein fusion with a known FRET efficiency). This will help confirm that your system can accurately measure FRET.
-
Donor-Only Lifetime Measurement: Measure the donor lifetime in the absence of the acceptor. This provides the crucial reference (τD) for calculating FRET efficiency (E = 1 - τDA / τD).[10]
-
Experimental Protocols
Protocol 1: Determination of Donor Bleed-Through (DBT) and Acceptor Bleed-Through (ABT) Coefficients
This protocol outlines the steps to experimentally determine the correction factors for DBT and ABT.
Methodology:
-
Prepare Control Samples:
-
Donor-Only Sample: Prepare a sample containing only the donor fluorophore at a concentration similar to that used in the FRET experiment.
-
Acceptor-Only Sample: Prepare a sample containing only the acceptor fluorophore at a concentration similar to that used in the FRET experiment.
-
-
Image Acquisition:
-
Set up your TCSPC microscope with the same settings (laser power, detector gain, dichroic mirrors, and emission filters) that you will use for your FRET experiment.
-
For DBT Calculation:
-
Excite the "Donor-Only Sample" with the donor excitation wavelength.
-
Acquire images in both the donor and acceptor detection channels.
-
-
For ABT Calculation:
-
Excite the "Acceptor-Only Sample" with the donor excitation wavelength.
-
Acquire an image in the acceptor detection channel.
-
Excite the "Acceptor-Only Sample" with the acceptor excitation wavelength and acquire an image in the acceptor detection channel for reference.
-
-
-
Data Analysis and Calculation:
-
DBT Coefficient (α):
-
From the "Donor-Only" images, measure the mean intensity in a region of interest (ROI) in the acceptor channel (IAcceptor_Channel) and the donor channel (IDonor_Channel).
-
Calculate α = IAcceptor_Channel / IDonor_Channel
-
-
ABT Coefficient (β):
-
From the "Acceptor-Only" images, measure the mean intensity in the acceptor channel when exciting at the donor wavelength (IAcceptor_Channel_Donor_Ex) and when exciting at the acceptor wavelength (IAcceptor_Channel_Acceptor_Ex).
-
Calculate β = IAcceptor_Channel_Donor_Ex / IAcceptor_Channel_Acceptor_Ex
-
-
Corrected FRET Signal (FRETc):
The corrected FRET intensity can be calculated using the following formula:
FRETc = IFRET_Channel - α * IDonor_Channel - β * IAcceptor_Channel
Where:
-
IFRET_Channel is the intensity in the acceptor channel of the FRET sample.
-
IDonor_Channel is the intensity in the donor channel of the FRET sample.
-
IAcceptor_Channel is the intensity in the acceptor channel of the FRET sample when excited with the acceptor excitation wavelength.
Data Presentation
| Parameter | Symbol | Description | Typical Range |
| Donor Bleed-Through Coefficient | α | Fraction of donor emission detected in the acceptor channel. | 0.05 - 0.40 |
| Acceptor Bleed-Through Coefficient | β | Fraction of acceptor direct excitation by the donor laser. | 0.01 - 0.20 |
Note: These ranges are illustrative and the actual values are highly dependent on the specific fluorophore pair, filter set, and microscope configuration.
Visualizations
Caption: Signaling pathway of FRET and sources of spectral bleed-through.
Caption: Experimental workflow for spectral overlap correction in FRET.
References
- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 4. What factors affect the degree of spectral overlap? | AAT Bioquest [aatbio.com]
- 5. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optica Publishing Group [opg.optica.org]
- 7. Optica Publishing Group [opg.optica.org]
- 8. Additional correction for energy transfer efficiency calculation in filter-based Förster resonance energy transfer microscopy for more accurate results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-dimensional time-correlated single photon counting (TCSPC) fluorescence lifetime imaging microscopy (FLIM) to detect FRET in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - FRET - Introductory Concepts [micro.magnet.fsu.edu]
Technical Support Center: Optimization of Laser Power for Triplet-Sensitized Upconversion (tC) Excitation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triplet-sensitized upconversion (tC) excitation.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between laser power and upconversion quantum yield (UCQY)?
A1: The relationship between laser power (or excitation power density) and the upconversion quantum yield (UCQY) in triplet-triplet annihilation upconversion (TTA-UC) is non-linear.[1][2] At low power densities, the UCQY typically increases with increasing power. This is because TTA is a bimolecular process, requiring two triplet-state annihilators to interact.[3] Higher excitation power generates a higher concentration of triplet states, thus increasing the probability of annihilation and upconversion. However, as the power density continues to increase, the UCQY will eventually plateau and may even decrease due to competing processes like photodegradation or saturation effects.[2]
Q2: What is the power density threshold (Ith) and why is it important?
A2: The power density threshold (Ith) is the excitation power density at which the upconversion quantum yield (ΦTTAUC) reaches 50% of its maximum value.[4] It is a critical parameter for evaluating the efficiency of a TTA-UC system, especially for applications that require operation under low-power illumination, such as solar energy harvesting.[4][5] A lower Ith indicates a more efficient system that can perform well even with weak light sources.[4]
Q3: How does the choice of sensitizer (B1316253) and annihilator affect the optimal laser power?
A3: The properties of the sensitizer and annihilator significantly influence the optimal laser power and the overall efficiency of the TTA-UC process.[4][6] Key factors include:
-
Sensitizer Triplet Lifetime (τS): A long triplet lifetime allows for efficient energy transfer to the annihilator even at low sensitizer concentrations, which can help to lower the power density threshold.[4]
-
Triplet Energy Gap (ΔET): This is the difference between the triplet energy levels of the sensitizer and the annihilator. A large energy gap (ΔET ≥ 4 kBT) generally leads to more efficient triplet-triplet energy transfer (TTET), allowing for the use of higher sensitizer concentrations and achieving a lower Ith.[4] However, for applications requiring a large anti-Stokes shift, a smaller energy gap is necessary.[4]
-
Molar Extinction Coefficient of the Sensitizer: A high molar extinction coefficient allows for efficient light absorption even at low sensitizer concentrations, which is beneficial for minimizing the power density threshold, especially in systems with small triplet energy gaps.[4]
-
Fluorescence Quantum Yield of the Annihilator: A near-unity fluorescence quantum yield of the annihilator is advantageous as it directly contributes to the overall upconversion quantum efficiency.[6]
Q4: Why is oxygen detrimental to the tC excitation process?
A4: Oxygen is a well-known quencher of triplet states. In the presence of oxygen, the long-lived triplet states of both the sensitizer and the annihilator can be deactivated through energy transfer to oxygen, forming singlet oxygen. This process competes with the desired triplet-triplet energy transfer and triplet-triplet annihilation steps, thereby reducing the upconversion efficiency.[7] Therefore, it is crucial to remove dissolved oxygen from the system, typically by degassing the solution with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Upconversion Signal | 1. Inefficient Triplet-Triplet Energy Transfer (TTET).[8] 2. Low concentration of triplet-state annihilators. 3. Presence of oxygen.[7] 4. Incorrect laser excitation wavelength. 5. Photodegradation of sensitizer or annihilator.[9] | 1. Ensure the triplet energy level of the sensitizer is higher than that of the annihilator.[6] A large energy gap can improve TTET efficiency.[4] 2. Increase the excitation laser power to generate more triplets. Optimize the annihilator concentration.[5] 3. Thoroughly degas the sample solution with an inert gas (e.g., Argon) prior to and during the experiment. 4. Verify that the laser wavelength corresponds to a strong absorption band of the sensitizer. 5. Check for changes in the absorption spectrum over time. If photodegradation is suspected, reduce the laser power or use a fresh sample. |
| Upconversion Signal Decreases Over Time | 1. Photodegradation of the chromophores.[9][10] 2. Aggregation of the sensitizer or annihilator.[8] 3. Gradual oxygen leakage into the system. | 1. Reduce the laser power density. Use more photostable dyes if possible. 2. Check for changes in the solution's appearance (e.g., precipitation). Sonication or using different solvents/additives might help. In solid-state systems, sensitizer aggregation can be a significant issue.[8] 3. Ensure the sample container is properly sealed and continue to purge with inert gas if necessary. |
| High Background Noise or Unwanted Emission | 1. Fluorescence from the sensitizer. 2. Phosphorescence from the sensitizer.[8] 3. Impurities in the solvent or reagents. | 1. Use appropriate optical filters to block the sensitizer's fluorescence. 2. If sensitizer phosphorescence is observed, it may indicate inefficient energy transfer. Re-evaluate the sensitizer-annihilator pair. 3. Use high-purity solvents and reagents. |
| Inconsistent or Irreproducible Results | 1. Fluctuations in laser power.[2] 2. Variations in sample concentration. 3. Incomplete degassing. 4. Temperature fluctuations. | 1. Allow the laser to stabilize before measurements. Use a power meter to monitor the output. 2. Prepare fresh solutions for each experiment and use precise measurement techniques. 3. Standardize the degassing procedure (e.g., time, flow rate). 4. Control the sample temperature, as diffusion and energy transfer rates can be temperature-dependent.[6] |
Quantitative Data Summary
The following table summarizes key parameters for different TTA-UC systems discussed in the literature.
| Sensitizer | Annihilator | Solvent | Excitation Wavelength (nm) | Excitation Power Density | Upconversion Quantum Yield (UCQY) | Reference |
| Pd(II)tetraphenylporphyrin (PdTPP) | 9,10-diphenylanthracene (DPA) | N/A | 532 | 30 mW·cm⁻² | Increased from 12.33% to 35.17% with heavy atom effect | [9] |
| Palladium (II) tetraphenyltetrabenzophoryrin (PdTPBP) | Fluorescent bichromophoric perylene (B46583) derivative (PCP) | N/A | <0.1W cm⁻² | 42% (out of a theoretical maximum of 50%) | [5] | |
| Platinum(II) octaethylporphyrin (PtOEP) | 9,10-diphenylanthracene (DPA) | N/A | N/A | N/A | 36% (absolute) | [11] |
| Platinum(II) meso-tetraphenyltetrabenzoporphyrin (PtTPBP) | 2,5,8,11-tetra-tert-butylperylene (TTBP) | N/A | N/A | N/A | 27% (absolute) | [11] |
| BODIPY–pyrene donor–acceptor dyad (BD1) | Perylene | Dichloromethane | N/A | N/A | 6.9 ± 0.2% | [12] |
| Phthalocyanine (B1677752) Palladium (TBPcPd) | Rubrene | Toluene | 655 | ~1.5 W cm⁻² | 8.03% (red-to-yellow) | [13] |
| Phthalocyanine Palladium (TBPcPd) | BPEA | Toluene | 655 | ~1.5 W cm⁻² | 0.07% (red-to-green) | [13] |
Experimental Protocols
Protocol: Relative Measurement of Upconversion Quantum Yield (UCQY)
This protocol describes a common method for determining the UCQY of a sample by comparing its emission to that of a known reference standard.
Materials:
-
TTA-UC sample (sensitizer and annihilator dissolved in a degassed solvent).
-
Reference standard solution with a known photoluminescence quantum yield (PLQY), e.g., Rhodamine 6G in ethanol (B145695) (PLQY ≈ 94%).[5]
-
Spectrofluorometer equipped with an integrating sphere.
-
Laser source with a wavelength suitable for exciting the sensitizer.
-
Cuvettes with a known optical path length (e.g., 1 cm).
-
Inert gas (e.g., Argon or Nitrogen) for degassing.
Procedure:
-
Sample Preparation:
-
Prepare the TTA-UC sample and the reference standard solution. The concentration of the sensitizer should be low (micromolar range) to prevent inner filter effects.[5] The annihilator concentration is typically higher (millimolar range).[5]
-
The absorbance of both the sample and the reference at the excitation wavelength should be kept low (typically < 0.1) to avoid reabsorption effects.
-
Thoroughly degas the TTA-UC sample by bubbling with an inert gas for at least 30 minutes. The reference sample does not typically require degassing.
-
-
Measurement:
-
Place the cuvette with the reference standard in the integrating sphere of the spectrofluorometer.
-
Measure the emission spectrum of the reference standard while exciting it at the chosen laser wavelength.
-
Measure the scattering of the excitation light by placing a cuvette with the pure solvent in the integrating sphere.
-
Replace the reference standard with the degassed TTA-UC sample.
-
Measure the upconverted emission spectrum of the TTA-UC sample using the same excitation wavelength and instrumental settings.
-
-
Calculation:
-
The UCQY (ΦUC) can be calculated using the following equation[5]:
Φ_UC = Φ_ref * (A_ref / A_smp) * (I_smp / I_ref) * (n_smp / n_ref)²
Where:
-
Φ_ref is the quantum yield of the reference.
-
A_ref and A_smp are the absorbances of the reference and the sample at the excitation wavelength, respectively.
-
I_ref and I_smp are the integrated emission intensities of the reference and the sample, respectively.
-
n_ref and n_smp are the refractive indices of the solvents used for the reference and the sample, respectively.
-
-
Important Considerations:
-
The choice of reference standard is critical. Its absorption should be close to the excitation wavelength used for the TTA-UC sample, and its emission should be in a different spectral region from the upconverted emission to avoid overlap.
-
For accurate measurements, it is essential to correct for the wavelength-dependent sensitivity of the detector.
-
The non-linear nature of the upconversion process means that the measured UCQY will be dependent on the excitation power density.[1][2] Therefore, it is crucial to report the power density at which the measurement was performed.
Visualizations
Caption: The Triplet-Triplet Annihilation Upconversion (TTA-UC) process.
Caption: A general workflow for tC excitation experiments.
Caption: Troubleshooting flowchart for low upconversion quantum yield.
References
- 1. The upconversion quantum yield (UCQY): a review to standardize the measurement methodology, improve comparability, and define efficiency standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Triplet–triplet annihilation mediated photon upconversion solar energy systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Stable and low-threshold photon upconversion in nondegassed water by organic crystals [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Approaching the Spin-Statistical Limit in Visible-to-Ultraviolet Photon Upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly-efficient red-to-yellow/green upconversion sensitized by phthalocyanine palladium with high triplet energy-level - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tricyclic Cytosine (tC) and 2-Aminopurine (2-AP) as Fluorescent Probes
In the study of nucleic acid structure, dynamics, and interactions, fluorescent nucleobase analogs are indispensable tools. Among the most prominent are the tricyclic cytosine (tC) and 2-aminopurine (B61359) (2-AP). While both serve as probes by replacing natural bases, their distinct photophysical properties make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal probe for their specific needs.
Core Photophysical and Structural Properties
The fundamental differences between tC and 2-AP lie in their fluorescence quantum yield, lifetime, and sensitivity to the local microenvironment. 2-aminopurine, an analog of adenine (B156593) and guanine, is exceptionally sensitive to its surroundings, with its fluorescence being significantly quenched when stacked within a nucleic acid duplex.[1][2] This quenching is the basis of its utility as a probe for conformational changes.[2][3] In stark contrast, tricyclic cytosine, a cytosine analog, maintains a high and stable quantum yield regardless of its neighboring bases or whether it is in single- or double-stranded DNA.[4][5][6]
This key distinction dictates their primary applications. 2-AP excels at detecting changes in local structure, such as base flipping or DNA melting, while tC is superior for applications requiring a bright, stable signal with minimal structural perturbation, such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy measurements.[4][7]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance metrics for tC and 2-AP.
| Property | Tricyclic Cytosine (tC) | 2-Aminopurine (2-AP) |
| Excitation Max (λex) | ~385-395 nm[6][8] | ~303-310 nm[2][3] |
| Emission Max (λem) | ~505 nm[6][8] | ~370 nm[2] |
| Quantum Yield (Φf) - Free Nucleoside | ~0.2 (Varies with derivative)[5] | 0.68[1][2] |
| Quantum Yield (Φf) - in ssDNA | 0.17–0.24 (Largely independent of sequence)[4][9] | Highly variable and quenched[1][9] |
| Quantum Yield (Φf) - in dsDNA | 0.16–0.21 (Largely independent of sequence)[4][6][9] | Severely quenched (up to 100-fold reduction)[9] |
| Fluorescence Lifetime (τ) - Free Nucleoside | ~3.2 ns[4][10] | ~10 ns[1] |
| Fluorescence Lifetime (τ) - in DNA | Mono-exponential decay: ~5.7 ns (ssDNA), ~6.3 ns (dsDNA)[4][10] | Multi-exponential decay: 50 ps to 8 ns[1] |
| Structural Perturbation | Minimal; increases duplex Tm by ~3 °C[5][6] | Can be destabilizing, depending on the opposing base[1] |
| Environmental Sensitivity | Low; quantum yield is virtually insensitive to surroundings[4][6] | High; fluorescence is exquisitely sensitive to base stacking and local conformation[1][2][3] |
Logical Probe Selection Pathway
The choice between tC and 2-AP depends critically on the experimental goal. The following diagram illustrates a decision-making process for selecting the appropriate probe.
Caption: Decision diagram for selecting between tC and 2-AP.
Experimental Protocols
Below are generalized methodologies for experiments utilizing tC and 2-AP.
Protocol 1: Monitoring DNA-Protein Interaction using 2-AP Fluorescence Quenching
This protocol describes how to use the environmentally sensitive fluorescence of 2-AP to monitor the binding of a protein to a DNA duplex.
-
Oligonucleotide Design and Synthesis:
-
Design a DNA oligonucleotide containing a 2-AP residue at a specific position within or near the protein's binding site.
-
Synthesize the 2-AP-containing oligonucleotide and its complementary strand using standard phosphoramidite (B1245037) chemistry.
-
Purify the oligonucleotides via HPLC or PAGE.
-
-
Sample Preparation:
-
Prepare a suitable binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).
-
Anneal the 2-AP-containing strand with its complement to form a duplex by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Prepare a stock solution of the purified protein of interest in the same binding buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the annealed 2-AP-labeled DNA duplex (e.g., 100 nM) in a quartz fluorescence cuvette.
-
Set the spectrofluorometer to excite at ~310 nm and record the emission spectrum from 350 nm to 450 nm.[3] The peak intensity will be at ~370 nm.[2]
-
Record the initial fluorescence intensity of the DNA alone.
-
Add increasing concentrations of the protein to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence intensity after each addition. A change in intensity (increase or decrease) indicates that protein binding is altering the local environment of the 2-AP probe.[11]
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity against the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Protocol 2: Measuring Nucleic Acid Dynamics with tC Fluorescence Anisotropy
This protocol details the use of tC to measure the rotational correlation time of a DNA duplex, providing insights into its size, shape, and flexibility.
-
Oligonucleotide Synthesis:
-
Synthesize and purify a tC-containing oligonucleotide and its complement as described in the previous protocol.[7]
-
-
Sample Preparation:
-
Prepare a buffer solution appropriate for the system under study.
-
Anneal the oligonucleotides to form the tC-labeled duplex.
-
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to ~390 nm and the emission wavelength to ~505 nm.[8]
-
Measure the steady-state fluorescence anisotropy of the tC-labeled DNA. The instrument will measure the fluorescence intensity parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, as well as correction factors (G-factor).
-
The anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).
-
-
Time-Resolved Anisotropy (Optional but Recommended):
-
For more detailed analysis, use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime and anisotropy decay.[9]
-
The sample is excited with a pulsed light source (~390 nm), and the polarized emission decays are collected.
-
The anisotropy decay curve can be fitted to a model to extract rotational correlation times, which relate directly to the hydrodynamic properties of the molecule. The long, single-exponential lifetime of tC is well-suited for these measurements.[4]
-
Experimental Workflow Visualization
The general workflow for conducting an experiment with a fluorescent base analog is depicted below.
Caption: General experimental workflow for nucleic acid studies using fluorescent probes.
Conclusion
Both tricyclic cytosine and 2-aminopurine are powerful fluorescent probes, but their utility is defined by their contrasting properties. 2-AP is an exquisitely sensitive reporter of its local environment, making it the probe of choice for studying dynamic conformational changes and molecular interactions where the signal change is the primary readout. Conversely, tC offers a robust, bright, and structurally unobtrusive fluorescent signal.[4][7] This makes it ideal for applications that rely on measuring the intrinsic properties of the probe itself, such as FRET and fluorescence anisotropy, to deduce information about the larger molecular system. By understanding these fundamental differences, researchers can strategically select the optimal tool to illuminate the specific biophysical questions they seek to answer.
References
- 1. pnas.org [pnas.org]
- 2. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tricyclic Cytosine (tC), Cy3, and Cy5 Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties and applications of tricyclic cytosine (tC), a fluorescent nucleobase analog, with the widely used cyanine (B1664457) dyes, Cy3 and Cy5. The information presented herein is compiled from various experimental studies to offer an objective performance comparison, supported by experimental data and methodologies.
At a Glance: Key Performance Characteristics
The selection of a fluorescent probe is critical for the success of various molecular biology and drug development applications. Tricyclic cytosine (tC) offers a unique advantage as it is a fluorescent base analog that can be incorporated directly into the nucleic acid backbone with minimal structural perturbation. In contrast, Cy3 and Cy5 are extrinsic fluorophores typically attached to biomolecules via linkers. This fundamental difference influences their photophysical properties and applications.
| Property | Tricyclic Cytosine (tC) | Cy3 | Cy5 |
| Excitation Max (λex) | ~385-395 nm[1] | ~550-555 nm[][3] | ~649-651 nm[4][5] |
| Emission Max (λem) | ~505 nm[6] | ~570 nm[] | ~666-670 nm[4][5] |
| Molar Extinction Coefficient (ε) | ~4,000-13,500 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹[3] | ~250,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield (Φ) | ~0.16-0.24 (in DNA)[1] | ~0.15-0.30[] | ~0.20-0.27[4][7] |
| Fluorescence Lifetime (τ) | ~5.7-6.3 ns (in DNA)[1] | Varies with environment | ~1.0 ns[4] |
| Photostability | Good, with stable fluorescence within the DNA helix[1] | Moderate, prone to photobleaching under intense illumination[3][7] | Moderate to good, but susceptible to ozone-induced degradation[5] |
| Environmental Sensitivity | Fluorescence is largely insensitive to the neighboring bases in DNA[1] | Fluorescence intensity can be sequence-dependent[8][9][10][11][12] | Fluorescence intensity can be sequence-dependent and is sensitive to its electronic environment[6][8][9][10][11][12] |
In-Depth Performance Comparison
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
-
Cy3 and Cy5 are exceptionally bright dyes due to their very high molar extinction coefficients. This makes them ideal for applications where high sensitivity is required, such as single-molecule imaging and flow cytometry.
-
tC , while having a respectable quantum yield, possesses a significantly lower molar extinction coefficient compared to the cyanine dyes. This results in lower intrinsic brightness. However, its advantage lies in the ability to be placed at specific sites within a nucleic acid sequence without a bulky linker, which can be crucial for certain structural and dynamic studies.
Photostability
Photostability is a critical factor for imaging applications that require prolonged or repeated exposure to excitation light.
-
Cy3 and Cy5 exhibit moderate photostability. They are known to photobleach under continuous illumination, which can limit their utility in long-term imaging experiments. Their stability can also be influenced by the local environment and the presence of photoprotective agents.
-
tC is reported to have good photostability when incorporated into a DNA duplex. Its fluorescence decay is mono-exponential, suggesting a stable and well-defined environment within the DNA helix, which can contribute to its robust performance in anisotropy and FRET measurements[1].
Environmental Sensitivity
The sensitivity of a fluorophore's emission to its local environment can be either a useful sensing tool or a source of experimental variability.
-
Cy3 and Cy5 fluorescence intensity has been shown to be dependent on the adjacent nucleotide sequence when labeling oligonucleotides[8][9][10][11][12]. This can introduce bias in quantitative applications. Cy5, in particular, is sensitive to its electronic environment, which can be utilized in some assays to report on conformational changes[].
-
A key advantage of tC is that its fluorescence quantum yield is remarkably insensitive to the identity of neighboring bases when incorporated into both single- and double-stranded DNA[1]. This makes tC a more reliable probe for quantitative studies where a consistent signal is paramount.
Experimental Protocols
Synthesis and Incorporation of tC into Oligonucleotides
The use of tC as a fluorescent probe requires its incorporation into a DNA or RNA strand during solid-phase synthesis. This is achieved using a tC phosphoramidite (B1245037).
Protocol: Solid-Phase Synthesis of tC-containing Oligonucleotides
-
Phosphoramidite Preparation: The tC phosphoramidite is synthesized following established chemical routes[1].
-
Automated DNA/RNA Synthesis: The tC phosphoramidite is used in a standard automated DNA/RNA synthesizer.
-
Coupling: A longer coupling time of approximately 3 minutes is recommended for tC-RNA phosphoramidites compared to standard monomers[13].
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed using standard protocols, such as treatment with concentrated aqueous ammonia[14].
-
Purification: The final tC-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
Diagram: Oligonucleotide Synthesis Cycle
DNA Labeling with Cy3 and Cy5
Cy3 and Cy5 are commonly conjugated to oligonucleotides post-synthesis using reactive derivatives like N-hydroxysuccinimide (NHS) esters.
Protocol: 5'-Terminal Labeling of DNA with Cy Dyes
-
Oligonucleotide Synthesis: Synthesize an oligonucleotide with a 5'-amino modifier.
-
Dye Preparation: Dissolve the Cy3- or Cy5-NHS ester in a suitable solvent like DMSO.
-
Conjugation: Mix the amino-modified oligonucleotide with the reactive dye in a conjugation buffer (e.g., sodium carbonate-bicarbonate buffer, pH 9).
-
Incubation: Allow the reaction to proceed for several hours at room temperature in the dark.
-
Purification: Purify the dye-labeled oligonucleotide using HPLC or gel electrophoresis to remove unconjugated dye and unlabeled DNA.
Diagram: DNA Labeling Workflow
Application Showcase: Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring distances on the nanometer scale and is widely used to study molecular interactions and conformational changes. The choice of donor and acceptor fluorophores is critical for successful FRET experiments.
Cy3 and Cy5 as a FRET Pair
The Cy3-Cy5 pair is one of the most commonly used FRET pairs in biological research. Cy3 serves as the donor, and Cy5 acts as the acceptor. The significant spectral overlap between Cy3's emission and Cy5's excitation spectra, along with their high brightness, contributes to efficient energy transfer. The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the Cy3-Cy5 pair is typically in the range of 50-60 Å, making it suitable for studying a wide range of biological processes[5].
tC in FRET
With its stable quantum yield and well-defined position within the DNA helix, tC is an excellent candidate for a FRET donor[1]. Its emission spectrum overlaps well with the absorption spectra of various acceptors, including other fluorescent base analogs and traditional dyes like Cy5. The use of tC as a donor allows for precise placement of the FRET probe within the nucleic acid structure, providing more accurate distance measurements compared to bulky, linker-attached dyes.
Diagram: FRET Signaling Pathway
Conclusion
The choice between tricyclic cytosine, Cy3, and Cy5 depends heavily on the specific experimental requirements.
-
Choose Cy3 and Cy5 when:
-
High brightness and sensitivity are paramount.
-
The application involves single-molecule detection or flow cytometry.
-
The potential for sequence-dependent fluorescence variability is acceptable or can be controlled for.
-
-
Choose tricyclic cytosine (tC) when:
-
Precise positioning of the fluorophore within a nucleic acid is critical.
-
Minimal structural perturbation of the biomolecule is required.
-
The experimental design demands a fluorescent probe with environmentally insensitive emission.
-
Applications include detailed structural and dynamic studies of DNA and RNA, such as FRET-based distance measurements and anisotropy studies.
-
By understanding the distinct advantages and limitations of each fluorophore, researchers can make informed decisions to optimize their experimental design and achieve reliable, high-quality data.
References
- 1. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. omichem.com [omichem.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 11. First record of Lamproglena pulchella Nordmann 1832 in the Pielach and Melk Rivers, Austria [anorg-chemie.univie.ac.at]
- 12. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating FRET Efficiency Measurements with Tricyclic Cytosine (tC): A Comparative Guide
The family of tricyclic cytosine (tC) fluorescent base analogues has emerged as a superior tool for studying the structure and dynamics of nucleic acids using Förster Resonance Energy Transfer (FRET).[1] Unlike many traditional fluorescent probes, tC and its derivatives offer minimal perturbation to the native DNA or RNA structure and exhibit photophysical properties that are remarkably stable within the nucleic acid microenvironment.[2][3] This guide provides a comparative overview of tC-based FRET, detailing its advantages and presenting the experimental protocols necessary for validating FRET efficiency measurements.
Key Advantages of Tricyclic Cytosine in FRET Studies
The tricyclic cytosine family, including tC , its oxo-homologue tCO , and the non-emissive acceptor tCnitro , offers significant advantages for FRET applications:
-
High and Stable Quantum Yield: tC and tCO maintain high fluorescence quantum yields (around 20%) even when incorporated into single- or double-stranded DNA, largely unaffected by neighboring bases.[2][4] This is a stark contrast to other probes like 2-aminopurine (B61359), whose fluorescence is often severely quenched within the DNA stack.[3]
-
Minimal Structural Perturbation: Exchanging a natural cytosine for a tC analogue results in a virtually unperturbed B-form DNA helix, ensuring that FRET measurements reflect the true structure and dynamics of the nucleic acid.[2]
-
Well-Defined Orientation: As tC analogues are rigidly held within the DNA base stack, their orientation is well-controlled. This allows for a more precise determination of the orientation factor (κ²), a critical parameter in the FRET distance calculation, enabling more accurate structural interpretations.[3][5]
-
Single Exponential Lifetime Decays: In duplex DNA, both tC and tCO exhibit single fluorescence lifetimes, simplifying the analysis of time-resolved FRET data.[2]
Comparative Photophysical Properties
The selection of a FRET donor is critical for the success of the experiment. The table below compares the key photophysical properties of tC and tCO with 2-aminopurine (2-AP), a commonly used fluorescent base analogue.
| Property | tC | tCO | 2-Aminopurine (2-AP) |
| Quantum Yield (in dsDNA) | 0.16–0.21[4] | 0.17–0.27[3] | Highly variable, often quenched >100-fold |
| Fluorescence Lifetime (in dsDNA) | ~6.3 ns[3] | ~4.1 ns[3] | Highly variable |
| Excitation Max (λexc) | ~395 nm[3] | ~365 nm[3] | ~305 nm |
| Emission Max (λem) | ~505 nm[3] | ~450 nm[2] | ~370 nm |
| Environmental Sensitivity | Virtually insensitive[3] | Virtually insensitive[3] | Highly sensitive to stacking and solvent |
Experimental Protocols for Validating FRET Efficiency
Accurate FRET efficiency (E) determination is paramount for reliable distance measurements. The relationship between efficiency and distance is defined by the equation:
E = R06 / (R06 + r6)
where r is the distance between the donor and acceptor, and R0 (the Förster distance) is the distance at which FRET efficiency is 50%. Validation of FRET efficiency typically involves a combination of steady-state and time-resolved fluorescence techniques.
Workflow for FRET Measurement Validation
Steady-State Fluorescence Spectroscopy
This method measures the FRET efficiency by quantifying the quenching of the donor's fluorescence in the presence of the acceptor.[6][7]
Methodology:
-
Prepare Samples: Create three samples:
-
Donor-only DNA duplex.
-
Acceptor-only DNA duplex.
-
Donor-Acceptor (FRET) DNA duplex. All samples should be at the same concentration in an appropriate buffer.
-
-
Acquire Spectra: Using a fluorometer, excite the donor fluorophore (e.g., tCO at ~365 nm) and record the emission spectrum for all three samples across the emission range of both the donor and acceptor.
-
Data Analysis:
-
Correct for background fluorescence by subtracting the spectrum of a buffer-only sample.
-
Calculate FRET efficiency (E) based on the reduction in the donor's fluorescence intensity: E = 1 - (IDA / ID) where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.[6]
-
Time-Resolved Fluorescence Spectroscopy
This technique provides a more robust measurement of FRET efficiency by measuring the donor's fluorescence lifetime.[8][9] The donor's lifetime is an intrinsic property that is reduced in the presence of an efficient FRET acceptor.
Methodology:
-
Prepare Samples: Use the Donor-only and Donor-Acceptor (FRET) samples prepared for steady-state measurements.
-
Measure Fluorescence Lifetime: Use a time-correlated single-photon counting (TCSPC) system. Excite the donor with a pulsed laser source and measure the fluorescence decay profile.
-
Data Analysis:
-
Fit the fluorescence decay data to an exponential model to determine the lifetime (τ). Because tC donors exhibit a single exponential decay in duplexes, the analysis is straightforward.[2]
-
Calculate FRET efficiency (E) from the lifetimes: E = 1 - (τDA / τD) where τDA is the fluorescence lifetime of the donor in the presence of the acceptor, and τD is the lifetime of the donor alone.[10]
-
Fluorescence Anisotropy
Fluorescence anisotropy measurements are crucial for validating the assumption of the orientation factor (κ²), which is often assumed to be 2/3 for freely rotating dyes.[3] Since tC probes are rigidly positioned, anisotropy helps to define their orientation, leading to more accurate FRET-derived distances.[3][5]
Methodology:
-
Prepare Samples: Use the Donor-only and Acceptor-only samples.
-
Measure Anisotropy: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light. Measure the intensity of the emitted light through both vertical (I∥) and horizontal (I⊥) polarizers.
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r): r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is an instrument-specific correction factor.
-
A high anisotropy value, approaching the theoretical maximum of 0.4, indicates that the fluorophore is highly immobilized, as is expected for tC analogues within a DNA duplex.[5] This confirms the rigid positioning of the probe, a key advantage for structural studies.
-
FRET between tCO and tCnitro
References
- 1. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. Fluorescence Anisotropy and Resonance Energy Transfer: Powerful Tools for Measuring Real Time Protein Dynamics in a Physiological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. Time-resolved Förster-resonance-energy-transfer DNA assay on an active CMOS microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
A Researcher's Guide to Control Experiments for tC Fluorescence Anisotropy Studies
For drug development professionals and researchers utilizing tC (tryptophan C-linked analog) fluorescence anisotropy to study molecular interactions, rigorous control experiments are paramount for generating reliable and publishable data. This guide provides a comparative overview of essential control experiments, alternative methodologies, and the supporting experimental data necessary to ensure the accuracy and validity of your findings.
Essential Control Experiments: A Comparative Overview
Properly controlled experiments are critical to rule out artifacts and to correctly interpret changes in fluorescence anisotropy. The following table summarizes key control experiments, their purpose, and expected outcomes when using tC-labeled molecules.
| Control Experiment | Purpose | Expected Outcome for tC-labeled Molecule | Alternative Approaches & Considerations |
| Positive Control | To validate the experimental setup and confirm that a known binding event can be detected. | A significant and saturating increase in fluorescence anisotropy upon titration of a known binding partner to the tC-labeled molecule. | Use of a well-characterized interacting pair, such as fluorescein-labeled peptide binding to a specific antibody. |
| Negative Control | To ensure that the observed anisotropy change is specific to the interaction of interest and not due to non-specific binding or other artifacts. | No significant change in fluorescence anisotropy upon titration of a non-binding protein or molecule to the tC-labeled molecule. | Titration with a protein of similar size and charge that is known not to interact with the labeled molecule. |
| Competition Assay | To confirm the specificity of the binding interaction and to determine the binding affinity of unlabeled molecules. | A decrease in fluorescence anisotropy as an unlabeled competitor displaces the tC-labeled ligand from the target protein. | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide orthogonal validation of binding affinity. |
| G-Factor Determination | To correct for instrumental bias in the detection of vertically and horizontally polarized light. | The calculated G-factor should be close to 1.0, indicating minimal instrumental bias. Significant deviations require correction of the raw data. | This is a mandatory calibration step for all fluorescence anisotropy experiments. |
| Light Scattering Control | To assess the contribution of light scattering from unlabeled components (e.g., proteins, vesicles) to the measured anisotropy.[1] | Minimal change in anisotropy when titrating the unlabeled component into a buffer solution without the tC-labeled molecule.[1] | Subtraction of the scattering signal from the experimental data.[1] |
| Fluorophore Concentration Dependence | To ensure that the measured anisotropy is independent of the fluorophore concentration and to rule out aggregation or homo-FRET effects. | The anisotropy of the free tC-labeled molecule should remain constant over a range of concentrations. | Dynamic Light Scattering (DLS) can be used to check for aggregation at higher concentrations. |
Comparison of tC with Alternative Fluorophores for Anisotropy
The choice of fluorophore is critical for the success of a fluorescence anisotropy experiment. The ideal probe should exhibit a fluorescence lifetime that is sensitive to the rotational correlation time of the molecule of interest. Below is a comparison of tC with other commonly used environmentally sensitive fluorescent probes.
| Fluorophore | Excitation (nm) | Emission (nm) | Fluorescence Lifetime (ns) | Key Advantages for Anisotropy | Considerations |
| tC (3-(6-cyanotriazolyl)indole) | ~350 | ~450 | 2-5 | Site-specific incorporation as a tryptophan analog, sensitive to local environment. | Synthesis and incorporation can be complex. |
| Acrylodan | ~390 | ~500 | 1-10 | Reacts with cysteine residues, large Stokes shift, sensitive to solvent polarity. | Labeling may perturb protein structure or function. |
| MIANS | ~325 | ~420 | 1-15 | Cysteine-reactive, sensitive to the polarity of its environment. | Shorter excitation wavelength may increase background fluorescence from biological samples. |
| Fluorescein | ~490 | ~520 | ~4 | High quantum yield, widely available and well-characterized.[2] | Susceptible to photobleaching and pH changes. |
| Rhodamine | ~550 | ~570 | ~2-4 | High photostability and quantum yield. | Can be prone to non-specific binding. |
Experimental Protocols
Detailed and reproducible protocols are the foundation of high-quality research. The following sections provide step-by-step methodologies for key control experiments in tC fluorescence anisotropy studies.
Protocol 1: Positive and Negative Control for a tC-labeled Protein-Ligand Interaction
Objective: To validate the specific binding of a tC-labeled protein to its ligand.
Materials:
-
tC-labeled Protein of Interest (e.g., 100 nM in assay buffer)
-
Known Binding Ligand (Positive Control, stock solution)
-
Non-Binding Protein (Negative Control, e.g., Bovine Serum Albumin, BSA, stock solution)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the Known Binding Ligand and the Non-Binding Protein in the assay buffer. The concentration range should span from well below to well above the expected dissociation constant (Kd).
-
Pipette a fixed volume and concentration of the tC-labeled Protein of Interest into each well of a microplate.
-
Add increasing concentrations of the Known Binding Ligand to a set of wells.
-
Add increasing concentrations of the Non-Binding Protein to another set of wells.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using the microplate reader, with excitation at ~350 nm and emission at ~450 nm.
-
Plot the change in anisotropy as a function of the titrant concentration for both the positive and negative controls.
Protocol 2: Competition Assay
Objective: To determine the binding affinity of an unlabeled competitor for the target protein.
Materials:
-
tC-labeled Ligand (at a concentration close to its Kd)
-
Target Protein (at a concentration that gives a significant anisotropy signal with the tC-labeled ligand)
-
Unlabeled Competitor (stock solution)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Prepare a mixture of the tC-labeled Ligand and the Target Protein in the assay buffer.
-
Prepare a serial dilution of the Unlabeled Competitor in the assay buffer.
-
Pipette the tC-labeled Ligand/Target Protein mixture into each well of a microplate.
-
Add increasing concentrations of the Unlabeled Competitor to the wells.
-
Incubate the plate to allow the competition to reach equilibrium.
-
Measure the fluorescence anisotropy of each well.
-
Plot the anisotropy as a function of the Unlabeled Competitor concentration to determine the IC50 value, from which the Ki can be calculated.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and biological pathways are essential for communicating complex processes.
References
A Comparative Guide to the Photostability of Tricyclic Cytosine (tC) and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the key performance indicators of a fluorophore, photostability—its resistance to light-induced degradation—is paramount, particularly for applications requiring prolonged or intense illumination such as single-molecule studies and time-lapse imaging.
This guide provides an objective comparison of the photostability of the fluorescent nucleoside analog, tricyclic cytosine (tC), with other commonly used fluorophores, including other fluorescent nucleoside analogs and traditional organic dyes. The information presented herein is supported by a review of available experimental data to facilitate informed decisions in probe selection.
Understanding Photostability
Photobleaching, or the irreversible loss of fluorescence, occurs when a fluorophore in an excited state undergoes chemical reactions, often with molecular oxygen, that render it non-emissive.[1][2] The primary metric for quantifying photostability is the photobleaching quantum yield (Φ_b_), which represents the probability that an excited fluorophore will undergo photobleaching. A lower Φ_b_ indicates higher photostability. Another practical measure is the photobleaching half-life (t_1/2_), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Tricyclic Cytosine (tC): A Photostable Nucleoside Analog
Tricyclic cytosine (tC) is a fluorescent analog of the natural nucleobase cytosine. A key feature of tC and its derivatives is their remarkably stable and high fluorescence quantum yield (Φ_f_ ≈ 0.2) when incorporated into both single- and double-stranded DNA and RNA.[3][4] This property is a significant advantage over many other fluorescent nucleobase analogs, whose fluorescence is often quenched by interactions with neighboring bases. While direct, quantitative data on the photobleaching quantum yield of tC is not extensively reported in the literature, its consistent brightness over time in various nucleic acid environments suggests a high degree of photostability.[5][6]
Comparison with Other Fluorophores
A direct quantitative comparison of photostability across different fluorophore classes under identical conditions is challenging due to variations in experimental setups.[1] However, based on available data and qualitative assessments from the literature, we can draw the following comparisons.
Fluorescent Nucleoside Analogs
Compared to other fluorescent nucleoside analogs, tC is considered highly photostable. For instance, 2-aminopurine (B61359) (2-AP), another widely used adenine (B156593) analog, is known to be sensitive to its local environment and can exhibit complex photophysics, which may influence its photostability.[7][8] While both are valuable probes, the consistent quantum yield of tC suggests a more robust performance under prolonged illumination.
Traditional Organic Dyes
Commonly used organic fluorophores such as fluorescein, rhodamine derivatives, and cyanine (B1664457) (Cy) dyes exhibit a wide range of photostabilities.
-
Fluorescein: Fluorescein and its derivatives (e.g., FITC) are known for their high quantum yields but are notoriously susceptible to photobleaching.[1][9] Their photobleaching quantum yield is relatively high, leading to rapid signal decay under typical imaging conditions.[10]
-
Rhodamine Dyes: Rhodamine derivatives, such as Rhodamine B and Texas Red, generally offer better photostability than fluorescein.[10] However, their performance can still be a limiting factor in long-term imaging experiments.
-
Cyanine Dyes (Cy3, Cy5): Cy3 and Cy5 are widely used in various biological applications. While they offer bright fluorescence in the visible and far-red regions, their photostability can be a concern, particularly for Cy5.[11][12][13] The photostability of cyanine dyes can also be sequence-dependent when labeling nucleic acids.[14]
-
Alexa Fluor Dyes: The Alexa Fluor family of dyes is renowned for its superior brightness and photostability compared to many traditional fluorophores.[15] They are often the benchmark against which other dyes are compared. While a direct head-to-head comparison with tC under identical conditions is lacking in the literature, Alexa Fluor dyes are generally considered to be among the most photostable organic dyes available.
Data Presentation
| Fluorophore Category | Fluorophore | Fluorescence Quantum Yield (Φ_f_) | Relative Photostability | Key Characteristics |
| Fluorescent Nucleoside Analog | Tricyclic Cytosine (tC) | ~0.2 [3][4] | High | Fluorescence is largely independent of the local nucleic acid environment. [3] |
| 2-Aminopurine (2-AP) | Variable (highly environment-dependent)[7] | Moderate | Widely used, but fluorescence is sensitive to quenching.[7] | |
| Traditional Organic Dyes | Fluorescein (FITC) | ~0.9[16] | Low | High initial brightness, but rapid photobleaching.[1][9] |
| Rhodamine B | ~0.3-0.7 | Moderate | More photostable than fluorescein. | |
| Cy3 | ~0.15-0.3 | Moderate | Bright and widely used, but susceptible to photobleaching.[11][12] | |
| Cy5 | ~0.2-0.27 | Moderate to Low | Prone to photobleaching, especially in the absence of photostabilizing agents.[11][12][13] | |
| Alexa Fluor 555 (Cy3 alternative) | ~0.1 | High | Significantly more photostable than Cy3.[12] | |
| Alexa Fluor 647 (Cy5 alternative) | ~0.33 | High | A very photostable far-red fluorophore.[15] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules. The relative photostability is a qualitative assessment based on available literature.
Experimental Protocols
The determination of fluorophore photostability is crucial for the selection of appropriate probes. Below are generalized methodologies for measuring photobleaching quantum yield and photobleaching half-life.
Measurement of Photobleaching Quantum Yield (Φ_b_)
The photobleaching quantum yield is a fundamental measure of a fluorophore's susceptibility to photodegradation.
Caption: Workflow for determining the photobleaching quantum yield (Φ_b_).
Protocol:
-
Sample Preparation: Prepare a solution of the fluorophore of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation wavelength (λ_ex_) in a 1 cm path length cuvette to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a stable, continuous wave light source (e.g., a xenon arc lamp or a laser) and a sensitive detector.
-
Measurement:
-
Measure the initial absorbance of the sample at λ_ex_.
-
Continuously illuminate the sample with a constant and known light intensity at λ_ex_.
-
Record the fluorescence intensity as a function of time until it has significantly decreased.
-
-
Data Analysis:
-
The rate of photobleaching can be determined by fitting the fluorescence decay curve to an exponential function.
-
The photobleaching quantum yield (Φ_b_) is calculated using the following equation: Φ_b_ = (k_b_ * N_A_) / (I_0_ * ε * l * 1000) where:
-
k_b_ is the photobleaching rate constant (s⁻¹).
-
N_A_ is Avogadro's number.
-
I_0_ is the incident light intensity (photons s⁻¹ cm⁻²).
-
ε is the molar extinction coefficient (M⁻¹ cm⁻¹).
-
l is the path length (cm).
-
-
Measurement of Photobleaching Half-Life (t_1/2_)
The photobleaching half-life provides a more practical measure of photostability under specific imaging conditions.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Protein Structural Data: A Comparative Guide to Thermal Circular Dichroism, NMR, and X-ray Crystallography
For researchers, scientists, and drug development professionals, ensuring the structural integrity and stability of proteins is paramount. This guide provides an objective comparison of thermal circular dichroism (tC), Nuclear Magnetic Resonance (NMR), and X-ray crystallography, offering insights into their cross-validation for robust structural analysis and providing supporting experimental data.
Thermal circular dichroism (tC), a subset of circular dichroism (CD) spectroscopy, is a rapid and widely used technique to assess the conformational integrity and thermal stability of proteins.[1][2][3] However, for a comprehensive understanding and validation of protein structure, cross-referencing tC data with higher-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is often essential.[4][5] This guide outlines the principles of each technique, presents a comparative analysis of their performance, and provides detailed experimental protocols.
Comparative Analysis of Techniques
Each technique offers unique insights into a protein's structural landscape. While tC provides global information about secondary structure and thermal stability, NMR offers residue-specific details in solution, and X-ray crystallography delivers a static, high-resolution atomic model of the protein in a crystalline state.[4][6][7]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative parameters that can be obtained from each technique, highlighting their complementary nature.
| Parameter | Thermal Circular Dichroism (tC) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Output | Change in molar ellipticity as a function of temperature | Chemical shifts, NOEs, RDCs, relaxation rates | Electron density map, atomic coordinates |
| Key Quantitative Metric | Melting Temperature (Tm) | Per-residue stability curves, order parameters | Resolution (Å), R-factor, R-free |
| Structural Information | Secondary structure content (α-helix, β-sheet) and its thermal stability | Atomic-resolution 3D structure in solution, dynamics on multiple timescales | Atomic-resolution 3D structure in a crystal lattice |
| Typical Protein Size Limit | No strict upper limit | < 30 kDa (for standard methods) | No strict upper limit, but crystallization can be a bottleneck |
| Sample State | Solution | Solution | Crystal |
A direct comparison of stability data often involves contrasting the melting temperature (Tm) obtained from tC with stability information derived from NMR. While tC provides a global Tm, NMR can reveal variations in stability across different regions of the protein.[8]
| Protein | tC (Global Tm) | NMR (Residue-specific stability) | Reference |
| Yfh1 | Tm = 55.2 °C | Core residues show cooperative unfolding around the global Tm, while termini may show earlier fraying. | [8] |
| Apolipoprotein A-1 | Tm ≈ 50 °C | Unfolding transition observed between 30 and 70 °C, consistent with DSC. | [9][10] |
| Lysozyme | Tm ≈ 75 °C | Unfolding involves changes in both α-helical and β-sheet content. | [9] |
Experimental Workflows and Logical Relationships
The cross-validation of data from these three techniques follows a logical progression, starting from broader, lower-resolution characterization to high-resolution structural determination.
Caption: Workflow for cross-validation of tC, NMR, and X-ray crystallography data.
This workflow illustrates how the techniques can be used synergistically. For instance, initial stability screening by tC can inform the conditions for more time-consuming NMR experiments.[11] Subsequently, insights into protein dynamics and stable constructs from NMR can aid in designing constructs for successful crystallization. Finally, the high-resolution structure from X-ray crystallography can be used to validate the secondary structure content observed by CD and to provide a structural basis for the dynamic features observed by NMR.
Signaling Pathways and Logical Relationships
The relationship between the information obtained from these techniques can be visualized as a hierarchical model of structural validation.
Caption: Logical hierarchy of structural validation techniques.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each technique.
Thermal Circular Dichroism (tC)
This protocol is used to determine the thermal stability of a protein by monitoring the change in its CD spectrum as a function of temperature.[12][13][14]
1. Sample Preparation:
-
Prepare the protein sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer. Phosphate (B84403) buffers are often preferred for thermal melts as their pH is less temperature-dependent than Tris buffers.[12][13]
-
Ensure the buffer has low absorbance in the far-UV region. High concentrations of salts like NaCl can be problematic.[13]
-
Prepare a buffer blank with the exact same composition as the protein sample buffer.
2. Instrument Setup:
-
Use a spectropolarimeter equipped with a Peltier temperature controller.
-
Purge the instrument with nitrogen gas to prevent ozone formation and degradation of optical components.[15]
-
Use a quartz cuvette with a pathlength of 1 mm for far-UV measurements.
3. Data Collection:
-
Record a baseline spectrum of the buffer at the starting temperature.
-
Record the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1-2 °C/min).[12][13]
-
Set the temperature range to span the pre-transition, transition, and post-transition regions (e.g., 20-95 °C).
-
To check for reversibility, a second scan can be performed while cooling the sample back to the starting temperature.[12]
4. Data Analysis:
-
Subtract the buffer baseline from the protein data.
-
Plot the change in molar ellipticity as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[13][14]
NMR Spectroscopy for Thermal Denaturation
NMR can monitor thermal unfolding at the residue level by observing changes in the chemical shifts of individual nuclei.[8]
1. Sample Preparation:
-
Prepare a 15N-labeled protein sample at a concentration of 0.1-1 mM in an NMR-compatible buffer (e.g., phosphate buffer in 90% H2O/10% D2O).
-
The buffer should be chosen to maintain protein stability and have a pKa that is not highly sensitive to temperature changes.[11]
2. NMR Data Collection:
-
Acquire a series of 2D 1H-15N HSQC spectra at increasing temperatures.
-
The temperature increments should be small enough to accurately map the unfolding transition (e.g., 2-5 °C).
-
Ensure temperature equilibration at each step before starting the acquisition.
3. Data Analysis:
-
Process the 2D spectra and track the chemical shift perturbations and/or intensity changes for each assigned amide peak as a function of temperature.
-
Plot the changes for individual residues to generate per-residue unfolding curves.
-
Fit these curves to determine residue-specific Tm values, providing insights into the stability of different protein regions.[8]
X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the protein, which serves as the gold standard for structural validation.[6][16][17]
1. Protein Purification and Crystallization:
-
Express and purify the protein to >95% homogeneity.
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using techniques like vapor diffusion (hanging or sitting drop) or microbatch.[6][18]
-
Optimize initial crystal hits to obtain well-ordered, single crystals suitable for diffraction.
2. Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[6]
-
Collect a complete set of diffraction images as the crystal is rotated.
3. Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities and phases (often through molecular replacement using a homologous structure).
-
Build an initial atomic model into the resulting electron density map using molecular graphics software.[6][19]
-
Refine the model against the experimental data to improve the fit and stereochemistry, monitored by the R-factor and R-free values.[19]
4. Structure Validation:
-
The final model is validated for its geometric quality and agreement with the experimental data.
-
The coordinates are then typically deposited in the Protein Data Bank (PDB).[19]
By integrating the data from tC, NMR, and X-ray crystallography, researchers can achieve a comprehensive and validated understanding of a protein's structure, stability, and dynamics, which is critical for applications ranging from basic research to drug design.
References
- 1. Circular Dichroism vs NMR, DSC, Cryo-EM and More: Which Technique to Choose? - Creative Proteomics [iaanalysis.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. cambridge.org [cambridge.org]
- 11. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 13. boddylab.ca [boddylab.ca]
- 14. Virtual Labs [cds-iiith.vlabs.ac.in]
- 15. health.uconn.edu [health.uconn.edu]
- 16. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 19. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
The Unseen Advantage: Tricyclic Cytosine Analogs Outshine Traditional Fluorescent Dyes in Nucleic Acid Research
For researchers, scientists, and drug development professionals navigating the complex world of nucleic acid studies, the choice of a fluorescent label is paramount. While traditional dyes like cyanine (B1664457) (Cy) and fluorescein (B123965) derivatives have been mainstays, a class of fluorescent nucleoside analogs, particularly the tricyclic cytosines (tC), offers a suite of advantages that address the inherent limitations of conventional probes. This guide provides an objective comparison of tC and its derivatives against traditional fluorescent dyes, supported by experimental data, detailed protocols, and visualizations to empower informed decisions in experimental design.
The core advantage of tricyclic cytosine (tC) and its analogs, such as tCO, lies in their identity as true nucleobase mimics.[1][2] Unlike traditional dyes that are typically tethered to a nucleotide via a flexible linker, tC is incorporated directly into the DNA or RNA backbone, replacing a natural cytosine residue.[3] This fundamental difference leads to a cascade of benefits, from minimal structural perturbation to unparalleled environmental insensitivity, ultimately providing a more accurate and reliable reporter of molecular events.
Quantitative Photophysical Comparison
The performance of a fluorescent probe is defined by its photophysical properties. The following tables summarize key quantitative data for tC and its analog tCO in comparison to the widely used traditional dyes, Cy3 and Cy5, when attached to DNA.
| Property | tC in dsDNA | tCO in dsDNA | Cy3 on DNA | Cy5 on DNA |
| Quantum Yield (Φ) | 0.16 - 0.21[4] | 0.17 - 0.27[5] | ~0.24[6] | ~0.20[6] |
| Fluorescence Lifetime (τ) | ~6.3 ns[4] | ~4.1 ns[5] | Variable | Variable |
| Environmental Sensitivity | Virtually Insensitive[4][5] | Virtually Insensitive[5] | Highly Sensitive[7][8] | Highly Sensitive[7][8] |
| Structural Perturbation | Minimal[4] | Minimal[5] | Significant | Significant |
Table 1: Comparative analysis of the photophysical properties of tC, tCO, and traditional fluorescent dyes (Cy3, Cy5) when incorporated into or attached to DNA. The data for tC and tCO demonstrate their remarkable stability, with high and consistent quantum yields irrespective of the surrounding base sequence. In contrast, the fluorescence of Cy dyes is known to be highly dependent on the local environment and nucleotide sequence.[7][8]
Key Advantages of Tricyclic Cytosine Analogs
Unparalleled Environmental Insensitivity
A significant drawback of traditional fluorescent dyes is the sensitivity of their emission to the local microenvironment.[7][8] The fluorescence of dyes like Cy3 and Cy5 can be quenched or enhanced depending on the adjacent nucleotide sequence, leading to potential artifacts in quantitative measurements.[7] In stark contrast, the quantum yield of tC is virtually unaffected by its neighboring bases in both single- and double-stranded DNA.[4] This insensitivity ensures that any observed change in fluorescence is a direct result of the biological process being studied, rather than an artifact of the probe's interaction with its immediate surroundings.
Minimal Structural Perturbation
Traditional fluorescent dyes, attached via linkers, are bulky appendages that can disrupt the native structure and function of nucleic acids. These modifications can alter DNA melting temperatures (Tm), affect protein-DNA interactions, and introduce conformational changes. The tricyclic cytosine analogs, being close structural mimics of natural cytosine, integrate seamlessly into the DNA helix with minimal distortion.[4][5] For instance, the incorporation of tC into a 10-mer DNA duplex has been shown to increase the Tm by an average of only 3 °C, indicating a stabilization of the duplex without significant structural alteration.[5]
Superior Probes for FRET and Anisotropy
The unique properties of tC and its derivatives make them exceptional tools for advanced fluorescence techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy. The fixed orientation of tC within the DNA helix provides a well-defined dipole moment, which is crucial for accurate distance measurements in FRET experiments.[5] The development of the tCO-tCnitro FRET pair, the first-ever nucleobase FRET pair, allows for precise structural and dynamic studies of nucleic acids.[3][5]
Experimental Protocols
To facilitate the adoption and rigorous evaluation of these probes, we provide detailed methodologies for key experiments.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorescently labeled oligonucleotide, using a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescently labeled oligonucleotide (sample)
-
Quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate buffer solution
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same buffer. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²)
Where:
-
Φstandard is the quantum yield of the standard.
-
Gradientsample and Gradientstandard are the slopes from the plots.
-
ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
-
Experimental Protocol: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
This protocol describes the measurement of fluorescence lifetime, a key parameter for characterizing fluorescent probes.
Materials:
-
TCSPC system (pulsed laser source, fast detector, timing electronics)
-
Fluorescently labeled oligonucleotide (sample)
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)
-
Appropriate buffer solution
Procedure:
-
Measure the Instrument Response Function (IRF):
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF by collecting the scattered light. The IRF represents the time resolution of the instrument.
-
-
Prepare the Sample:
-
Dilute the fluorescently labeled oligonucleotide in the buffer to an absorbance of < 0.1 at the excitation wavelength.
-
-
Acquire the Fluorescence Decay:
-
Excite the sample with the pulsed laser at the appropriate wavelength.
-
Collect the fluorescence emission through a long-pass or band-pass filter.
-
Record the arrival times of the emitted photons relative to the laser pulses until a sufficient number of photons are collected to form a smooth decay curve.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the amplitude.
-
Visualizing the Advantage
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize key workflows and mechanisms.
References
- 1. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 8. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Performance of the Fluorescent Nucleoside Analogue tC Across Diverse Nucleic Acid Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount for the accurate elucidation of nucleic acid structures and functions. The fluorescent nucleoside analogue, tricyclic cytosine (tC), has emerged as a valuable tool due to its sensitivity to the local microenvironment. This guide provides a comprehensive comparison of tC's performance in various nucleic acid architectures, supported by experimental data and detailed protocols, to aid in its effective application.
The fluorescent properties of tC, particularly its quantum yield and fluorescence lifetime, exhibit significant alterations upon its incorporation into different nucleic acid structures. These changes serve as sensitive reporters of conformational dynamics and structural motifs. This guide benchmarks the performance of tC in single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and i-motifs, providing a comparative analysis to inform experimental design. While direct quantitative data for tC in G-quadruplexes is limited in the reviewed literature, we will discuss the general fluorescence behavior observed in these structures with other probes to provide a broader context.
Quantitative Performance of tC in Various Nucleic Acid Structures
The fluorescence quantum yield and lifetime of tC are key parameters that reflect its interaction with the surrounding nucleobases and the overall structure of the nucleic acid. The data summarized below has been compiled from multiple studies to provide a comparative overview.
| Nucleic Acid Structure | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Key Observations |
| tC Nucleoside (in solution) | ~0.20 | 3.2[1] | Serves as a baseline for comparison. |
| Single-Stranded DNA (ssDNA) | 0.17 - 0.24[1] | 5.3 - 6.5[1] | High and stable quantum yield, largely independent of neighboring bases.[1] |
| Double-Stranded DNA (dsDNA) | 0.16 - 0.21[1] | 5.7 - 6.9[1] | Quantum yield remains high with a slight increase in lifetime compared to ssDNA.[1] |
| i-Motif (c-MYC promoter) | Quenched | ~1.5 (folded) vs. ~4.6 (unfolded) for tC° analog[2] | Significant fluorescence quenching is observed upon the formation of the i-motif structure.[2] |
Experimental Protocols
Accurate and reproducible measurements are critical for benchmarking the performance of fluorescent probes. The following are detailed methodologies for key experiments cited in this guide.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a tC-labeled oligonucleotide is determined relative to a standard with a known quantum yield.
-
Materials:
-
tC-labeled oligonucleotide dissolved in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions for both the tC-labeled oligonucleotide and the quantum yield standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is measured using Time-Correlated Single Photon Counting (TCSPC).
-
Materials:
-
tC-labeled oligonucleotide in buffer.
-
TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive detector.
-
Fluorescence decay analysis software.
-
-
Procedure:
-
Excite the sample with the pulsed laser at a wavelength where tC absorbs (e.g., 375 nm).
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Generate a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve with an appropriate exponential model (mono- or multi-exponential) using the analysis software to determine the fluorescence lifetime(s).
-
The instrument response function (IRF) should be measured using a scattering solution and deconvoluted from the sample decay for accurate lifetime determination.
-
Confirmation of Nucleic Acid Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the secondary structure of the nucleic acid (e.g., B-form duplex, G-quadruplex, i-motif).[2][3]
-
Materials:
-
Oligonucleotide sample in the desired buffer.
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
-
Procedure:
-
Place the oligonucleotide solution in the quartz cuvette.
-
Record the CD spectrum over a relevant wavelength range (e.g., 220-320 nm).
-
The resulting spectrum is characteristic of the nucleic acid conformation:
-
B-form DNA: Positive band around 275 nm and a negative band around 245 nm.
-
G-quadruplex: Characteristic positive and negative bands depending on the topology (e.g., parallel G-quadruplexes often show a positive peak around 260 nm and a negative peak around 240 nm).
-
i-motif: A positive band around 288 nm and a negative band around 265 nm.
-
-
For pH-dependent structures like i-motifs, CD spectra should be recorded at different pH values to monitor the structural transition.[2]
-
Visualizing the Experimental Workflow and Signaling Principle
To better illustrate the processes described, the following diagrams were created using the DOT language.
References
A Brighter Benchmark: Quantitative Comparison of tC and Other Fluorescent Base Analogs
In the landscape of nucleic acid research, fluorescent base analogs are indispensable tools for elucidating the structure, dynamics, and interactions of DNA and RNA. Among these, the tricyclic cytosine analog, tC, has emerged as a particularly noteworthy probe due to its exceptional brightness and environmentally insensitive fluorescence. This guide provides a quantitative comparison of the brightness of tC with other commonly used base analogs, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal probe for their specific applications.
The brightness of a fluorescent molecule is a critical parameter, directly influencing the sensitivity and signal-to-noise ratio of an experiment. It is determined by the product of its molar extinction coefficient (ε), which represents the efficiency of light absorption at a specific wavelength, and its fluorescence quantum yield (Φ), the ratio of emitted to absorbed photons.[1]
Quantitative Comparison of Fluorescent Base Analogs
The following table summarizes the key photophysical properties of tC and other widely used fluorescent base analogs. The data, compiled from various studies, highlights the superior brightness of tC and its oxo-homolog, tCO.
| Base Analog | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Key Characteristics |
| tC | ~10,500[2] | 0.16 - 0.24[3] | 1,680 - 2,520 | High and stable quantum yield, largely independent of surrounding bases and whether in single- or double-stranded DNA.[3][4][5] |
| tCO | Not explicitly stated, but contributes to it being ~3 times brighter than tC[4] | 0.10 (in ASO), 0.2 (in dsDNA)[5] | Higher than tC | On average, the brightest DNA-incorporated base analog reported.[6] Base pairs exclusively with guanine.[4] |
| 2-Aminopurine (B61359) (2-AP) | 3,600[2] | ~0.68 (free), significantly quenched in oligonucleotides[7] | Low in DNA | High intrinsic quantum yield that is drastically reduced upon incorporation into nucleic acids.[7] About 25-50 times less bright than tC and tCO.[5] |
| 3-Methylisoxanthopterin (3-MI) | Data not readily available | Quenched upon incorporation into DNA[8] | Lower than tC | Fluorescence is sensitive to base stacking and pairing.[8] |
| 6-Methylisoxanthopterin (6-MI) | Data not readily available | Quenched upon incorporation into DNA[8] | Lower than tC | Similar to 3-MI, its fluorescence is environmentally sensitive.[8] |
| Pyrrolo-dC | Data not readily available | Quenched upon duplex formation[9][10] | Lower than tC | Fluorescence is significantly reduced in duplex DNA and RNA.[9] AP-dC is reported to be 2-3 times brighter than Pyrrolo-dC.[2] |
| AP-dC | ~10,500[2] | 0.2 (single-stranded), 0.1 (double-stranded)[2] | 2,100 (ssDNA), 1,050 (dsDNA) | Exhibits a large Stokes' shift of over 100 nm.[2] |
Note: The brightness values are calculated based on available data and are intended for relative comparison. The actual performance of a fluorescent base analog can be influenced by the specific sequence context and experimental conditions.
The data clearly indicates that tC and tCO are significantly brighter than many other common base analogs.[4][6] For instance, tC and tCO are approximately 25 to 50 times brighter than the widely used 2-aminopurine (2-AP) when incorporated into DNA.[5] The high quantum yield of tC is remarkably stable and largely unaffected by its neighboring bases or whether it is in a single- or double-stranded DNA context, a property not matched by other analogs.[3] This makes tC an exceptional probe for applications requiring a consistent and robust signal, such as fluorescence resonance energy transfer (FRET) and fluorescence anisotropy studies.[4]
Experimental Protocols
The quantitative data presented above is derived from rigorous experimental procedures. Below are outlines of the key methodologies used to characterize the photophysical properties of these fluorescent base analogs.
The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[1]
-
Sample Preparation: A stock solution of the fluorescent nucleoside analog with a precisely known concentration is prepared in a suitable solvent (e.g., THF).[7]
-
Spectrophotometric Measurement: The stock solution is diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer. The absorbance spectrum is then recorded, and the maximum absorbance value (A_max) at the corresponding wavelength (λ_max) is determined.[7]
-
Calculation: The molar extinction coefficient is calculated using the formula: ε = A_max / (c × l).
The fluorescence quantum yield is often determined relative to a well-characterized standard.
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample is chosen. For tC, 9,10-diphenylanthracene (B110198) in ethanol (B145695) (Φ = 0.95) has been used as a reference.[7]
-
Absorbance Measurement: The absorbance of both the sample and the standard are measured at the excitation wavelength, ensuring the absorbance is low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing Experimental Workflows
The utility of fluorescent base analogs like tC is particularly evident in advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET). A typical experimental workflow for a FRET-based study to monitor conformational changes in a DNA-protein complex is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and use of an unprecedentedly bright and structurally non-perturbing fluorescent DNA base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
Safety Operating Guide
Navigating the Disposal of Tricyclic Cytosine (tC): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the fluorescent nucleoside analog, tricyclic cytosine (tC), ensuring the protection of personnel and the environment.
Researchers and scientists working with tricyclic cytosine (tC), a fluorescent analog of cytosine used for imaging RNA in living cells, must adhere to proper disposal procedures to mitigate potential hazards and ensure regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) for tricyclic cytosine tC is not readily found, this guide provides a comprehensive framework for its safe handling and disposal based on its chemical properties as a modified nucleoside and a fluorescent dye, as well as general laboratory safety protocols and regulatory guidelines for chemical and biohazardous waste.
Understanding the Compound: Tricyclic Cytosine (tC) Properties
Tricyclic cytosine (tC) is a synthetic, fluorescent base analog that can be incorporated into nucleic acids.[1] Its key characteristics, gathered from various suppliers, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O₅S | [2][3] |
| Molecular Weight | 349.36 g/mol | [2] |
| Appearance | Solid (assumed) | - |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Excitation Maximum (λex) | ~375-395 nm | [1][2][4] |
| Emission Maximum (λem) | ~505 nm | [1][2][4] |
| Storage Temperature | -20°C | [2][3] |
Hazard Assessment and Safety Precautions
Due to the lack of a specific SDS, a conservative approach to hazard assessment is necessary. As a modified nucleoside and a fluorescent dye, this compound should be handled with care, assuming potential toxicity. Similar compounds, like other fluorescent dyes and some modified nucleosides, can be hazardous. For instance, ethidium (B1194527) bromide, another fluorescent dye used in nucleic acid visualization, is a known mutagen.
Personal Protective Equipment (PPE): When handling this compound in its pure form or in solutions, the following PPE is mandatory:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste should follow a multi-step process that considers the form of the waste (solid or liquid) and its concentration. These procedures are based on the National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules, which provide a framework for handling synthetic nucleic acids and by extension, their modified components.[5][6][7][8]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. All waste contaminated with this compound should be collected in designated, clearly labeled, leak-proof containers. Do not mix this waste with general laboratory trash.
Step 2: Waste Categorization and Decontamination
The appropriate disposal route depends on the nature of the waste:
-
Solid Waste: This category includes contaminated lab supplies such as pipette tips, tubes, gloves, and gels.
-
Action: Place all solid waste contaminated with this compound into a designated hazardous waste container lined with a biohazard bag. This waste should be treated as chemical waste.
-
-
Liquid Waste: This includes stock solutions, spent buffers, and supernatants.
-
High Concentration Solutions (>1 mg/mL): These should be collected as hazardous chemical waste. Do not pour down the drain.
-
Low Concentration Solutions (<1 mg/mL): For aqueous solutions, chemical degradation may be an option. A common method for deactivating many organic dyes is treatment with a 10% bleach solution for at least 30 minutes.[8] However, the efficacy of this method for this compound has not been formally documented. If this method is used, it should be done with caution in a well-ventilated area. After decontamination, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations.[8] Always check with your institution's Environmental Health and Safety (EHS) office before proceeding with any chemical decontamination and drain disposal.
-
Step 3: Final Disposal
-
Hazardous Waste Containers: Once full, seal the hazardous waste containers and arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company. Ensure that the container is properly labeled with the contents, including the name "this compound waste."
-
Decontaminated Liquid Waste: If chemical decontamination and drain disposal are approved by your local EHS, flush the treated solution down the sanitary sewer with a large volume of water.
Experimental Protocols
While this document focuses on disposal, it is important to note that this compound is used in various experimental protocols for RNA imaging. These protocols typically involve the metabolic incorporation of the fluorescent nucleoside into cellular RNA, followed by visualization using fluorescence microscopy. The specific protocols for its use can be found in the primary literature.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general laboratory safety principles and publicly available data. The absence of a formal Safety Data Sheet for this compound necessitates a cautious approach. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding chemical and biohazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glenresearch.com [glenresearch.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. Guide to the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. med.nyu.edu [med.nyu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tricyclic Cytosine (tC)
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Tricyclic cytosine (tC), a fluorescent nucleoside analog employed in live-cell RNA imaging. Due to its nature as a synthetic nucleoside analog and a fluorescent dye, a comprehensive approach to personal protection, operational procedures, and waste disposal is mandatory to ensure laboratory safety and prevent exposure.
Tricyclic cytosine (tC) is a valuable tool for visualizing RNA synthesis, degradation, and trafficking in living cells.[1] However, as with any chemical compound, understanding and mitigating potential risks is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant gloves should be worn at all times. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid powder, a dust mask or a respirator with a particulate filter is recommended to prevent inhalation. |
Operational Plan: Safe Handling and Use
Safe laboratory practices are critical when working with any chemical agent. The following operational procedures are recommended for handling Tricyclic cytosine (tC):
-
Ventilation: Always handle Tricyclic cytosine (tC), especially in its powdered form, in a well-ventilated area. A certified chemical fume hood is the preferred environment to minimize inhalation risks.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
-
Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to prevent the dispersal of fine particles.
-
Solution Preparation: Prepare solutions in a fume hood. Tricyclic cytosine (tC) is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed waste in a sealed, labeled container for proper disposal as chemical waste. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing Tricyclic cytosine (tC) Waste
All waste materials contaminated with Tricyclic cytosine (tC) must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid tC, contaminated gloves, pipette tips, and other disposable labware. |
| Liquid Waste | Unused solutions of tC, and the first rinse of contaminated glassware. |
| Contaminated Sharps | Needles or other sharps contaminated with tC. |
Waste Segregation and Storage:
-
Do not mix tC waste with other waste streams unless specifically instructed by your institution's EHS department.
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Adhere to your institution's guidelines for the maximum storage time of hazardous waste.
EHS Coordination:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures and documentation requirements for waste manifests.
Experimental Protocol: Live-Cell RNA Imaging with Tricyclic cytosine (tC)
The following is a general protocol for the metabolic incorporation of Tricyclic cytosine (tC) into cellular RNA for live-cell imaging, based on published research.[1][2]
Materials:
-
HeLa cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Tricyclic cytosine (tC)
-
Uridine-cytidine kinase 2 (UCK2) expression vector (optional, but can enhance incorporation[1])
-
Transfection reagent (if using UCK2 vector)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics in a 37°C incubator with 5% CO2.
-
(Optional) UCK2 Transfection: For enhanced incorporation, transfect cells with a UCK2 expression vector according to the manufacturer's protocol.
-
tC Labeling:
-
Prepare a stock solution of Tricyclic cytosine (tC) in DMSO.
-
Dilute the tC stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 200-500 µM).
-
Remove the existing medium from the cells and replace it with the tC-containing medium.
-
-
Incubation: Incubate the cells for a desired period (e.g., 12 hours) to allow for metabolic incorporation of tC into newly synthesized RNA.
-
Imaging Preparation:
-
Remove the tC-containing medium.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated tC.
-
Add fresh, pre-warmed cell culture medium or imaging medium to the cells.
-
-
Confocal Microscopy: Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for tC (e.g., excitation at ~405 nm and emission at ~500-550 nm).
Experimental Workflow for Live-Cell RNA Imaging with tC
Caption: Workflow for metabolic labeling of cellular RNA with Tricyclic cytosine (tC) for live-cell imaging.
Decontamination Plan
Effective decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
-
Routine Surface Decontamination: At the end of each work session, decontaminate all work surfaces (benchtops, fume hood sash, etc.) where Tricyclic cytosine (tC) was handled. Use a suitable laboratory disinfectant or a 10% bleach solution followed by a water rinse to remove bleach residue.
-
Equipment Decontamination: Decontaminate non-disposable equipment that has come into contact with tC. For glassware, soak in a 10% bleach solution for at least one hour, followed by thorough rinsing with water. For other equipment, wipe down with a compatible disinfectant.
-
Personal Decontamination: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Logical Relationship for Decontamination Procedure
Caption: Decision-making workflow for decontamination procedures following different types of contamination events with Tricyclic cytosine (tC).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
